Ethylidenebisphenol
Description
BenchChem offers high-quality Ethylidenebisphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylidenebisphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
50851-80-4 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H14O2/c1-10(11-6-2-4-8-13(11)15)12-7-3-5-9-14(12)16/h2-10,15-16H,1H3 |
InChI Key |
PEHXKUVLLWGBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1O)C2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
Ethylidenebisphenol CAS number 2081-08-5
An In-depth Technical Guide to 4,4'-Ethylidenebisphenol (Bisphenol E)
Executive Summary
This technical guide provides a comprehensive overview of 4,4'-Ethylidenebisphenol (CAS No. 2081-08-5), commonly known as Bisphenol E (BPE). As industries increasingly seek alternatives to Bisphenol A (BPA), its analogs, including BPE, are subject to greater scrutiny and scientific interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into BPE's physicochemical properties, synthesis, industrial applications, toxicological profile, and analytical methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. The guide emphasizes BPE's role as a monomer in polymer chemistry and critically examines its toxicological profile, particularly concerning its potential as an endocrine-disrupting chemical (EDC).
Introduction: The Context of Bisphenol Analogs
The discourse surrounding endocrine-disrupting chemicals has been dominated for decades by Bisphenol A (BPA), a monomer extensively used in the production of polycarbonate plastics and epoxy resins.[1][2] Concerns over BPA's estrogenic activity and its potential adverse health effects—such as impacts on reproductive organs, metabolic processes, and increased cancer risks—have catalyzed a regulatory and industrial shift towards "BPA-free" alternatives.[3]
4,4'-Ethylidenebisphenol (BPE) has emerged as one such alternative. Structurally similar to BPA, BPE serves as a monomer in the synthesis of polycarbonates and epoxy resins, and as a stabilizer in various formulations.[4][5] However, the principle of "like-for-like" substitution necessitates a rigorous evaluation of these analogs. Emerging research suggests that many BPA substitutes may exhibit similar or even stronger endocrine-disrupting effects.[5] This guide serves as a technical resource for understanding the core scientific and safety aspects of BPE, enabling informed decisions in research and development.
Physicochemical Properties
A thorough understanding of a chemical's properties is foundational to its application and safety assessment. BPE is a solid diarylmethane compound.[4] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2081-08-5 | [5][6][7] |
| Molecular Formula | C₁₄H₁₄O₂ | [5][6][7][8] |
| Molecular Weight | 214.26 g/mol | [5][6][7][8] |
| Melting Point | 123 - 127 °C | [5] |
| Boiling Point | 215 °C at 0.7 Torr | [5] |
| Density | 1.2 g/cm³ at 20 °C | [9] |
| Appearance | Solid | [6][9] |
| Synonyms | Bisphenol E; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4'-Ethylidenediphenol | [6][7] |
| Predicted pKa | 10.10 ± 0.10 | [5] |
Synthesis and Manufacturing
The primary industrial synthesis of BPE involves an acid-catalyzed condensation reaction. The choice of reactants and catalyst is critical for achieving high yield and purity, which are paramount for its use in polymerization where monomer quality directly impacts the final polymer's properties.
Primary Synthesis Pathway
The most commonly cited synthesis method for BPE is the reaction of excess phenol with 4-hydroxystyrene in the presence of an iron chloride (FeCl₃) catalyst.[4][5] The electrophilic addition of the protonated 4-hydroxystyrene to the electron-rich phenol ring drives the reaction.
Sources
- 1. campro.eu [campro.eu]
- 2. Bisphenol A in Action: Industrial Uses Driving Global Demand [chemanalyst.com]
- 3. Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 5. pdf.smolecule.com [pdf.smolecule.com]
- 6. Phenol, 4,4'-ethylidenebis- | CymitQuimica [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 4,4'-Ethylidenediphenol [webbook.nist.gov]
- 9. cpachem.com [cpachem.com]
Physicochemical Profiling and Structural Causality
Title: 4,4'-Ethylidenebisphenol (Bisphenol E): Chemical Profiling, Synthesis, and Toxicological Mechanisms
Introduction 4,4'-Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is a diarylmethane derivative utilized extensively in the production of polycarbonate plastics and epoxy resins[1]. Developed as a structural analog and substitute for Bisphenol A (BPA) to circumvent regulatory restrictions, BPE replaces the central isopropylidene bridge of BPA with an ethylidene bridge[2]. While this modification alters its steric bulk, recent pharmacological profiling indicates that BPE retains significant endocrine-disrupting and neurotoxic properties[3]. This whitepaper provides a comprehensive technical analysis of BPE, detailing its physicochemical properties, synthetic pathways, and the specific molecular mechanisms driving its toxicity.
The structural shift from BPA to BPE involves the removal of one methyl group at the bridging carbon. This seemingly minor alteration has profound effects on the molecule's interaction with biological systems.
| Property | Value | Causality / Implication |
| Molecular Formula | C14H14O2 | Diarylmethane structure enables pi-pi stacking with receptor pockets[4]. |
| Molecular Weight | 214.26 g/mol | Low molecular weight facilitates rapid absorption and systemic distribution[4]. |
| Melting Point | 123–127 °C | Indicates moderate crystalline lattice energy, affecting solubility kinetics[1][5]. |
| Boiling Point | 375.7 °C (at 760 mmHg) | High thermal stability, suitable for high-temperature polymer curing[5]. |
| Density | ~1.17 g/cm³ | Standard for bisphenol derivatives; impacts polymer blending[1]. |
| LogP | 3.08 | Moderate lipophilicity allows crossing of the blood-brain barrier and accumulation in lipid-rich tissues[5]. |
| pKa | 10.10 ± 0.10 | Remains un-ionized at physiological pH (7.4), maximizing passive membrane permeability[1]. |
Synthetic Methodology
BPE is synthesized via the electrophilic aromatic substitution of phenol with 4-hydroxystyrene[1].
Protocol 1: Iron-Catalyzed Synthesis of BPE
-
Rationale: Iron(III) chloride (FeCl3) acts as a Lewis acid catalyst. It coordinates with the alkene moiety of 4-hydroxystyrene, generating a stable carbocation intermediate. The electron-rich aromatic ring of phenol then attacks this electrophile. The para-position is thermodynamically favored due to steric hindrance and the ortho/para-directing nature of the hydroxyl group.
-
Step 1: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 4-hydroxystyrene and 2 equivalents of phenol (excess phenol prevents over-alkylation) in a non-reactive organic solvent.
-
Step 2: Add 0.05 equivalents of anhydrous Iron(III) chloride (FeCl3) to the mixture[1].
-
Step 3: Heat the reaction mixture to reflux for exactly 4 hours under an inert nitrogen atmosphere to prevent oxidative degradation of the phenols[1].
-
Step 4: Quench the reaction with cold distilled water and extract the organic layer using ethyl acetate.
-
Step 5: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Step 6 (Self-Validation): Purify the crude product via recrystallization (using a methanol/water gradient). Validate the structure and >98.0% purity using GC-MS and 1H-NMR (confirming the distinct doublet and quartet of the ethylidene bridge)[6].
Mechanisms of Action: Endocrine Disruption and Neurotoxicity
Despite being marketed as a safer alternative, BPE exhibits potent biological activity. It acts as an agonist for estrogen receptor alpha (ERα), driving transcriptional activation. Notably, when BPE is present in mixtures with other bisphenol analogs, the estrogenic effects are cumulative and additive[7].
Beyond reproductive toxicity, BPE is a potent neurotoxicant. In developing zebrafish models, BPE exposure leads to the suppression of motor behavior, shortened neural axons, and neuronal apoptosis[3][8]. Network toxicology reveals that BPE binds directly to the chaperone protein HSP90AB1[3][8]. This binding event inhibits the cGMP/PKG signaling pathway (evidenced by the downregulation of the nos3 gene), which is critical for normal neural development and synaptic signaling[3].
Mechanistic pathway of BPE-induced neurotoxicity via HSP90AB1 and cGMP/PKG inhibition.
Experimental Workflows for Toxicity Screening
To rigorously evaluate the toxicological profile of BPE, the following self-validating protocols are employed.
Protocol 2: ERα Transactivation Assay (In Vitro)
-
Rationale: This reporter gene assay quantifies the ability of BPE to initiate ERα-mediated transcription[7].
-
Step 1: Culture human breast cancer cells (e.g., MCF-7) stably transfected with an ERα-responsive luciferase reporter plasmid.
-
Step 2: Starve cells in phenol red-free media supplemented with charcoal-stripped fetal bovine serum for 48 hours to eliminate background estrogenic activity.
-
Step 3: Expose cells to a logarithmic concentration gradient of BPE (1 nM to 10 μM).
-
Step 4 (Self-Validation): Concurrently run a positive control (10 nM 17β-estradiol) to define maximal receptor activation, and a negative vehicle control (0.1% DMSO) to establish the baseline[7]. The 0.1% DMSO concentration is chosen because it fully solubilizes the lipophilic BPE without inducing baseline cytotoxicity.
-
Step 5: Lyse cells after 24 hours and measure luminescence. Calculate the EC50 relative to the positive control.
Protocol 3: Zebrafish Neurotoxicity Screening (In Vivo)
-
Rationale: Zebrafish embryos provide a high-throughput, transparent model for real-time neurodevelopmental observation[3][8].
-
Step 1: Collect healthy zebrafish embryos at 2 hours post-fertilization (hpf).
-
Step 2: Transfer embryos to 24-well plates (10 embryos/well) containing standard embryo medium.
-
Step 3: Dose the wells with BPE at concentrations of 0.01, 0.1, and 1.0 mg/L[3].
-
Step 4 (Self-Validation): Maintain a vehicle control group (0.1% DMSO). The system self-validates by correlating macroscopic phenotypic changes with orthogonal molecular data.
-
Step 5: At 72 hpf and 144 hpf, utilize fluorescence microscopy (in transgenic lines expressing neuronal GFP) to quantify neural axon length and body length[3].
-
Step 6: Extract total RNA from the 144 hpf larvae and perform RT-qPCR. Quantify the expression of nos3 (cGMP/PKG pathway), caspase-3 (apoptosis), and mbp (neurodevelopment) to molecularly validate the observed morphological defects[3][8].
Step-by-step workflow for evaluating BPE neurotoxicity in a self-validating zebrafish model.
Conclusion
While 4,4'-Ethylidenebisphenol (BPE) was engineered to bypass the toxicological pitfalls of BPA, rigorous physicochemical and biological profiling demonstrates that it is not a benign substitute. Its lipophilicity, coupled with its affinity for ERα and the HSP90AB1 chaperone, drives significant endocrine and neurotoxic outcomes. For drug development professionals and toxicologists, BPE serves as a critical case study in the necessity of comprehensive, mechanism-based screening for structural analogs.
References
- Chemsrc. "4,4'-Ethylidenediphenol | CAS#:2081-08-5".
- ChemicalBook. "4,4'-Ethylidenebisphenol | 2081-08-5".
- PubChem - NIH. "Bisphenol E | C14H14O2 | CID 608116".
- Tokyo Chemical Industry Co., Ltd. "4,4'-Ethylidenebisphenol | 2081-08-5".
- QXMD. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms".
- ACS Publications. "Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review".
- MDPI. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms".
- PMC - NIH. "Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation".
Sources
- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. login.medscape.com [login.medscape.com]
- 4. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Structural and Functional Profiling of 1,1-Bis(4-hydroxyphenyl)ethane (Bisphenol E)
An In-Depth Technical Guide on Synthesis, Toxicological Mechanisms, and Analytical Methodologies
Introduction
The phasing out of Bisphenol A (BPA) due to its well-documented endocrine-disrupting properties has catalyzed the adoption of structural analogs in polymer manufacturing. Among these, 1,1-Bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E (BPE), has emerged as a primary monomer for polycarbonates, epoxy resins, and high-performance cyanate ester networks[1]. However, the structural homology between BPE and BPA necessitates rigorous scientific evaluation. This whitepaper provides an in-depth technical analysis of BPE, detailing its molecular architecture, synthesis protocols, toxicological mechanisms, and state-of-the-art analytical quantification methods.
Molecular Architecture and Physicochemical Properties
BPE is a diarylmethane derivative characterized by two phenolic rings linked via an ethylidene bridge.
Table 1: Physicochemical Properties of Bisphenol E
| Property | Value |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| CAS Registry Number | 2081-08-5 |
| Melting Point | 123–127 °C |
| Structural Feature | Ethylidene bridge (-CH(CH₃)-) |
Causality in Structure-Activity Relationships: The fundamental difference between BPE and BPA lies in the bridging carbon. BPA possesses an isopropylidene bridge (two methyl groups), whereas BPE features an ethylidene bridge (one methyl group and one hydrogen atom)[2]. This subtle substitution reduces the steric hindrance of the molecule. Consequently, BPE exhibits altered hydrophobic interactions, allowing it to bind with high affinity to nuclear receptors, such as the Estrogen-Related Receptor gamma (ERR-γ). This structural flexibility is the primary reason BPE retains, and in some assays exceeds, the endocrine-disrupting potency of BPA[2].
Synthesis Methodology: Acid-Catalyzed Condensation
The industrial and laboratory-scale synthesis of BPE relies on the electrophilic aromatic substitution of phenol with acetaldehyde[1].
Protocol: Synthesis of 1,1-Bis(4-hydroxyphenyl)ethane
Step 1: Reagent Preparation. Combine a molar excess of phenol with acetaldehyde in a reaction vessel.
-
Causality: Utilizing an excess of phenol is critical to minimize the formation of higher-order oligomers and to thermodynamically favor the formation of the desired para-para isomer over the sterically hindered ortho-para byproducts.
Step 2: Acid Catalysis. Introduce an acid catalyst, such as Iron(III) chloride (FeCl₃) or gaseous HCl, and heat the mixture to reflux for approximately 4 hours[1].
-
Causality: The acidic environment protonates the carbonyl oxygen of acetaldehyde, generating a highly reactive carbocation intermediate. This electrophile is essential for attacking the electron-rich phenolic ring.
Step 3: Condensation. The reaction proceeds via a condensation mechanism, yielding the diphenolmethylene product and releasing water as a byproduct.
Step 4: Purification. The crude mixture is neutralized, washed with distilled water, and subjected to recrystallization (e.g., using toluene or aqueous acetic acid) to isolate pure 4,4'-ethylidenediphenol crystals.
-
Self-Validation System: The purity of the synthesized BPE can be immediately validated via melting point analysis; a sharp melting point between 123–127 °C confirms the successful isolation of the para-para isomer[3].
Workflow of acid-catalyzed condensation for Bisphenol E synthesis.
Toxicological Mechanisms: Neurotoxicity and Endocrine Disruption
Despite its designation as a BPA alternative, BPE is a potent endocrine-disrupting chemical (EDC). Recent toxicological profiling utilizing zebrafish (Danio rerio) models has mapped the specific pathways through which BPE induces neurotoxicity[4].
-
Causality of Model Selection: Zebrafish are the gold standard for neurodevelopmental assays due to their optical transparency during embryogenesis and high genetic homology to humans, enabling real-time, non-invasive observation of neuronal apoptosis and axon shortening[4].
Mechanistic Pathway: Exposure to BPE at concentrations ≥ 0.01 mg/L triggers a cascade of neurotoxic events. Network toxicology and molecular docking have identified HSP90AB1 as the core target for BPE[4]. Binding to this target inhibits the Nitric Oxide Synthase 3 (NOS3) enzyme, which subsequently suppresses the cGMP/PKG (cyclic guanosine monophosphate/protein kinase G) signaling pathway. The downregulation of this critical neurodevelopmental pathway induces neuronal apoptosis via the activation of Caspase-3 and Caspase-9, ultimately resulting in shortened neural axons and suppressed motor behavior in the larvae[4].
BPE-induced neurotoxicity via cGMP/PKG signaling pathway suppression.
Analytical Quantification Protocols
Accurate biomonitoring of BPE in complex matrices requires highly sensitive and selective analytical methodologies. The two predominant techniques are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[5][6].
Table 2: Comparison of Analytical Methods for BPE Quantification
| Method | Extraction Technique | Derivatization | LOD Range | Target Matrix |
| HPLC-FLD | DLLME / SPE | Not Required | 0.4 – 1.8 ng/mL | Amniotic Fluid, Urine |
| GC-MS/MS | Folch Extraction | Required (BSTFA) | 0.23 – 2.70 µg/kg | Paper Products, Blood |
Protocol A: HPLC-FLD with Dispersive Liquid-Liquid Microextraction (DLLME)
-
Causality for Method Choice: DLLME is selected for biological matrices (e.g., amniotic fluid) because it adheres to "green chemistry" principles, requiring minimal sample volumes and organic solvents[5]. FLD is chosen over standard UV detection because it exploits the natural fluorescence of the phenolic rings in BPE, providing high sensitivity without the need for complex derivatization steps[5].
Step-by-Step Methodology:
-
Sample Preparation: Centrifuge the biological sample to remove cellular debris. Precipitate proteins using acetonitrile.
-
DLLME Execution: Rapidly inject a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample to form a cloudy emulsion.
-
Causality: The formation of microdroplets creates a vast surface area, ensuring rapid, exhaustive, and thermodynamically driven partitioning of BPE into the extraction phase.
-
-
Phase Separation: Centrifuge the emulsion to sediment the high-density extraction solvent at the bottom of the tube.
-
Reconstitution: Evaporate the sedimented phase to dryness under a gentle nitrogen stream and reconstitute in the HPLC mobile phase (e.g., water/acetonitrile).
-
Chromatographic Analysis: Inject the sample into an HPLC system equipped with a C18 column. Set the FLD excitation to 275 nm and emission to 305 nm to selectively quantify BPE[5].
Protocol B: GC-MS/MS Analysis with Derivatization
-
Causality for Method Choice: GC-MS/MS provides unparalleled structural confirmation and selectivity for complex environmental matrices like paper products[6]. However, because BPE is polar and relatively non-volatile, it must be chemically modified prior to injection.
Step-by-Step Methodology:
-
Extraction: Extract the matrix using a Folch solution (chloroform/methanol).
-
Derivatization: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at elevated temperatures.
-
Self-Validation & Causality: BSTFA reacts with the polar hydroxyl groups of BPE, replacing the active protons with non-polar trimethylsilyl (TMS) groups. This self-validating step drastically increases the volatility and thermal stability of the analyte, preventing column degradation and peak tailing during gas chromatography[6].
-
-
Analysis: Inject the derivatized sample into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode to isolate and quantify specific precursor-to-product ion transitions.
Conclusion
As the industrial reliance on BPA alternatives accelerates, 1,1-Bis(4-hydroxyphenyl)ethane (BPE) must be approached with scientific rigor. While its synthesis via acid-catalyzed condensation offers high yields for polymer production, its potent interaction with estrogenic receptors and suppression of the cGMP/PKG neurodevelopmental pathway highlight significant toxicological risks. Leveraging advanced analytical protocols like DLLME-HPLC-FLD and derivatized GC-MS/MS ensures that researchers can accurately monitor BPE across both biological and environmental matrices, safeguarding public health and informing future regulatory frameworks.
Sources
- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]
- 4. Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms | MDPI [mdpi.com]
- 5. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Synthesis of 4,4'-Ethylidenebisphenol (Bisphenol E): Mechanistic Pathways and Experimental Protocols
A Technical Whitepaper for Researchers, Chemical Engineers, and Drug Development Professionals
Executive Summary & Chemical Context
4,4'-Ethylidenebisphenol (CAS: 2081-08-5), commonly referred to as Bisphenol E (BPE), is a critical monomer and chemical intermediate utilized in the synthesis of advanced polycarbonates, epoxy resins, and specialized pharmaceutical derivatives. Structurally analogous to Bisphenol A (BPA), BPE features an ethylidene bridging group rather than an isopropylidene group . This structural modification imparts unique thermomechanical properties to derived polymers, including a lower melting point and enhanced oil retention capacity, making it highly valuable in specialized formulations.
As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating methodologies. This whitepaper details the causality behind reaction parameters, compares primary synthetic routes, and establishes robust protocols for scalable synthesis.
Mechanistic Pathways & Causality
The synthesis of BPE is governed by electrophilic aromatic substitution. Depending on the starting materials and desired scale, two primary mechanistic pathways are utilized in modern chemical synthesis.
Pathway A: Acid-Catalyzed Condensation of Phenol and Acetaldehyde
The industrial standard for BPE synthesis involves the condensation of phenol with acetaldehyde .
-
Mechanism: The acid catalyst (e.g., HCl , p -toluenesulfonic acid, or acidic ion-exchange resins) protonates the carbonyl oxygen of acetaldehyde, generating a highly reactive 1-hydroxyethyl carbocation. This electrophile attacks the electron-rich phenol ring. Due to the steric bulk of the phenol hydroxyl group, the attack occurs predominantly at the para-position. A subsequent dehydration step forms a secondary styrenyl-like carbocation, which is immediately attacked by a second phenol molecule to yield the p,p′ -isomer of BPE.
-
Causality in Design: A high stoichiometric excess of phenol (typically 4:1 to 10:1 relative to acetaldehyde) is mandatory. This excess serves a dual purpose: it acts as the reaction solvent (when melted) and thermodynamically drives the reaction toward the desired bisphenol, suppressing the formation of higher-order oligomers and unwanted o,p′ -isomers.
Pathway B: Lewis Acid-Catalyzed Addition to 4-Hydroxystyrene
An alternative, highly regioselective laboratory-scale method involves the reaction of phenol with 4-hydroxystyrene .
-
Mechanism: A Lewis acid, such as Iron(III) chloride ( FeCl3 ), activates the vinyl group of 4-hydroxystyrene. This generates a resonance-stabilized carbocation intermediate that undergoes direct nucleophilic attack by phenol.
-
Causality in Design: This route bypasses the dehydration step required in Pathway A, eliminating water as a byproduct. The use of FeCl3 under reflux conditions ensures rapid conversion and high yields, though the cost of 4-hydroxystyrene limits its use to specialized, smaller-scale pharmaceutical applications.
Caption: Synthetic routes for 4,4'-Ethylidenebisphenol comparing acetaldehyde and 4-hydroxystyrene pathways.
Experimental Methodologies (Self-Validating Protocols)
To ensure reproducibility and scientific integrity, the following protocols integrate in-process controls (IPCs) to create self-validating workflows.
Protocol 1: Scalable Acid-Catalyzed Condensation (Pathway A)
This protocol utilizes an acidic ion-exchange resin (e.g., Amberlyst 15) to facilitate easy catalyst recovery and minimize hazardous waste .
-
Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel with 4.0 moles of Phenol. Heat the reactor to 50°C to melt the phenol.
-
Catalysis: Add 15 g of pre-washed and dried Amberlyst 15 resin to the molten phenol. Stir at 300 rpm.
-
Condensation (Critical Step): Maintain the reactor temperature strictly between 50°C and 55°C. Add 1.0 mole of Acetaldehyde dropwise over a period of 2 hours.
-
Causality: Acetaldehyde has a low boiling point (~20°C). Dropwise addition prevents thermal runaway from the exothermic condensation and limits the instantaneous concentration of acetaldehyde, drastically reducing self-condensation byproducts.
-
-
Maturation: Once addition is complete, raise the temperature to 65°C and stir for 12 hours.
-
Self-Validation (IPC): Withdraw a 0.1 mL aliquot, dilute in 1 mL acetonitrile containing 2,4-dimethylphenol (internal standard), and analyze via Gas Chromatography (GC). Validation condition: The reaction may only proceed to workup when the residual acetaldehyde peak area is <0.5%.
-
Purification: Filter the mixture hot to recover the Amberlyst 15 resin. Transfer the filtrate to a vacuum distillation apparatus to strip the excess unreacted phenol (recovered for future use). Recrystallize the crude residue from a 1:1 mixture of ethanol and water to yield high-purity p,p′ -BPE crystals.
Caption: Step-by-step experimental workflow for the acid-catalyzed synthesis of 4,4'-Ethylidenebisphenol.
Protocol 2: Lewis Acid Addition (Pathway B)
-
Preparation: In a round-bottom flask, dissolve 2.0 moles of Phenol and 1.0 mole of 4-Hydroxystyrene in 150 mL of anhydrous toluene.
-
Catalysis: Add 0.05 moles of anhydrous Iron(III) chloride ( FeCl3 ) under an inert nitrogen atmosphere.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (~110°C) for 4 hours .
-
Self-Validation (IPC): Withdraw a 0.2 mL aliquot, remove the solvent under vacuum, and analyze via 1H NMR. Validation condition: The complete disappearance of the vinyl proton multiplets ( δ 5.1–5.6 ppm) confirms the consumption of 4-hydroxystyrene.
-
Workup: Cool the mixture to room temperature. Wash the organic layer thrice with 100 mL of distilled water to extract the iron catalyst. Dry the organic layer over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate).
Quantitative Data & Optimization Metrics
The selection of a synthetic route depends heavily on the required scale, budget, and purity constraints. The table below summarizes the quantitative metrics defining both approaches.
| Parameter | Route A (Acetaldehyde Condensation) | Route B (4-Hydroxystyrene Addition) |
| Primary Reagents | Phenol, Acetaldehyde | Phenol, 4-Hydroxystyrene |
| Catalyst System | Acidic (e.g., Amberlyst 15, HCl ) | Lewis Acid ( FeCl3 ) |
| Phenol:Substrate Ratio | 4:1 to 10:1 (High excess required) | 1.5:1 to 2:1 (Moderate excess) |
| Operating Temperature | 50°C – 65°C | Reflux (~110°C in Toluene) |
| Reaction Time | 12 – 18 hours | 4 hours |
| Typical Isolated Yield | 80% – 88% | >90% |
| Primary Byproducts | o,p′ -isomers, phenolic oligomers | Homopolymers of 4-hydroxystyrene |
| Scalability | Excellent (Industrial Standard) | Poor (Cost-prohibitive for bulk) |
Analytical Validation & Quality Control
To ensure the synthesized BPE meets the rigorous standards required for drug development and polymer chemistry, the final product must undergo comprehensive analytical validation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ensures the absence of the o,p′ -isomer byproduct. The mass spectrum of BPE will display a distinct molecular ion peak at m/z 214.26 .
-
Nuclear Magnetic Resonance ( 1H NMR): Confirms the structural integrity of the ethylidene bridge. The spectrum must show a characteristic doublet at approximately δ 1.5 ppm (integrating to 3 protons for the methyl group) and a corresponding quartet at δ 4.0 ppm (integrating to 1 proton for the methine bridge). The aromatic protons will appear as two distinct doublets (an AA′BB′ system) between δ 6.7 and 7.1 ppm, confirming the p,p′ -substitution pattern.
References
- Method of bisphenol manufacture (US10308579B2). Google Patents.
- Synthesis of bisphenols (WO2016009362A1). Google Patents.
-
4,4'-(ETHANE-1,1-DIYL)DIPHENOL (Bisphenol E). PubChem, National Institutes of Health. Available at:[Link]
Introduction to 4,4'-Ethylidenebisphenol
An In-Depth Technical Guide to the Molecular Weight of 4,4'-Ethylidenebisphenol (Bisphenol E)
4,4'-Ethylidenebisphenol, commonly known as Bisphenol E, is a significant organic compound belonging to the bisphenol family. Structurally, it is characterized by two hydroxyphenyl groups linked by an ethylidene bridge.[1][2] This configuration makes it a valuable monomer in the synthesis of various polymers, including specific types of polycarbonates and epoxy resins.[3] Its properties are often compared to those of the more widely known Bisphenol A (BPA), with Bisphenol E derivatives being explored for applications requiring distinct thermal or mechanical characteristics.[3]
For researchers, scientists, and professionals in drug development and material science, the precise molecular weight of a compound is a foundational parameter. It is critical for stoichiometric calculations in synthesis, quantitative analysis, characterization of resulting polymers, and understanding the compound's metabolic fate. This guide provides a detailed examination of the molecular weight of 4,4'-Ethylidenebisphenol, the principles behind its determination, and a practical protocol for its verification.
Core Physicochemical Properties and Molecular Weight
The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic (exact) mass.
-
Average Molecular Weight is calculated using the weighted average of the atomic masses of the constituent elements according to their natural isotopic abundance. This value is most commonly used in stoichiometric calculations for bulk materials.
-
Monoisotopic Mass is calculated using the mass of the most abundant isotope for each constituent element (e.g., ¹²C, ¹H, ¹⁶O). This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks can be resolved.
The fundamental properties of 4,4'-Ethylidenebisphenol are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₁₄O₂ | [4][5] |
| Average Molecular Weight | 214.26 g/mol | [2][5][6] |
| Monoisotopic (Exact) Mass | 214.099380 Da | [1] |
| CAS Number | 2081-08-5 | [2][4][6] |
| Common Synonyms | Bisphenol E; 1,1-Bis(4-hydroxyphenyl)ethane; 4,4'-Ethylidenediphenol | [1][2][5][7] |
Experimental Determination of Molecular Weight
While the molecular weight of 4,4'-Ethylidenebisphenol is well-established, experimental verification is a routine and essential step in compound identification, purity assessment, and quality control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the separation and identification of bisphenol compounds.[8][9][10]
Protocol: Molecular Weight Determination by HPLC-Mass Spectrometry
This protocol outlines a self-validating system for the precise determination of the molecular weight of 4,4'-Ethylidenebisphenol. The expertise lies not just in the steps themselves, but in understanding the causality behind each parameter.
Principle: The HPLC system separates the analyte (Bisphenol E) from impurities based on its affinity for the stationary phase (column) and mobile phase (solvents).[9] The separated analyte then enters the mass spectrometer, where it is ionized. The mass analyzer measures the mass-to-charge ratio (m/z) of the resulting ions, allowing for the determination of the molecular weight with high accuracy.[10]
Materials and Reagents:
-
4,4'-Ethylidenebisphenol analytical standard (≥98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
HPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.6 µm particle size)[11]
-
Mass spectrometer with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of 4,4'-Ethylidenebisphenol in acetonitrile.
-
Perform serial dilutions to create working standards, for instance, a 1 µg/mL solution, using a mixture of water and acetonitrile as the diluent to match the initial mobile phase conditions.
-
Causality: Preparing a standard of known concentration is crucial for system validation and for identifying the retention time of the target analyte.[9]
-
-
HPLC-MS Instrument Setup:
-
HPLC System:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Injection Volume: 1 µL
-
-
Mass Spectrometer (ESI):
-
Ionization Mode: Negative Ion Mode (ESI-)
-
Capillary Voltage: -3.0 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 300 °C
-
Mass Range: Scan from m/z 50 to 500
-
-
Causality: Formic acid is added to the mobile phase to facilitate ionization by providing a source of protons (for positive mode) or aiding deprotonation (for negative mode).[12] For phenols, negative ion mode is often preferred as the acidic phenolic proton is easily lost, forming a stable [M-H]⁻ ion.
-
-
Data Acquisition:
-
Inject the prepared 1 µg/mL standard into the HPLC-MS system.
-
Acquire the total ion chromatogram (TIC) and the corresponding mass spectra for all eluting peaks.
-
Trustworthiness: A sharp, symmetric peak at a specific retention time in the TIC should correspond to the Bisphenol E standard. The system is validated if this peak is reproducible and provides the expected mass spectrum.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 4,4'-Ethylidenebisphenol.
-
Extract the mass spectrum for this peak.
-
In negative ion mode, look for the deprotonated molecular ion [M-H]⁻. Given a monoisotopic mass of 214.09938 Da, the expected m/z value would be approximately 213.0921.
-
The presence of a dominant peak at this m/z value confirms both the identity and the molecular weight of the compound.
-
Visualization of Experimental Workflow
The logical flow of the HPLC-MS analysis protocol is critical for ensuring accurate and reproducible results. The following diagram illustrates this workflow.
Caption: Workflow for Molecular Weight Determination of Bisphenol E using HPLC-MS.
Conclusion
The molecular weight of 4,4'-Ethylidenebisphenol (Bisphenol E) is a precisely defined value, with an average molecular weight of 214.26 g/mol and a monoisotopic mass of 214.09938 Da.[1][2][5][6] These values are fundamental to its application in chemical synthesis and analytical science. While these figures are established, their experimental verification through robust methods like HPLC-MS is a cornerstone of scientific integrity in research and development. The protocol detailed herein provides a reliable framework for confirming the molecular weight, ensuring the identity and purity of the compound for its intended application.
References
-
PureSynth. (n.d.). 44-Ethylidenebisphenol 98.0%(GC). Retrieved from [Link]
-
ChemSrc. (2025, August 24). 4,4'-Ethylidenediphenol | CAS#:2081-08-5. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Ethylidenediphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Bisphenol E. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Tetrabutyl ethylidenebisphenol. Retrieved from [Link]
-
Kubiak-Tomaszewska, G., et al. (n.d.). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. PMC. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Quantification of Bisphenol A by HPLC. Retrieved from [Link]
-
Nguyen, J. M., Berthelette, K. D., & Swann, T. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters Corporation. Retrieved from [Link]
-
Rocío-Bautista, P., et al. (n.d.). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. Retrieved from [Link]
Sources
- 1. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 4. 4,4'-Ethylidenediphenol [webbook.nist.gov]
- 5. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pure-synth.com [pure-synth.com]
- 7. Phenol, 4,4'-ethylidenebis- | CymitQuimica [cymitquimica.com]
- 8. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eag.com [eag.com]
- 10. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 11. lcms.cz [lcms.cz]
- 12. Tetrabutyl ethylidenebisphenol | SIELC Technologies [sielc.com]
IUPAC name for Ethylidenebisphenol
Title: Technical Whitepaper: Chemical Identity, IUPAC Nomenclature, Synthesis, and Advanced Applications of Ethylidenebisphenol (Bisphenol E)
Executive Summary
Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is a high-performance chemical intermediate critical to the synthesis of advanced polycarbonates, epoxy resins, and cyanate esters[1][2]. As the polymer and drug development industries increasingly seek alternatives to Bisphenol A (BPA) due to regulatory pressures, BPE has emerged as a structurally distinct substitute offering superior thermal stability, mechanical strength, and chemical resistance[2][3]. This whitepaper provides an in-depth technical analysis of BPE, detailing its IUPAC nomenclature causality, self-validating synthesis protocols, and its toxicological profile in the context of drug development and medical device manufacturing.
Chemical Nomenclature and Structural Causality
Understanding the precise chemical nomenclature of Ethylidenebisphenol is essential for regulatory compliance, patent filing, and cheminformatic database querying. The structural framework of BPE consists of two phenol rings linked by an ethylidene (ethane-1,1-diyl) bridge, as opposed to the isopropylidene bridge found in BPA. This substitution of a methyl group with a hydrogen atom on the bridging carbon alters the molecule's rotational degrees of freedom and steric hindrance, directly impacting the packing density and glass transition temperature ( Tg ) of downstream polymers.
IUPAC Nomenclature Breakdown
The nomenclature of BPE can be categorized into three distinct systematic approaches depending on the chemical context:
-
Preferred IUPAC Name (PIN): 4-[1-(4-hydroxyphenyl)ethyl]phenol
-
Causality of Naming: Under current IUPAC substitutive nomenclature rules, one phenol ring is designated as the principal parent structure. The remainder of the molecule is treated as a substituent. The two-carbon bridging chain is an "ethyl" group attached to the parent phenol at position 4. Attached to position 1 of this ethyl group is another 4-hydroxyphenyl moiety. Thus, the complete substituent is 1-(4-hydroxyphenyl)ethyl, yielding the PIN[4].
-
-
Multiplicative IUPAC Name: 4,4'-ethane-1,1-diyldiphenol
-
Causality of Naming: When identical parent structures (two phenols) are linked by a multivalent substituent group (the ethane-1,1-diyl bridge), multiplicative nomenclature is applied. This format is heavily favored in polymer chemistry to emphasize the symmetry of the monomer[4].
-
-
Regulatory / Common Systematic Name: 4,4'-ethylidenebisphenol
-
Causality of Naming: The CH3−CH< group is historically recognized as the ethylidene radical. The "bisphenol" suffix denotes two phenol groups attached to this radical. This identifier is the standard used by the US Environmental Protection Agency (EPA) and the FDA Global Substance Registration System[4][5].
-
Data Presentation: Chemical Identifiers
Table 1: Comprehensive Chemical Identifiers and Physical Properties of Bisphenol E
| Chemical Identifier / Property | Value | Source |
| Preferred IUPAC Name (PIN) | 4-[1-(4-hydroxyphenyl)ethyl]phenol | PubChem[4] |
| Multiplicative IUPAC Name | 4,4'-ethane-1,1-diyldiphenol | PubChem[4] |
| Regulatory Name (US EPA) | 4,4'-Ethylidenebisphenol | US EPA[5] |
| Common Name | Bisphenol E (BPE) | Dataintelo[2] |
| CAS Registry Number | 2081-08-5 | TCI Chemicals[6] |
| Molecular Formula | C14H14O2 | PubChem[4] |
| Molecular Weight | 214.26 g/mol | PubChem[4] |
| Melting Point | 125.0 to 128.0 °C | TCI Chemicals[6] |
Causality-Driven Synthesis Protocol
Synthesizing BPE with ≥98.0% purity is a strict prerequisite for its use in aerospace composites and medical-grade resins, as impurities can severely degrade the mechanical properties of the final polymer matrix[3][7]. The following protocol outlines a highly regioselective, acid-catalyzed condensation of phenol and acetaldehyde.
Protocol: Synthesis and Self-Validating Purification of 4,4'-Ethylidenebisphenol
Objective: Synthesize high-purity BPE while minimizing the formation of the sterically hindered 2,4'-isomer.
-
Precursor Melting & Stabilization:
-
Action: Heat monohydric phenol to 45 °C in a jacketed glass reactor to achieve a molten state[8].
-
Causality: Conducting the reaction in molten phenol eliminates the need for external organic solvents, increasing the volumetric efficiency of the reactor and simplifying downstream solvent recovery.
-
-
Catalytic Activation:
-
Action: Add 0.05 molar equivalents of an organosulfonic acid catalyst alongside 0.01 molar equivalents of 3-mercaptopropionic acid (thiol promoter).
-
Causality: The thiol promoter stabilizes the intermediate carbocation formed from acetaldehyde. This directs the electrophilic aromatic substitution almost exclusively to the para (4,4') position, maximizing the yield of the desired isomer.
-
-
Controlled Carbonyl Condensation:
-
Action: Execute a dropwise addition of acetaldehyde (2.0–2.5 molar equivalents relative to phenol) over 2 hours. Maintain the reaction temperature strictly between 40–50 °C[8].
-
Self-Validation: Integrate in-line Fourier-transform infrared spectroscopy (FTIR) to monitor the carbonyl ( C=O ) stretch at 1720 cm−1 . The addition rate must be dynamically adjusted to ensure the C=O peak does not accumulate, preventing runaway exothermic oligomerization.
-
-
Thermal Maturation:
-
Action: Once addition is complete, ramp the reactor temperature to 70–80 °C and maintain agitation for 4 hours[8].
-
Causality: The elevated temperature provides the activation energy required to drive the condensation to completion, achieving >80% theoretical yield.
-
-
Quenching & Crystallization:
-
Action: Cool the mixture to 30 °C and neutralize the acid catalyst with an aqueous sodium bicarbonate buffer. Extract the organic phase and recrystallize the crude BPE from a toluene/water binary solvent system.
-
-
Quality Control (QC):
-
Action: Filter and dry the crystals. Verify the melting point (125.0–128.0 °C) and confirm structural integrity via GC-MS and 1H -NMR[6].
-
Workflow for the synthesis and structural validation of Ethylidenebisphenol.
Advanced Applications: Materials and Drug Development
Composite Matrix Resins and Cyanate Esters
In the realm of advanced materials, BPE is converted into Bisphenol E cyanate ester (CAS 47073-92-7). The high crosslinking density of cured BPE cyanate esters provides exceptional mechanical strength, fracture toughness, and fatigue resistance[3]. These properties make it an ideal matrix resin for reinforcing fiber composite materials used in aerospace fuselage structures, wind turbine blades, and hydrogen storage containers[3].
Polycarbonates in Medical Devices
Due to its enhanced thermal stability and resistance to physical stresses, BPE is increasingly adopted as an alternative to BPA in the production of high-performance polycarbonates and epoxy resins[1][2]. In the medical and healthcare industries, these durable, transparent plastics are utilized to manufacture reusable medical equipment, dental fillings, and drug delivery device housings[1].
Toxicological Profiling and Endocrine Disruption
While BPE is marketed as a potentially safer substitute for BPA, drug development professionals must rigorously evaluate its toxicological profile before integration into medical devices or food-contact packaging. European biomonitoring initiatives (HBM4EU) have indicated that BPE, alongside other analogues like BPF and BPS, is suspected of possessing estrogenic endocrine-disrupting properties[9]. Consequently, any BPE-derived polymer intended for biomedical applications must undergo stringent in vitro receptor binding assays to quantify its affinity for Estrogen Receptors ( ERα and ERβ ) and ensure patient safety.
Workflow for In Vitro Estrogen Receptor (ER) Binding Assay of Bisphenol E.
Conclusion
Ethylidenebisphenol (4-[1-(4-hydroxyphenyl)ethyl]phenol) represents a vital node in modern polymer chemistry. By understanding the IUPAC nomenclature and the structural causality dictated by its ethylidene bridge, application scientists can optimize its synthesis and leverage its unique thermodynamic properties. Whether engineered into high-stress aerospace composites or evaluated as a structural monomer in medical devices, rigorous adherence to self-validating synthesis protocols and toxicological screening remains paramount to unlocking BPE's full industrial potential.
References
- Source: campro.
- Source: nih.
- Source: dataintelo.
- Source: dakenchem.
- Source: epa.
- Source: marketreportanalytics.
- Source: tcichemicals.
- Source: hbm4eu.
- Source: google.
Sources
- 1. campro.eu [campro.eu]
- 2. dataintelo.com [dataintelo.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 | TCI Deutschland GmbH [tcichemicals.com]
- 7. marketreportanalytics.com [marketreportanalytics.com]
- 8. US10308579B2 - Method of bisphenol manufacture - Google Patents [patents.google.com]
- 9. Bisphenols – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
Solubility of Ethylidenebisphenol in organic solvents
Solvation Dynamics of Ethylidenebisphenol (Bisphenol E) in Organic Solvents: A Technical Whitepaper
Executive Summary
Ethylidenebisphenol, formally known as 1,1-Bis(4-hydroxyphenyl)ethane and commonly referred to as Bisphenol E (BPE) (PubChem CID: 608116)[1], is a diarylmethane derivative critical to the synthesis of advanced polycarbonate plastics, epoxy resins, and specific biochemical assays. For researchers and drug development professionals, understanding the precise solubility profile of BPE in various organic solvents is paramount for optimizing reaction yields, formulating stable analytical standards, and ensuring accurate toxicological dosing. This whitepaper provides an authoritative analysis of BPE’s solvation thermodynamics, empirical solubility data, and a self-validating protocol for solubility quantification.
Molecular Architecture & Solvation Thermodynamics
The dissolution of BPE in organic solvents is governed by the delicate balance between its crystal lattice cohesive energy and the thermodynamic favorability of solvent-solute interactions.
Structurally, BPE consists of two phenol rings connected by a central ethylidene bridge. This architecture dictates its solvation behavior in two primary ways:
-
Hydrogen Bonding Capacity: The two terminal phenolic hydroxyl (-OH) groups act as potent hydrogen-bond donors. Solvents that possess strong H-bond acceptor capabilities (e.g., the oxygen atom in Dimethyl Sulfoxide) can rapidly disrupt the intermolecular hydrogen bonds holding the BPE crystal lattice together.
-
Hydrophobic Dispersion: The bulky aromatic rings and the aliphatic ethylidene bridge confer significant lipophilicity. Solvents must provide adequate dispersion forces to stabilize these hydrophobic regions once the lattice is broken.
When BPE is introduced to a polar aprotic solvent like DMSO, the solvent molecules penetrate the solid matrix, acting as H-bond acceptors to the phenolic protons while simultaneously solvating the aromatic rings via dipole-induced dipole interactions. Conversely, halogenated solvents like chloroform lack the necessary H-bond acceptor strength, relying almost entirely on weaker dispersion forces, which results in only slight solubility[2].
Thermodynamic solvation mechanism of Bisphenol E in organic solvents.
Quantitative Solubility Profile in Key Organic Solvents
The empirical solubility of BPE varies drastically across different chemical classes of organic solvents. The table below synthesizes quantitative and qualitative solubility thresholds essential for assay preparation and synthetic workflows.
| Organic Solvent | Chemical Classification | Primary Solvation Mechanism | Empirical Solubility Profile | Ref. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong H-bond acceptor | Highly Soluble ( ≥ 10 mg/mL) | [3] |
| Acetonitrile | Polar Aprotic | Dipole-dipole interactions | Soluble (Standardized at 100 μ g/mL) | [4] |
| Methanol | Polar Protic | H-bond donor/acceptor | Moderately Soluble (Almost transparent) | |
| Ethyl Acetate | Ester | Moderate H-bond acceptor | Slightly Soluble | |
| Chloroform | Halogenated | Dispersion forces | Slightly Soluble | [2] |
Note: While highly soluble in polar aprotic solvents, BPE exhibits negligible solubility in water due to the high cohesive energy of the aqueous hydrogen-bond network, which strongly repels the hydrophobic diarylmethane backbone.
Analytical Methodology: Thermodynamic Solubility Validation
To prevent experimental artifacts (such as mistaking a kinetically stable suspension for a true thermodynamic solution), researchers must employ a self-validating system. The following Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard for determining the absolute solubility limit of BPE in any target organic solvent.
Self-validating isothermal shake-flask protocol for BPE solubility.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions: Add an excess amount of crystalline BPE (CAS: 2081-08-5) to 5.0 mL of the target organic solvent in a 10 mL amber glass vial.
-
Causality: Amber glass prevents the potential photo-degradation of the phenolic compound during the extended equilibration phase.
-
-
Thermodynamic Equilibration: Place the sealed vials in an isothermal orbital shaker at 25.0 ± 0.1 °C and agitate at 150 RPM for 24 to 48 hours.
-
Causality: Kinetic dissolution can be rapid, but achieving true thermodynamic equilibrium requires extended time to ensure the chemical potential of the solid phase perfectly equals that of the solvated phase.
-
-
Phase Separation: Transfer the suspension to a chemically resistant PTFE centrifuge tube and centrifuge at 10,000 × g for 15 minutes.
-
Causality: Membrane filtration can lead to the loss of the analyte via adsorption to the filter matrix. High-speed centrifugation ensures the complete separation of undissolved micro-particulates without altering the concentration of the supernatant.
-
-
Aliquoting and Dilution: Carefully aspirate the supernatant and immediately dilute it with a compatible mobile phase (e.g., Acetonitrile/Water).
-
Causality: Immediate dilution prevents spontaneous precipitation if the ambient laboratory temperature drops, ensuring the sample remains within the linear dynamic range of the detector.
-
-
HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC with UV detection set to 205 nm[5].
-
Causality: The aromatic rings of the BPE structure exhibit strong π−π∗ transitions near 205 nm. Utilizing this specific wavelength ensures a high signal-to-noise ratio for precise quantification, avoiding the spectral interference common at higher wavelengths.
-
Downstream Applications & Solvent Selection Rationale
The choice of solvent directly impacts downstream applications. For in vitro biochemical assays and toxicological screening, DMSO is the solvent of choice due to its ability to dissolve BPE at concentrations ≥ 10 mg/mL[3], allowing for high-concentration stock solutions that minimize solvent toxicity when spiked into aqueous media. For analytical standard preparation (e.g., GC/MS or LC/MS calibration), Acetonitrile is preferred (standardized at 100 μ g/mL)[4] because of its volatility, low UV cutoff, and excellent compatibility with electrospray ionization (ESI) interfaces.
Conversely, solvents like Chloroform and Ethyl Acetate, where BPE is only slightly soluble[2][6], should be restricted to liquid-liquid extraction workflows where differential partitioning is desired rather than absolute solubilization.
References
-
[1] FlyBase Chemical Report: 1,1-Bis(4-hydroxyphenyl)ethane, FlyBase. [Link]
-
[5] Certificate of Analysis: 1,1-Bis(4-hydroxyphenyl)-1-phenylethane-13C6, OnDemand. [Link]
Sources
- 1. FlyBase Chemical Report: 1,1-Bis(4-hydroxyphenyl)ethane [flybase.org]
- 2. usbio.net [usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
Ethylidenebisphenol (Bisphenol E): Comprehensive Safety Data, Toxicological Mechanisms, and Laboratory Handling Protocols
As the polymer industry shifts away from Bisphenol A (BPA) due to regulatory pressures, structural analogs like Ethylidenebisphenol —commonly known as Bisphenol E (BPE) —have emerged as prevalent substitutes. However, recent toxicological profiling indicates that BPE shares, and in some pathways exceeds, the endocrine-disrupting potential of its predecessor.
For researchers, scientists, and drug development professionals, interacting with BPE requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of why specific hazards exist and how to design self-validating laboratory workflows that ensure both personnel safety and experimental integrity.
Physicochemical Identity & Experimental Causality
The handling protocols for BPE are directly dictated by its physicochemical properties. BPE consists of two phenolic rings connected by an ethylidene bridge. This structure makes it highly lipophilic, poorly soluble in water, and prone to aerosolization when handled in its neat powder form.
Table 1: Physicochemical Profiling of Ethylidenebisphenol
| Parameter | Quantitative Value | Causality / Experimental Relevance |
| CAS Number | 2081-08-5 | Unique identifier required for procurement, regulatory logging, and exact structural verification[1]. |
| Molecular Formula | C₁₄H₁₄O₂ | Dictates stoichiometric calculations for precise in vitro and in vivo dosing[1]. |
| Molecular Weight | 214.26 g/mol | Essential for gravimetric-to-molar conversions during stock solution preparation[2]. |
| Melting Point | 123–127 °C | Exists as a solid at standard ambient temperature and pressure (SATP). Requires polar organic solvents (e.g., Methanol, DMSO) for complete dissolution[2]. |
| Physical State | Solid (Crystalline Powder) | High risk of micro-particulate aerosolization; necessitates the use of local exhaust ventilation (LEV) or a Class II Biological Safety Cabinet[3]. |
Hazard Characterization & Toxicological Mechanisms
To safely handle BPE, one must understand the biological causality behind its GHS hazard codes. BPE is not merely a physical irritant; it is a bioactive molecule capable of disrupting cellular homeostasis.
The Causality of Irritation (H315, H319, H335)
BPE is classified as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. The mechanistic cause of this irritation lies in its phenolic hydroxyl groups. When BPE micro-dust contacts the lipid-rich stratum corneum or the mucosal epithelium of the respiratory tract, these weakly acidic hydroxyl groups disrupt the lipid bilayer. This disruption leads to rapid protein denaturation and the localized release of pro-inflammatory cytokines, manifesting as acute irritation[4].
Endocrine Disruption and Neurotoxicity
Structurally, the distance between BPE's two hydroxyl groups and the steric profile of its ethylidene bridge perfectly mimic the pharmacophore of 17β-estradiol. This allows BPE to competitively dock into the ligand-binding domain (LBD) of the Estrogen Receptor (ERα/β) and interact with the Androgen Receptor (AR) , triggering aberrant genomic signaling ([5]).
Furthermore, in vitro and in vivo models demonstrate that BPE exposure induces severe cellular stress. In human cell models, BPE causes a dose-dependent decrease in mitochondrial membrane potential (ΔΨm) and a surge in reactive oxygen species (ROS) ([6]). In zebrafish models, BPE has been shown to inhibit the NOS3/PKG target within the cGMP/PKG signaling pathway, directly resulting in neuronal apoptosis and suppressed motor behavior ([7]).
Mechanistic pathways of Bisphenol E (BPE) induced endocrine disruption and neurotoxicity.
Core GHS Safety Data Sheet (SDS) Components
Compliance with SDS mandates requires translating hazard codes into actionable laboratory constraints.
Table 2: GHS Classifications and Precautionary Directives for BPE
| GHS Code | Hazard / Precautionary Statement | Laboratory Implementation Strategy |
| H315 | Causes skin irritation | Mandates the use of nitrile gloves (double-gloving recommended) and a fully buttoned lab coat[3]. |
| H319 | Causes serious eye irritation | Requires tight-fitting safety goggles; standard safety glasses are insufficient against aerosolized dust[4]. |
| H335 | May cause respiratory irritation | All neat powder handling must occur within a certified fume hood or Class II BSC[3]. |
| P261 | Avoid breathing dust/fume/gas | If LEV is unavailable, an N95 or P100 particulate respirator is strictly required[3]. |
| P305+P351 | IF IN EYES: Rinse cautiously with water | Ensure an emergency eyewash station is within 10 seconds of the weighing area[8]. |
Self-Validating Laboratory Handling Protocols
When preparing BPE for in vitro assays, standard gravimetric weighing is insufficient due to the potential for static cling, moisture absorption, or weighing errors. The following protocol embeds a UV-Vis spectroscopic validation step to ensure the exact molarity of the stock solution is confirmed before use.
Protocol: Gravimetric Preparation and UV-Vis Validation of BPE Stock (100 mM)
Step 1: Environmental Control & PPE Don appropriate PPE (nitrile gloves, goggles, lab coat). Transfer the sealed BPE vial to a calibrated analytical balance housed within a powder-weighing hood to mitigate H335 respiratory risks[9].
Step 2: Gravimetric Dispensing Using an anti-static spatule, carefully weigh exactly 21.43 mg of BPE powder into a sterile, static-free glass vial.
Step 3: Solvent Solubilization Add exactly 1.0 mL of LC-MS grade Methanol or DMSO. Causality: BPE's hydrophobic core requires a polar aprotic/protic solvent to overcome the lattice energy of its crystalline solid state. Vortex for 30 seconds until visually clear.
Step 4: Self-Validation (UV-Vis Quantification) Do not assume the gravimetric mass perfectly translates to solution molarity.
-
Aliquot 10 µL of the 100 mM stock into 990 µL of the blank solvent (1:100 dilution, target 1 mM).
-
Measure the absorbance using a UV-Vis spectrophotometer at ~275 nm (the characteristic absorption peak for the phenolic rings).
-
Apply the Beer-Lambert Law ( A=ϵlc ) using the known extinction coefficient for BPE to validate that the concentration is exactly 1 mM. If the variance is >5%, discard and recreate the stock.
Step 5: Storage Aliquot the validated stock into amber glass vials to prevent UV-induced photo-degradation. Purge the headspace with Argon or Nitrogen gas, seal tightly, and store at 4°C[1].
Self-validating workflow for the preparation and storage of BPE stock solutions.
Emergency Response & Decontamination Workflow
In the event of a BPE powder spill, sweeping or dry brushing will aerosolize the compound, exacerbating inhalation hazards (H335).
-
Isolation: Evacuate personnel from the immediate vicinity.
-
Wetting Agent: Gently mist the spilled powder with a 70% Ethanol or Isopropanol solution. Causality: The alcohol acts as a wetting agent, collapsing the dust cloud and partially solubilizing the BPE to prevent airborne dispersion.
-
Absorption: Wipe the area with absorbent pads.
-
Chemical Decontamination: Wash the surface with a high-pH detergent solution. Causality: The alkaline pH deprotonates the phenolic hydroxyl groups of BPE, converting it into a highly water-soluble phenoxide salt, which is easily wiped away and leaves no hazardous residue.
-
Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with local environmental regulations[10].
References
-
Chemdor Chemicals. "Bisphenol E Safety Data Sheet (SDS) | CAS: 2081-08-5". Chemdor. URL: [Link]
-
R. M. et al. "Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models". PubMed / Elsevier B.V. (2025). URL:[Link]
-
L. Y. et al. "Bisphenol E Neurotoxicity in Zebrafish Larvae: Effects and Underlying Mechanisms". MDPI Biology (2025). URL:[Link]
-
S. K. et al. "Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways". PubMed Central (PMC) (2024). URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]
- 3. chemdor.com [chemdor.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cpachem.com [cpachem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. hpc-standards.com [hpc-standards.com]
Comprehensive Spectroscopic Characterization of Ethylidenebisphenol (Bisphenol E): An Analytical Whitepaper
Executive Summary
Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is an industrial chemical widely utilized as a monomer in the synthesis of polycarbonates, epoxy resins, and advanced polymers. As regulatory scrutiny restricts the use of Bisphenol A (BPA) due to its endocrine-disrupting properties, BPE has emerged as a primary structural analog and substitute[1]. However, BPE exhibits similar biological activity, binding to estrogen receptors (ERα and ERβ)[2]. For researchers, environmental scientists, and drug development professionals, the rigorous structural elucidation and trace detection of BPE are critical.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of BPE (CAS: 2081-08-5) using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS). By detailing the causality behind experimental choices and establishing self-validating analytical protocols, this guide ensures maximum scientific integrity and reproducibility.
Structural Profile & Chemical Identity
Before conducting spectroscopic analysis, it is essential to establish the foundational chemical properties of the analyte. BPE features two hydroxyphenyl groups linked by an ethylidene bridge, creating a highly symmetrical, yet rotationally flexible, molecule[3].
-
IUPAC Name: 4-[1-(4-hydroxyphenyl)ethyl]phenol
-
Molecular Formula: C₁₄H₁₄O₂
-
Molecular Weight: 214.26 g/mol
-
PubChem CID: 608116[3]
Spectroscopic Data & Structural Elucidation
The following data sets provide the quantitative benchmarks required for the positive identification of BPE.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for mapping the carbon-hydrogen backbone of BPE. The molecule's symmetry simplifies the spectra, presenting an AA'BB' system for the aromatic rings[4].
Table 1: ¹H and ¹³C NMR Assignments for Bisphenol E (Solvent: DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Integration | Assignment (Structural Motif) |
| ¹H | 1.45 | Doublet (d), J = 7.2 Hz | 3H | Aliphatic Methyl (-CH₃) |
| ¹H | 3.95 | Quartet (q), J = 7.2 Hz | 1H | Bridging Methine (-CH-) |
| ¹H | 6.65 | Doublet (d), J = 8.4 Hz | 4H | Aromatic (Ortho to -OH) |
| ¹H | 6.95 | Doublet (d), J = 8.4 Hz | 4H | Aromatic (Meta to -OH) |
| ¹H | 9.10 | Singlet (s), Broad | 2H | Phenolic Hydroxyl (-OH) |
| ¹³C | 22.5 | - | - | Aliphatic Methyl (-CH₃) |
| ¹³C | 43.8 | - | - | Bridging Methine (-CH-) |
| ¹³C | 115.2 | - | - | Aromatic C (Ortho to -OH) |
| ¹³C | 128.4 | - | - | Aromatic C (Meta to -OH) |
| ¹³C | 138.5 | - | - | Aromatic C (Bridgehead) |
| ¹³C | 155.1 | - | - | Aromatic C (Ipso to -OH) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides rapid confirmation of functional groups, specifically the phenolic hydroxyls and the aromatic rings.
Table 2: Key FT-IR Vibrational Frequencies for Bisphenol E
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| ~3350 | Strong, Broad | O-H Stretching | Intermolecular H-bonded phenols |
| 2965, 2875 | Medium | C-H Stretching (sp³) | Aliphatic methyl and methine groups |
| 1610, 1510 | Strong | C=C Stretching | Aromatic ring breathing |
| 1245 | Strong | C-O Stretching | Phenolic carbon-oxygen bond |
| 830 | Strong | C-H Out-of-Plane Bend | Para-substituted benzene rings |
Mass Spectrometry (MS)
Mass spectrometry is utilized for both structural confirmation (via fragmentation) and trace environmental quantification[3].
Table 3: Principal Mass Spectrometry Fragments
| Ionization Method | m/z Value | Relative Abundance | Ion / Fragment Identity |
| GC-MS (EI, 70 eV) | 214 | ~20% | [M]⁺ (Molecular Ion) |
| GC-MS (EI, 70 eV) | 199 | 100% (Base Peak) | [M - CH₃]⁺ (Alpha Cleavage) |
| GC-MS (EI, 70 eV) | 121 | ~40% | [C▵H▵O]⁺ (Hydroxybenzyl Cation) |
| LC-MS (ESI-) | 213.09 | 100% | [M - H]⁻ (Deprotonated Molecule) |
Standardized Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity (E-E-A-T), the following methodologies are designed not merely as step-by-step instructions, but as self-validating systems . Each protocol explains the causality behind the technical choices and includes built-in quality control checks.
Protocol A: High-Resolution NMR Acquisition
-
Causality of Solvent Choice: DMSO-d₆ is selected over the more common CDCl₃. While CDCl₃ is standard for routine organic synthesis, trace water and rapid proton exchange in chloroform cause the phenolic -OH signals of BPE to broaden into the baseline. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH protons and resolving them as a sharp, quantifiable singlet near 9.10 ppm.
-
Step 1: Dissolve 15 mg of high-purity BPE (>99%) in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Step 2: Transfer the solution to a 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.
-
Step 3: Acquire the ¹H spectrum at 400 MHz (minimum) using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
-
Self-Validation Check: Following phase and baseline correction, verify the integration. The ratio of the aliphatic methyl doublet (~1.45 ppm) to the total aromatic protons (~6.65–6.95 ppm) must be exactly 3:8 . Any deviation greater than 5% indicates the presence of impurities or incomplete T1 relaxation, automatically invalidating the purity claim.
Protocol B: ATR-FTIR Solid-State Analysis
-
Causality of Technique: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H stretch at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, which directly overlap with and obscure the intrinsic phenolic O-H and aromatic C=C signals of BPE.
-
Step 1: Clean the diamond Internal Reflection Element (IRE) with isopropyl alcohol and allow it to evaporate completely.
-
Step 2: Place 2-3 mg of solid BPE powder directly onto the diamond crystal.
-
Step 3: Apply the pressure anvil to ensure intimate optical contact between the crystal and the sample.
-
Step 4: Acquire the spectrum from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).
-
Self-Validation Check: A background single-beam spectrum must be collected prior to sample application. The software must verify that the baseline transmittance is >98% across the entire range. If any residual peaks are detected (indicating carryover from previous samples), the system must flag the run, requiring a solvent wipe and re-validation before proceeding.
Protocol C: LC-ESI-MS for Trace Detection
-
Causality of Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen over positive mode. Because the phenolic hydroxyl groups of BPE are weak acids (pKa ~9.5), they readily donate protons in a slightly basic mobile phase (e.g., adding 0.05% ammonium hydroxide). This forms stable phenoxide anions ([M-H]⁻), dramatically increasing the signal-to-noise ratio and lowering the Limit of Detection (LOD) compared to positive ion mode[3].
-
Step 1: Prepare a 1 µg/mL stock solution of BPE in LC-MS grade Methanol.
-
Step 2: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Step 3: Elute using a gradient of Water (0.05% NH₄OH) and Acetonitrile at a flow rate of 0.3 mL/min.
-
Step 4: Monitor the precursor ion at m/z 213.09 in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation Check: The protocol mandates the injection of a solvent blank immediately preceding the sample. If the m/z 213.09 peak appears in the blank chromatogram with a signal-to-noise ratio >3, the system has carryover contamination. The subsequent sample run is automatically invalidated until the column is flushed and a clean blank is verified.
Mechanistic Insights: Workflows and Fragmentation Pathways
To synthesize the experimental protocols and structural data, the following diagrams map the logical progression of the analytical workflow and the chemical causality behind the mass spectrometry fragmentation.
Figure 1: Self-validating spectroscopic workflow for the structural elucidation of Bisphenol E.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathway of Bisphenol E.
Conclusion
The accurate spectroscopic characterization of Ethylidenebisphenol (Bisphenol E) requires a multi-modal approach. By leveraging the specific chemical properties of BPE—such as its hydrogen-bonding capacity in NMR, its lack of hygroscopicity in solid-state IR, and its weak acidity in MS—analysts can design highly sensitive, self-validating protocols. As BPE continues to replace BPA in industrial applications, the methodologies outlined in this whitepaper provide the authoritative framework necessary for toxicological tracking, material science validation, and regulatory compliance.
References
-
[PubChem] "Bisphenol E | C14H14O2 | CID 608116" - National Institutes of Health (NIH). URL:[Link]
-
[ACS Publications] "Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review" - Environmental Science & Technology. URL:[Link]
-
[Royal Society of Chemistry] "Sustainable bisphenol from renewable softwood lignin feedstock for polycarbonates and cyanate ester resins" - Green Chemistry. URL:[Link]
Sources
An In-Depth Technical Guide to 1,1-Bis(4-hydroxyphenyl)ethane: Nomenclature, Properties, and Applications
Introduction: Within the diverse family of bisphenol compounds, 1,1-Bis(4-hydroxyphenyl)ethane holds a specific and important position. While structurally related to the more widely known Bisphenol A (BPA), its unique ethylidene bridge confers distinct chemical properties and applications. This guide provides a comprehensive overview of this compound, with a primary focus on its extensive synonymy, a critical aspect for researchers and drug development professionals navigating scientific literature and chemical databases. Understanding the varied nomenclature is paramount for accurate data retrieval and unambiguous scientific communication.
Section 1: Primary Identification and Chemical Identity
The unambiguous identification of a chemical compound in a global research and regulatory context is anchored by its Chemical Abstracts Service (CAS) Registry Number.
This unique numerical identifier is assigned to only this specific substance, ensuring that regardless of the synonym used, the underlying chemical entity remains constant.
Section 2: Known Synonyms and Alternative Nomenclature
The multiplicity of names for a single chemical compound is a common challenge in scientific research, arising from different naming conventions (e.g., IUPAC vs. common names), historical usage, and supplier-specific branding. 1,1-Bis(4-hydroxyphenyl)ethane is known by a wide array of synonyms, the most prominent of which is Bisphenol E .[1][5]
A comprehensive, though not exhaustive, list of synonyms is presented below, categorized for clarity.
Common & Trivial Names:
Systematic & Semi-Systematic Names (IUPAC & derivatives):
-
4,4'-(1-Ethylidene)diphenol[2]
-
4-[1-(4-hydroxyphenyl)ethyl]phenol[1]
-
1,1-Di-(4-hydroxyphenyl)ethane[8]
Database and Inventory Identifiers:
-
UNII: 9U3NFM6ULF[1]
-
DTXSID: DTXSID3047891[1]
-
ChEBI ID: CHEBI:34029[1]
-
EC Number: 627-637-2[1]
-
MDL Number: MFCD00186869[4]
The causality for such a wide range of synonyms is rooted in the evolution of chemical nomenclature systems. Early "common" names like Bisphenol E are trivial and provide little structural information but are historically entrenched. Systematic names, derived from IUPAC rules, such as 4-[1-(4-hydroxyphenyl)ethyl]phenol, are more descriptive and allow for the unambiguous reconstruction of the molecule from the name alone. Database identifiers are non-descriptive but are essential for computational and regulatory tracking.
Section 3: Chemical Structure and Physicochemical Properties
The properties of 1,1-Bis(4-hydroxyphenyl)ethane are a direct result of its molecular structure: two phenol rings linked by an ethylidene group.
Caption: Molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane.
Table 1: Physicochemical Properties of Bisphenol E
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2] |
| Molecular Weight | 214.26 g/mol | [1][2][3][4] |
| Melting Point | 123-127 °C | [4][6] |
| Boiling Point | 215 °C (at 0.7 Torr) | [6] |
| Density | ~1.17-1.2 g/cm³ (Predicted) | [6][9] |
| pKa | 10.10 ± 0.10 (Predicted) | [6] |
| LogP | 3.2496 | [2] |
| Appearance | White to Off-White Solid | [6] |
Section 4: Applications and Industrial Relevance
As a member of the bisphenol family, Bisphenol E is primarily utilized as a monomer in the synthesis of polymers. Its bifunctional nature, with two reactive hydroxyl groups, allows it to be incorporated into polymer chains.
-
Epoxy Resins: Similar to Bisphenol A, Bisphenol E can be reacted with epichlorohydrin to form epoxy resins. These resins are valued for their strong adhesive properties, chemical resistance, and durability, making them suitable for coatings, adhesives, and composite materials.
-
Polycarbonates: It can be used as a comonomer in the production of polycarbonate plastics. The choice of bisphenol monomer allows for the tuning of the final polymer's properties, such as thermal stability and mechanical strength.
-
Other Polymers: It can also serve as a building block or modifying agent in the production of polyesters and other high-performance polymers.
The selection of Bisphenol E over other bisphenols like BPA is often driven by the desire to achieve specific performance characteristics in the final product. The ethylidene bridge can impart a different degree of flexibility and a different thermal profile compared to the isopropylidene bridge in BPA.
Section 5: Illustrative Experimental Protocol
Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of Bisphenol E
This protocol provides a self-validating system for the quantification of Bisphenol E in a sample matrix, a common requirement in quality control or environmental analysis. The trustworthiness of the protocol is ensured by the inclusion of a system suitability test and calibration standards.
Objective: To determine the concentration of Bisphenol E using reverse-phase HPLC with UV detection.
Materials:
-
Bisphenol E analytical standard (≥98.0% purity)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Standard Preparation:
-
Accurately weigh ~10 mg of Bisphenol E analytical standard and dissolve it in acetonitrile in a 100 mL volumetric flask to create a 100 µg/mL primary stock solution.
-
Perform serial dilutions from the primary stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). The rationale for a multi-point calibration is to establish linearity and ensure accurate quantification across a range of concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing the unknown amount of Bisphenol E in acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column. This is a critical step to ensure the longevity and performance of the analytical system.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for nonpolar compounds like Bisphenol E.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A typical starting point is 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 225 nm or 275 nm.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Analysis Workflow:
-
System Suitability: Inject a mid-range standard (e.g., 1 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%. This validates that the HPLC system is performing consistently before analyzing samples.
-
Calibration Curve: Inject the calibration standards in order of increasing concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.995.
-
Sample Analysis: Inject the prepared unknown samples.
-
Quantification: Determine the concentration of Bisphenol E in the samples by interpolating their peak areas from the calibration curve.
-
Caption: A self-validating workflow for HPLC analysis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 608116, Bisphenol E. Retrieved from [Link][1]
-
Deepak Novochem Technologies Limited (2022). Bisphenol E. Retrieved from [Link][5]
-
NIST (n.d.). 4,4'-Ethylidenediphenol. In NIST Chemistry WebBook. Retrieved from [Link][8]
-
Ataman Kimya (n.d.). ADDOLINK THPE. Retrieved from [Link]
-
ChemSrc (2025). 4,4'-Ethylidenediphenol. Retrieved from [Link][9]
Sources
- 1. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Bisphenol E - 4,4′-Ethyliden-bisphenol [sigmaaldrich.com]
- 4. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]
- 5. dntl.co.in [dntl.co.in]
- 6. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 7. CAS 2081-08-5 | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4,4'-Ethylidenediphenol [webbook.nist.gov]
- 9. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Advanced Polymerization of Ethylidenebisphenol (Bisphenol E) with Comonomers
Executive Summary
1,1-Bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E (BPE), is an increasingly critical monomer in the synthesis of advanced polymers, including polycarbonates, epoxy resins, and polyarylates[1]. For drug development professionals and materials scientists, BPE-derived polymers offer a compelling alternative to traditional Bisphenol A (BPA) matrices. The ethylidene linkage in BPE imparts enhanced chain flexibility and superior solubility in organic solvents without severely compromising the thermal stability or optical clarity required for medical devices and pharmaceutical packaging[2].
This application note details the mechanistic rationale for comonomer selection and provides field-proven, self-validating protocols for the polymerization of BPE via interfacial polycondensation and melt transesterification.
Mechanistic Rationale & Comonomer Selection
The structural geometry of the BPE diolate dictates its reactivity with various electrophilic comonomers. The choice of comonomer fundamentally alters the polymerization mechanism and the final material properties:
-
Diacyl Chlorides (TPC / IPC): Reacting BPE with terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) via phase-transfer catalyzed interfacial polymerization yields polyarylates (aromatic polyesters)[2]. This route is highly favored for synthesizing thermally stable, solvent-castable films used in drug-eluting stents.
-
Phosgene or Diphenyl Carbonate (DPC): The reaction of BPE with phosgene (interfacial) or DPC (melt transesterification) produces high-impact polycarbonates[3],[4]. The melt route is increasingly preferred as a greener, phosgene-free alternative.
-
Epichlorohydrin: Base-catalyzed step-growth polymerization of BPE with epichlorohydrin yields advanced epoxy resins[5], utilized in biomedical adhesives and chemically resistant coatings.
Chemical pathways for BPE polymerization with distinct comonomers.
Self-Validating Experimental Protocols
Protocol A: Phase-Transfer Catalyzed Interfacial Polycondensation (BPE + Diacyl Chlorides)
This protocol synthesizes BPE-polyarylate using a 50:50 molar mixture of TPC and IPC.
Causality & Mechanism: The reaction relies on a phase-transfer catalyst (PTC) to shuttle the water-soluble BPE sodium diolate into the organic phase (dichloromethane). This is critical because if the reaction were attempted in a single aqueous phase, the diacyl chlorides would rapidly hydrolyze into unreactive dicarboxylic acids, terminating chain growth[2].
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 0.01 mol of BPE in 50 mL of 0.5 M aqueous NaOH. Add 1 mol% Benzyltriethylammonium chloride (BTEAC) as the PTC. Note: The excess NaOH maintains the BPE in its highly nucleophilic diolate form.
-
Organic Phase Preparation: Dissolve 0.005 mol of TPC and 0.005 mol of IPC in 50 mL of anhydrous dichloromethane (DCM).
-
Emulsification & Reaction: Transfer the aqueous phase to a high-shear mixer. While stirring at 10,000 rpm, rapidly inject the organic phase. Maintain the temperature at 0–5 °C using an ice bath for 15 minutes. Causality: High shear maximizes the interfacial surface area, ensuring the polycondensation rate outpaces the competing hydrolysis of the acyl chlorides.
-
Phase Separation: Transfer the emulsion to a separatory funnel. Allow the layers to separate and isolate the lower organic layer. Wash sequentially with 0.1 M HCl (to neutralize residual base) and distilled water.
-
Precipitation: Add the viscous organic phase dropwise into 500 mL of vigorously stirred methanol to precipitate the polymer as white fibers.
-
Self-Validation: Dry the polymer in a vacuum oven at 80 °C for 24 hours. Measure the inherent viscosity in DCM at 25 °C. A successful, high-molecular-weight polyarylate will yield an inherent viscosity ≥ 0.45 dL/g. Values below 0.2 dL/g indicate a failure in the phase-transfer mechanism (excessive hydrolysis).
Self-validating workflow for BPE interfacial polycondensation.
Protocol B: Melt Transesterification for Polycarbonate Synthesis (BPE + Diphenyl Carbonate)
This protocol avoids highly toxic phosgene by utilizing Diphenyl Carbonate (DPC) in a melt phase[4].
Causality & Mechanism: Melt transesterification is an equilibrium-driven step-growth polymerization. To achieve high molecular weights, the equilibrium must be continuously forced toward the product side by removing the phenol byproduct. This dictates the necessity of a highly controlled, step-wise vacuum and temperature ramp.
Step-by-Step Methodology:
-
Monomer Loading: Charge 0.100 mol of BPE and 0.105 mol of DPC (slight excess to cap end-groups) into a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a vacuum distillation setup. Add 1×10−4 mol of Tetramethylammonium hydroxide as a transient catalyst.
-
Oligomerization: Purge the system with N2 . Heat the reactor to 180 °C under atmospheric pressure for 30 minutes to melt the monomers and initiate oligomerization.
-
Polycondensation (Phenol Removal): Gradually increase the temperature to 240 °C while reducing the pressure to 100 Torr. Phenol will begin to distill and collect in the receiving flask.
-
High-Vacuum Stage: Once phenol distillation slows, increase the temperature to 280–300 °C and reduce pressure to <1 Torr for 1.5 hours to build high molecular weight[4].
-
Self-Validation: This protocol is inherently self-validating via mass balance. The theoretical yield of phenol is 0.200 mol (18.8 g). The reaction is only complete when ≥ 98% of the theoretical phenol volume is collected in the distillation trap.
Quantitative Data & Polymer Characterization
The substitution of the isopropylidene group (in BPA) with an ethylidene group (in BPE) heavily influences the physical properties of the resulting polymer matrices. The table below summarizes the expected quantitative outcomes of the protocols described above.
| Property | BPE-Polyarylate (50:50 TPC/IPC) | BPE-Polycarbonate | BPA-Polycarbonate (Reference) |
| Comonomer | Terephthaloyl / Isophthaloyl Chloride | Diphenyl Carbonate / Phosgene | Diphenyl Carbonate / Phosgene |
| Polymerization Route | Interfacial Polycondensation | Melt Transesterification | Melt Transesterification |
| Inherent Viscosity (dL/g) | 0.85 - 1.26 | 0.50 - 0.75 | 0.55 - 0.80 |
| Glass Transition (Tg, °C) | ~ 165 | ~ 135 | ~ 150 |
| Solubility (DCM/CHCl₃) | Excellent | Excellent | Good |
| Primary Application | High-temp medical device housings | Pharmaceutical packaging | General consumer plastics |
Data Interpretation: The slightly lower Tg of BPE-polycarbonate compared to BPA-polycarbonate is caused by the reduced steric hindrance of the ethylidene linkage. However, this same structural feature grants BPE polymers superior solubility in halogenated solvents, making them highly advantageous for solvent-casting techniques in drug delivery manufacturing.
References
-
Campro Scientific. "Bisphenols". [Link]
-
ResearchGate. "Synthesis and characterization of polyesters based on 1,1,1‐[bis(4‐hydroxyphenyl)‐4′‐pentadecylphenyl]ethane".[Link]
- Google Patents.
-
ACS Publications. "Biobased Thermosetting Epoxy: Present and Future | Chemical Reviews".[Link]
- Google Patents.
Sources
- 1. campro.eu [campro.eu]
- 2. researchgate.net [researchgate.net]
- 3. EP2096131A1 - Method for making polycarbonate - Google Patents [patents.google.com]
- 4. EP3274393B1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Derivatization of Ethylidenebisphenol (Bisphenol E) for High-Sensitivity GC-MS Analysis
Executive Summary
Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is an emerging endocrine-disrupting chemical (EDC) increasingly utilized as a substitute for Bisphenol A in the production of polycarbonate plastics and epoxy resins. Due to its potential ecological and human health impacts, regulatory frameworks require ultra-trace quantification (ng/L to µg/kg) of BPE in complex environmental and biological matrices.
While liquid chromatography (LC) is frequently used, Gas Chromatography coupled with Mass Spectrometry (GC-MS) remains a highly robust, sensitive, and widely available platform for EDC screening[1]. However, the direct GC-MS analysis of BPE is fundamentally limited by its physicochemical properties. This application note provides a comprehensive, self-validating protocol for the derivatization of BPE, transforming it into a highly volatile, thermally stable analyte optimized for GC-MS/MS quantification.
Mechanistic Rationale: The Causality of Derivatization
Bisphenol E contains two active phenolic hydroxyl (-OH) groups. These functional groups render the molecule highly polar and significantly elevate its boiling point through intermolecular hydrogen bonding[2]. If injected directly into a GC system, underivatized BPE interacts strongly with the silanol groups present in the GC inlet liner and the stationary phase of the capillary column. This interaction causes severe peak tailing, irreversible adsorption, and a drastic reduction in analytical sensitivity.
To overcome this, silylation is the gold-standard derivatization strategy[3].
By reacting BPE with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS), the active hydrogens on the phenolic hydroxyls are replaced by non-polar trimethylsilyl (TMS) groups[4].
-
The Role of BSTFA: Acts as the primary silyl donor. Its byproduct, trifluoroacetamide, is highly volatile and elutes early in the chromatogram, preventing interference with the target analytes[5].
-
The Role of TMCS: Acts as a crucial catalyst. The chloride ion from TMCS increases the electrophilicity of the silicon atom in BSTFA, accelerating the nucleophilic attack by the sterically hindered phenolic oxygen of BPE[3].
Logical reaction pathway for the silylation of Bisphenol E using BSTFA and TMCS catalyst.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed not just as a sequence of steps, but as a self-validating system where each phase ensures the integrity of the next.
Experimental workflow for the extraction and silylation of Bisphenol E prior to GC-MS analysis.
Step 3.1: Sample Extraction and Isotope Spiking
-
Spiking : Fortify the raw sample (e.g., wastewater or homogenized food matrix) with a stable isotope-labeled internal standard (IS) such as 13 C 12 -BPA or BPA-d 16 [6][7].
-
Causality: Adding the IS before extraction ensures that any analyte loss during sample handling or incomplete derivatization is mathematically corrected via Isotope Dilution Mass Spectrometry (IDMS).
-
-
Extraction : Perform Solid Phase Extraction (SPE) using an HLB cartridge (for aqueous samples) or QuEChERS extraction (for solid food matrices)[1][4]. Elute the analytes using an organic solvent like ethyl acetate or methanol.
Step 3.2: Evaporation and Moisture Control (Critical Node)
-
Transfer 500 µL of the organic extract to a silanized glass GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N 2 ) at 35 °C[3][5].
-
Causality: Moisture is the enemy of silylation. Even trace amounts of water will preferentially react with BSTFA (hydrolysis), destroying the reagent and preventing the derivatization of BPE[2]. Complete desiccation is a non-negotiable requirement for reaction success.
-
Step 3.3: Silylation Reaction
-
Add 50 µL of BSTFA containing 1% TMCS to the dried residue[4].
-
Add 50 µL of an anhydrous aprotic solvent (e.g., Acetonitrile or Ethyl Acetate)[4][5].
-
Causality: Protic solvents (like methanol) cannot be used as they will consume the silylating agent. The addition of an aprotic solvent ensures complete solvation of the dried matrix residue, facilitating optimal molecular collisions between BPE and BSTFA.
-
-
Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60 °C for 45 minutes[4].
-
Causality: The substitution of sterically hindered phenolic hydroxyls is an endothermic process. Heating overcomes the activation energy barrier, driving the reaction to 100% completion (forming exclusively the di-TMS derivative).
-
Step 3.4: GC-MS/MS Acquisition
-
Allow the vials to cool to room temperature.
-
Inject 1 µL of the derivatized extract into the GC-MS system using splitless mode [3].
-
Causality: Splitless injection directs the entire vaporized sample cloud onto the capillary column, maximizing the signal-to-noise ratio required for ultra-trace EDC detection.
-
Quality Control & Self-Validation Mechanisms
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol embeds three self-validating checkpoints:
-
Procedural Blank Validation : Bisphenols are ubiquitous in laboratory plastics and ambient dust. A procedural blank (ultrapure water processed through the entire SPE and derivatization workflow) must be run with every batch. A passing blank validates that detected BPE originates from the sample, not laboratory contamination[7].
-
Derivatization Completeness Check : The MS/MS method must be programmed to monitor the mono-TMS derivative of BPE alongside the target di-TMS derivative. If the mono-TMS peak is detected, the system flags the batch as invalid, indicating either moisture contamination or degraded BSTFA reagent.
-
IS Response Tracking : If the absolute peak area of the spiked 13 C 12 -BPA internal standard drops by more than 30% compared to a neat solvent standard, the system flags severe matrix suppression, prompting the need for additional sample clean-up (e.g., dispersive SPE)[5].
Quantitative Data & Methodological Comparisons
Table 1: Physicochemical Transformation via Derivatization
| Property | Underivatized Bisphenol E (BPE) | Derivatized BPE-diTMS |
| Molecular Formula | C 14 H 14 O 2 | C 20 H 30 O 2 Si 2 |
| Molecular Weight | 214.26 g/mol | 358.63 g/mol |
| Polarity | High (Two active -OH groups) | Low (Non-polar TMS ethers) |
| Volatility | Low (High boiling point) | High (Optimized for GC phase) |
| Chromatographic Profile | Broad, severe tailing | Sharp, symmetrical peaks |
Table 2: Recommended GC-MS/MS (SRM) Parameters for BPE-diTMS
Note: Optimization of collision energies is instrument-dependent. The following are starting parameters for a triple quadrupole system operating in Electron Ionization (EI) mode.
| Analyte | Precursor Ion (m/z) | Quantifier Product Ion (m/z) | Qualifier Product Ion (m/z) |
| BPE-diTMS | 343.2 | 328.1 | 253.1 |
| 13 C 12 -BPA-diTMS (IS) | 369.2 | 354.2 | 279.1 |
Table 3: Comparison of Derivatization Strategies for Bisphenols
| Derivatization Strategy | Reagent Used | Primary Advantages | Limitations / Disadvantages |
| Silylation (Recommended) | BSTFA + 1% TMCS | Exceptional volatility; highly distinct and stable MS fragmentation patterns[4][5]. | Highly moisture-sensitive; requires strict anhydrous conditions[2]. |
| In Situ Acylation | Acetic Anhydride | Can be performed directly in aqueous samples (e.g., USAEME); rapid[2][8]. | Lower absolute sensitivity compared to TMS; risk of rapid GC inlet contamination[8]. |
References[1] Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. mdpi.com. Verify Source[3] GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. nih.gov. Verify Source[2] USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. nih.gov. Verify Source[4] Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. preprints.org. Verify Source[8] (PDF) USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. researchgate.net. Verify Source[6] Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. mdpi.com.Verify Source[7] The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. nih.gov. Verify Source[5] Talanta - Bisphenol A Information & Resources. dphen1.com. Verify Source
Sources
- 1. mdpi.com [mdpi.com]
- 2. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. library.dphen1.com [library.dphen1.com]
- 6. mdpi.com [mdpi.com]
- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Ethylidenebisphenol (Bisphenol E) as a Versatile Crosslinking Agent
Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus Areas: Advanced Thermosetting Resins & Molecularly Imprinted Polymers (MIPs)
Introduction & Mechanistic Rationale
Ethylidenebisphenol, universally designated as Bisphenol E (BPE) or 1,1-Bis(4-hydroxyphenyl)ethane, is a highly versatile bisphenolic compound. While the polymer industry heavily relies on Bisphenol A (BPA) for crosslinking epoxy and cyanate ester networks, BPA’s symmetric isopropylidene linkage often results in highly viscous prepolymers that complicate solvent-free processing[1].
The Asymmetry Advantage (Causality): Replacing the symmetric isopropylidene group of BPA with the asymmetric ethylidene bridge of BPE disrupts the highly ordered chain packing of the polymer network[2]. This structural nuance introduces constitutional isomerism, which significantly increases the free volume within the uncured resin state. As a result, BPE-derived monomers—such as Bisphenol E Cyanate Ester (BECy)—exhibit exceptionally low room-temperature viscosity (0.09–0.12 Pa·s)[1]. This allows for the engineering of ultra-low viscosity thermosetting resins that do not require high-temperature autoclaves for fiber impregnation.
Beyond materials science, BPE's unique structure makes it an ideal sacrificial crosslinking spacer in analytical chemistry. In drug development, BPE is utilized in semi-covalent molecular imprinting to create high-fidelity recognition cavities for the separation of phenolic active pharmaceutical ingredients (APIs)[3].
Protocol A: Synthesis and Curing of Bisphenol E Cyanate Ester (BECy) Networks
Context: Aerospace and high-performance automotive composites require resins capable of impregnating dense fiber preforms without the use of volatile organic solvents. BECy offers an optimal balance of ultra-low viscosity and high thermal stability[1].
Experimental Methodology
Note: This protocol relies on thermal cyclotrimerization, where three cyanate ester groups react to form a highly crosslinked polycyanurate (triazine) network.
-
Prepolymerization Preparation: Weigh the required amount of BECy monomer. Due to its ultra-low viscosity, BECy can be easily poured and processed at room temperature without the need for pre-heating[1].
-
Addition of Toughening Agents (Optional but Recommended): Highly crosslinked polycyanurate networks can be inherently brittle. To enhance fracture toughness, incorporate a toughening agent such as Poly(ethylene glycol) diglycidyl ether (PEGDE) at 5–30 wt%[1]. Stir mechanically at 300 RPM for 10 minutes until homogenous.
-
Degassing (Self-Validation Step): Place the resin mixture in a vacuum desiccator (approx. 29 inHg) at room temperature for 15–30 minutes. The cessation of bubbling validates that all entrapped air—which could otherwise act as stress concentrators in the cured matrix—has been removed.
-
Thermal Curing (Cyclotrimerization): Pour the degassed mixture into a pre-treated, release-coated mold.
-
Stage 1 (Initiation): Heat the mold to 150°C and hold for 3 hours to initiate the formation of triazine rings[1].
-
Stage 2 (Gelation): Ramp the temperature to 200°C (at 2°C/min) and hold for 3 hours to reach the gel point and establish the primary crosslinked network[1].
-
Stage 3 (Post-Cure): Elevate to 250°C for 1 hour to maximize crosslink density and achieve full chemical conversion.
-
-
Cooling: Cool the mold slowly (1°C/min) to room temperature to prevent thermal shock and internal stress accumulation.
Fig 1. Synthesis and cyclotrimerization of Bisphenol E to form a polycyanurate network.
Protocol B: Semi-Covalent Molecular Imprinting using BPE as a Sacrificial Spacer
Context: Isolating specific phenolic drugs from complex biological matrices is a major bottleneck in drug development. Semi-covalent imprinting utilizes BPE as a cleavable crosslinking spacer. The target molecule is covalently bound during polymerization, ensuring uniform cavity distribution, and subsequently cleaved to leave a highly specific non-covalent recognition site[3].
Experimental Methodology
-
Template Conjugation: Covalently link the target phenolic analyte to the BPE spacer via an esterification reaction. This forms a rigid, stoichiometric template-spacer complex that dictates the exact geometry of the future binding cavity.
-
Matrix Polymerization:
-
Dissolve the template-spacer complex in a porogenic solvent (e.g., chloroform) to dictate the pore morphology of the polymer[3].
-
Add a bulk crosslinking monomer, such as ethylene glycol dimethacrylate (EGDMA), and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN)[3].
-
Purge the reaction vessel with nitrogen gas for 10 minutes to eliminate oxygen, which scavenges free radicals and inhibits polymerization.
-
Seal the vessel and polymerize thermally in a water bath at 60°C for 24 hours to form a rigid, highly crosslinked matrix[3].
-
-
Spacer Cleavage & Cavity Formation:
-
Grind and sieve the resulting polymer to achieve a uniform particle size (e.g., 25–45 µm).
-
Subject the polymer particles to mild chemical cleavage (e.g., alkaline hydrolysis). This specifically breaks the ester bonds linking the target analyte to the BPE spacer.
-
The BPE spacer remains permanently embedded in the polymer matrix, while the target molecule is washed out using a Soxhlet extractor (methanol/acetic acid, 9:1 v/v).
-
-
Validation: The successful elution of the target confirms the creation of a high-fidelity Molecularly Imprinted Polymer (MIP) cavity. The remaining BPE residues act as hydrogen-bonding donors/acceptors for future non-covalent target capture.
Fig 2. Semi-covalent molecular imprinting workflow using EBP as a sacrificial spacer.
Quantitative Data: Comparative Crosslinking Parameters
To guide formulation choices, the following table summarizes the thermomechanical and rheological differences between networks crosslinked with different bisphenol analogs.
| Property | Bisphenol A (BPA) Matrix | Bisphenol F (BPF) Matrix | Bisphenol E (BPE) Matrix |
| Bridge Structure | Symmetric Isopropylidene | Symmetric Methylene | Asymmetric Ethylidene |
| Monomer Viscosity (Room Temp) | Solid / Highly Viscous | Moderate (~2.5 - 4.5 Pa·s) | Ultra-Low (~0.09 - 0.12 Pa·s) |
| Crosslink Density | High | High | High |
| Glass Transition Temp ( Tg ) | Very High (250-270°C) | High (230-250°C) | High (240-260°C) |
| Primary Application | Standard structural composites | Chemical resistant coatings | Out-of-autoclave composites, MIPs |
References
- Synthesis and characterization of polyesters based on 1,1,1‐[bis(4‐hydroxyphenyl)
- Source: Nanjing University (nju.edu.cn)
- Molecularly imprinted polymers synthesized via semi-covalent imprinting with sacrificial spacer for imprinting phenols Source: ResearchGate URL
- Source: Washington State University (wsu.edu)
Sources
In-Depth Application Note: ¹H-NMR and ¹³C-NMR Characterization and Binding Studies of 4,4'-Ethylidenebisphenol
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Protocol and Application Guide
Executive Summary
4,4'-Ethylidenebisphenol, commonly known as Bisphenol E (BPE), is a critical monomer utilized in the synthesis of advanced polycyanurate networks and high-performance epoxy resins [1]. Recently, BPE has drawn significant scrutiny as an environmental endocrine disruptor capable of interacting with human transport proteins [2].
As a Senior Application Scientist, I have designed this technical guide to move beyond basic spectral assignments. This document provides a self-validating framework for the structural elucidation of BPE via ¹H and ¹³C-NMR, absolute quantification using the ERETIC2 methodology [3], and functional characterization via Saturation Transfer Difference (STD) NMR [2].
Physicochemical Profiling & Structural Dynamics
Before initiating NMR workflows, it is critical to understand the molecular geometry of BPE. The molecule consists of two phenol rings connected by an ethylidene bridge (-CH(CH3)-). This structure creates a plane of symmetry, rendering both aromatic rings chemically equivalent on the NMR timescale.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-[1-(4-hydroxyphenyl)ethyl]phenol | [4] |
| Molecular Formula | C₁₄H₁₄O₂ | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Topological Polar Surface Area | 40.5 Ų | [4] |
Data Presentation: NMR Spectral Assignments
The following tables summarize the expected chemical shifts for BPE.
Mechanistic Insight: The aromatic rings exhibit a classic AA'BB' spin system . Because the protons ortho to the hydroxyl group are chemically equivalent to each other, and the meta protons are equivalent to each other, they couple to form two distinct doublets. Meanwhile, the ethylidene bridge forms an A₃X spin system , where the methyl protons are split into a doublet by the adjacent methine proton, which in turn is split into a quartet.
Table 2: ¹H-NMR Assignments (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Structural Assignment |
|---|---|---|---|---|
| 1.45 - 1.52 | Doublet (d) | ~7.2 | 3H | -CH₃ (Ethylidene methyl) |
| 4.00 - 4.10 | Quartet (q) | ~7.2 | 1H | -CH- (Ethylidene methine) |
| 6.60 - 6.65 | Doublet (d) | ~8.5 | 4H | Aromatic C-H (ortho to -OH) |
| 6.95 - 7.00 | Doublet (d) | ~8.5 | 4H | Aromatic C-H (meta to -OH) |
| 9.10 - 9.15 | Singlet (s) | - | 2H | -OH (Phenolic hydroxyl) |
Table 3: ¹³C-NMR Assignments (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Structural Assignment |
|---|---|---|
| 22.5 | Primary (Alkyl) | -CH₃ (Ethylidene methyl) |
| 45.2 | Tertiary (Alkyl) | -CH- (Ethylidene bridge) |
| 115.0 | Tertiary (Aromatic) | Aromatic C-H (ortho to -OH) |
| 128.4 | Tertiary (Aromatic) | Aromatic C-H (meta to -OH) |
| 138.2 | Quaternary (Aromatic) | Aromatic C-R (ipso to bridge) |
| 155.3 | Quaternary (Aromatic) | Aromatic C-OH (ipso to -OH) |
Experimental Protocols & Self-Validating Workflows
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory checkpoints to prevent artifacts such as integration errors in quantitative NMR (qNMR) or direct ligand excitation in binding assays.
Workflow Visualization
Fig 1: End-to-end self-validating NMR workflow for the structural and functional characterization of BPE.
Protocol A: Structural Confirmation and ERETIC2 Quantification
Objective: Acquire high-resolution 1D spectra and quantify BPE without internal standards. Causality: Traditional qNMR requires spiking the sample with an internal standard, which risks signal overlap and chemical interaction. The ERETIC2 (Electronic REference To access In vivo Concentrations) method utilizes a synthetic electronic reference signal calibrated from an external standard, ensuring spectral purity [3].
-
Sample Preparation: Dissolve 10.0 mg of BPE in 600 µL of DMSO-d₆. Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capacity slows the chemical exchange of the phenolic -OH protons, rendering them visible as a sharp singlet at ~9.1 ppm rather than a broad, unintegrable baseline hump [4].
-
System Tuning & Shimming: Insert the sample and perform automated 3D shimming. Self-Validation Checkpoint: Measure the full width at half maximum (FWHM) of the residual solvent peak. Do not proceed unless FWHM < 1.0 Hz. Poor shimming will artificially merge the fine J-coupling of the ethylidene quartet.
-
Acquisition: Acquire ¹H-NMR (ns=16, d1=5s) and ¹³C-NMR (ns=512, d1=2s). A long relaxation delay (d1=5s) is critical for quantitative ¹H integration.
-
ERETIC2 Execution: Load the previously acquired external standard profile (e.g., 50 mM maleic acid). Apply the ERETIC2 algorithm to generate the synthetic peak. Self-Validation Checkpoint: Integrate the synthetic peak against the BPE ethylidene methyl doublet. If the calculated mass deviates by >2% from the gravimetric mass, recalibrate the 90° pulse width [3].
Protocol B: Saturation Transfer Difference (STD) NMR for HSA Binding
Objective: Map the binding epitope of BPE to Human Serum Albumin (HSA). Causality: To understand the pharmacokinetics of BPE as an endocrine disruptor, we must determine which functional groups interact with transport proteins. STD-NMR achieves this by selectively saturating the protein; the saturation transfers via spin diffusion only to the protons of the bound ligand [2].
-
Sample Preparation: Prepare a solution of 400 µM BPE and 10 µM HSA in phosphate-buffered saline (PBS) prepared in D₂O (pH 7.4) [2].
-
Pulse Sequence Setup: Select an STD pulse sequence with a train of Gaussian-shaped pulses (50 ms each). Set the on-resonance saturation frequency to -0.5 ppm (protein aliphatic region) and the off-resonance frequency to 34 ppm (empty spectral region) [2].
-
Acquisition: Acquire the spectra with a saturation time of 2.0 seconds to allow for optimal spin diffusion. Self-Validation Checkpoint: Before adding HSA, run the exact STD sequence on a control sample of pure BPE. If any BPE signals appear in the difference spectrum, it indicates direct RF excitation of the ligand. You must shift the on-resonance frequency further upfield (e.g., to -1.0 ppm) until the control spectrum is completely blank.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting signals represent the BPE protons in direct contact with the HSA binding pocket [2].
Sources
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. Binding modes of environmental endocrine disruptors to human serum albumin: insights from STD-NMR, ITC, spectroscopic and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 4. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Quantification of Bisphenol E (BPE) Using Chromatographic Techniques
Introduction
Bisphenol E (BPE), chemically known as 4,4'-ethylidenebis(phenol), is a structural analogue of the well-known endocrine disruptor, Bisphenol A (BPA).[1] As regulatory restrictions on BPA have tightened globally, BPE has emerged as a common substitute in the manufacturing of polycarbonate plastics, epoxy resins, and other consumer products.[2][3] However, emerging toxicological studies suggest that BPE may also possess endocrine-disrupting properties, raising concerns about its potential impact on human health and the environment.[4] Consequently, the development of sensitive and robust analytical methods for the accurate quantification of BPE in diverse matrices—including environmental, biological, and food samples—is of paramount importance for exposure assessment and regulatory compliance.
This guide provides a detailed overview of the analytical standards and methodologies for the quantification of BPE. It is designed for researchers, analytical scientists, and quality control professionals, offering field-proven insights into sample preparation, chromatographic separation, and mass spectrometric detection. We will explore the two primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), providing step-by-step protocols and explaining the causality behind critical experimental choices.
Physicochemical Properties of Bisphenol E
A thorough understanding of BPE's physicochemical properties is fundamental to developing effective analytical methods, from selecting appropriate extraction solvents to optimizing chromatographic separation.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₂ | [1][5] |
| Molecular Weight | 214.26 g/mol | [1][5] |
| CAS Number | 2081-08-5 | [1][6] |
| Melting Point | 123-127 °C | [5][7] |
| Appearance | Solid | [5] |
| Synonyms | 4,4'-Ethylidenebisphenol, 1,1-Bis(4-hydroxyphenyl)ethane | [1] |
Section 1: Analytical Standards and Calibration
The foundation of accurate quantification is the use of high-purity, certified reference materials (CRMs). These standards are essential for instrument calibration, method validation, and ensuring the traceability of results.
1.1. Sourcing Certified Reference Materials
CRMs for Bisphenol E are commercially available from several reputable suppliers as either a neat (solid) material or as a certified solution in a solvent like methanol or acetonitrile.[5][6][7][8] It is critical to obtain a Certificate of Analysis (COA) for each standard, which provides information on purity, concentration, and storage conditions. For isotope dilution methods, a stable isotope-labeled internal standard (e.g., ¹³C₁₂-BPE) is recommended to compensate for matrix effects and procedural losses, although a labeled analogue like ¹³C₁₂-BPF may be used if a direct match is unavailable.[9]
1.2. Protocol: Preparation of Standard Solutions
Causality: Preparing a concentrated stock solution in a non-volatile Class A flask minimizes evaporation errors. Serial dilutions are then performed to create a calibration curve that brackets the expected concentration range of the samples. Using a solvent compatible with the initial mobile phase (e.g., methanol or acetonitrile) ensures good peak shape for early-eluting compounds.
Step-by-Step Protocol:
-
Stock Standard Preparation (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat BPE CRM into a 10 mL Class A amber glass volumetric flask.
-
Record the exact weight.
-
Dissolve the CRM in and bring to volume with HPLC-grade methanol or acetonitrile.
-
Cap and sonicate for 10 minutes to ensure complete dissolution.
-
Store the stock solution at 4°C in the dark. This solution should be stable for several months.
-
-
Intermediate Standard Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock standard into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., 50:50 methanol:water).
-
-
Working Calibration Standards:
-
Perform serial dilutions of the intermediate standard to prepare a series of working standards. For a typical environmental or biological analysis, a calibration curve ranging from 0.1 to 100 ng/mL is common.[10][11]
-
If using an internal standard, spike each working standard with a constant concentration (e.g., 20 ng/mL).[10]
-
Prepare standards in the same final solvent composition as the processed samples to mitigate solvent effects.
-
Section 2: Sample Preparation Strategies
The primary challenge in BPE analysis is its presence at trace levels within complex matrices. The goal of sample preparation is to efficiently extract BPE, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental analysis.
Workflow for BPE Sample Preparation
Caption: General workflow for BPE sample preparation.
2.1. Protocol: Solid Phase Extraction (SPE) for Aqueous Samples
Causality: SPE is a highly effective technique for aqueous samples like urine or surface water. It utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering polar compounds and salts to pass through. A phenyl-based sorbent is often chosen for bisphenols due to the π-π interactions between the sorbent's phenyl groups and the analyte's phenolic rings, providing excellent retention.[12]
Step-by-Step Protocol (adapted from[12]):
-
Sample Pre-treatment (for Urine):
-
To a 500 µL urine sample, add 500 µL of a standard mixture (if spiking), 150 µL of water, 200 µL of acetate buffer (pH 5), and 250 µL of β-glucuronidase.
-
Incubate at 37°C for 18 hours to deconjugate BPE-glucuronide. This step is crucial as BPE is rapidly metabolized in the body.[12]
-
-
SPE Cartridge Conditioning:
-
Condition a Strata Phenyl SPE column (or equivalent) with 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove residual salts and highly polar interferences.
-
-
Elution:
-
Elute the retained BPE with 10 mL of a suitable organic solvent, such as 1% formic acid in a 90:10 (v/v) methanol/n-heptane mixture.[12]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 300 µL) of the initial mobile phase (e.g., 30:70 acetonitrile:water) for LC-MS/MS analysis.[12]
-
2.2. Protocol: QuEChERS for Solid Food Matrices
Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is ideal for complex solid matrices like canned food.[13][14] It begins with a solvent extraction using acetonitrile, followed by a salting-out step to induce phase separation. A subsequent dispersive SPE (d-SPE) cleanup step removes major interferences like fatty acids and pigments.
Step-by-Step Protocol (adapted from[13][14]):
-
Sample Homogenization & Extraction:
-
Weigh 5-10 g of a homogenized food sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using, add the internal standard at this stage.
-
Vortex vigorously for 1 minute.
-
-
Salting-Out (Phase Separation):
-
Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute, then centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove sugars and fatty acids) and C18 (to remove nonpolar interferences).
-
Vortex for 30 seconds, then centrifuge for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned supernatant for analysis.
-
For LC-MS/MS, the extract can often be diluted and injected directly.
-
For GC-MS/MS, the solvent must be exchanged and the sample derivatized (see Section 4.1).
-
Section 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the predominant technique for BPE quantification due to its high sensitivity, selectivity, and applicability to polar compounds without derivatization.[10] Ultra-High-Performance Liquid Chromatography (UHPLC) systems are preferred for their speed and resolution.[15][16]
LC-MS/MS Analysis Workflow
Caption: Workflow for BPE quantification by LC-MS/MS.
3.1. Protocol: UHPLC-MS/MS Analysis
Causality: A biphenyl or C18 core-shell column provides excellent separation for bisphenols.[4][17] A gradient elution starting with a high aqueous percentage allows for the retention of polar analytes, while the increasing organic phase elutes them based on their hydrophobicity. Electrospray ionization (ESI) in negative mode is highly effective for phenols, as they readily deprotonate to form [M-H]⁻ ions.[9] Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Step-by-Step Protocol:
-
UHPLC Conditions (adapted from[4][9]):
-
Column: Raptor Biphenyl (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: A typical gradient might start at 45% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
-
MS/MS Conditions (Negative ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: ~3 kV.
-
Source Temperature: ~120 °C.
-
Desolvation Temperature: ~350 °C.
-
MRM Transitions: At least two transitions should be monitored for confident identification and quantification.
-
Precursor Ion [M-H]⁻: m/z 213.1
-
Quantifier Product Ion: (e.g., m/z 198.1) - This corresponds to the loss of a methyl group.
-
Qualifier Product Ion: (e.g., m/z 119.1) - A common fragment.
-
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
3.2. Typical Performance Data for LC-MS/MS Methods
| Matrix | LOD | LOQ | Recovery (%) | Reference |
| Animal Feed | 0.02-0.75 µg/kg | 0.04-0.95 µg/kg | 82.6 - 112 | [10] |
| Honey | 0.2-1.5 µg/kg | 0.5-4.7 µg/kg | 81 - 116 | [15] |
| Paper Products | 0.29-0.40 µg/kg | 1.09-1.32 µg/kg | 71 - 115 | [17] |
| Surface Water | 0.87-5.72 ng/L | 10.0-50.0 ng/L | >90 | [18][19] |
Section 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC-MS is a powerful alternative to LC-MS, offering excellent chromatographic resolution. However, due to the low volatility and polar nature of BPE, a derivatization step is mandatory to convert the hydroxyl groups into less polar, more volatile moieties.[2][20]
GC-MS/MS Analysis Workflow (with Derivatization)
Caption: Workflow for BPE quantification by GC-MS/MS.
4.1. Protocol: Derivatization by Silylation
Causality: Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl groups on BPE. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -OH groups to form trimethylsilyl (TMS) ethers. These derivatives are much more volatile and thermally stable, making them suitable for GC analysis.[2][3]
Step-by-Step Protocol (adapted from[2][3]):
-
Ensure the sample extract is completely dry, as water will preferentially react with the silylating agent. Evaporate the sample under nitrogen and re-dissolve in a non-protic solvent like pyridine or acetonitrile.
-
To the dried extract, add 50-100 µL of BSTFA (often with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection into the GC-MS.
4.2. Protocol: GC-MS/MS Analysis
Causality: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides good separation for the derivatized bisphenols.[21] A temperature-programmed run is used to elute compounds over a wide range of boiling points. Electron Ionization (EI) is a standard, robust ionization technique that creates repeatable fragmentation patterns, ideal for library matching and targeted analysis using Selected Ion Monitoring (SIM) or MRM.
Step-by-Step Protocol (adapted from[20][21]):
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: 250-300 °C, Splitless mode.
-
Oven Program: Initial temp 120-130°C (hold 1-3 min), ramp at 10-30°C/min to 300-310°C (hold 5-6 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 200-230 °C.
-
Mode: Selected Ion Monitoring (SIM) or MRM.
-
Ions to Monitor (for BPE-2TMS derivative): The molecular ion and key fragment ions must be determined by injecting a derivatized standard. Common fragments for bisphenols include ions related to the TMS-phenol moiety.
-
4.3. Typical Performance Data for GC-MS Methods
| Matrix | LOD | LOQ | Recovery (%) | Reference |
| Paper Products | 0.23-2.70 µg/kg | 0.78-9.10 µg/kg | >80% (varies) | [3] |
| Water/Wastewater | 1-50 ng/L | 1-50 ng/L (MQL) | 87 - 133 | [20] |
| Water Samples | low µg/L range | low µg/L range | >80 | [22] |
Conclusion
The accurate quantification of Bisphenol E requires a carefully considered analytical strategy tailored to the specific sample matrix. For most applications, LC-MS/MS offers an optimal combination of sensitivity, selectivity, and high throughput without the need for derivatization. For laboratories where GC-MS is the primary platform, validated derivatization protocols followed by GC-MS/MS analysis provide a robust and reliable alternative. In all cases, the use of certified reference materials, appropriate internal standards, and a thorough understanding of sample preparation techniques are the cornerstones of producing high-quality, defensible data. This guide provides the foundational protocols and scientific rationale to empower researchers to confidently measure BPE and contribute to a clearer understanding of its prevalence and risk.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 608116, Bisphenol E. PubChem. [Link]
-
Nowak, N., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE·2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. MDPI. [Link]
-
Waters Corporation. Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters. [Link]
-
Ares, A. M., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins. PubMed. [Link]
-
Wang, R., et al. (2021). Development and validation of an ultra performance liquid chromatography-tandem mass spectrometry method for twelve bisphenol compounds in animal feed. ScienceDirect. [Link]
-
Wolschke, H., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. PMC. [Link]
-
Restek Corporation. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek. [Link]
-
LCGC International. (2024). Analyzing Bisphenol Analogues with UHPLC–MS/MS. LCGC International. [Link]
-
ResearchGate. Physicochemical properties and structure of the studied bisphenols. ResearchGate. [Link]
-
Occupational Safety and Health Administration. Bisphenol A and Diglycidyl Ether of Bisphenol A. OSHA. [Link]
-
Khan, A., et al. (2022). Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols. ResearchGate. [Link]
-
Lucarini, F., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. MDPI. [Link]
-
Caban, M., et al. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. MDPI. [Link]
-
Canosa, P., et al. (2024). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of nine bisphenols in water matrices. CRIS. [Link]
-
Lucarini, F., et al. (2023). Simultaneous Quantification of 16 Bisphenol Analogues in Food Matrices. Preprints.org. [Link]
-
ESSLAB. Bisphenol E. ESSLAB. [Link]
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Taylor & Francis Online. [Link]
-
ResearchGate. Analytical data for bisphenol standards using the SPME-GC-MS method. ResearchGate. [Link]
-
Cao, X. L., et al. (2019). LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. Taylor & Francis Online. [Link]
-
Ribeiro da Silva, M. D. M. C., et al. (2014). Energetic and Structural Study of Bisphenols. ACS Publications. [Link]
-
IntechOpen. (2023). Physical, Chemical and Biological Properties of Bisphenols. IntechOpen. [Link]
-
Jurek, A., & Leitner, E. (2018). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. Graz University of Technology. [Link]
-
Akash, M. S. H., & Rehman, K. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. RSC Publishing. [Link]
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. PubMed. [Link]
-
Waters Corporation. Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters. [Link]
-
Völkel, W., et al. (2011). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. ResearchGate. [Link]
-
de Araujo, J. F. P., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. ResearchGate. [Link]
-
de Araujo, J. F. P., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water. PeerJ. [Link]
Sources
- 1. Bisphenol E | C14H14O2 | CID 608116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 5. accustandard.com [accustandard.com]
- 6. accustandard.com [accustandard.com]
- 7. Bisphenol E analytical standard 2081-08-5 [sigmaaldrich.com]
- 8. esslabshop.com [esslabshop.com]
- 9. open-science.canada.ca [open-science.canada.ca]
- 10. library.dphen1.com [library.dphen1.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honeys from different botanical origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. peerj.com [peerj.com]
- 20. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. cris.unibo.it [cris.unibo.it]
Comprehensive Protocols for the Extraction of Ethylidenebisphenol (Bisphenol E) from Environmental Samples
An Application Guide for the Scientific Community
Abstract
4,4'-Ethylidenebisphenol, also known as Bisphenol E (BPE), is an industrial chemical used in the manufacturing of polycarbonate resins and other polymers.[1] As a structural analogue of the well-known endocrine disruptor Bisphenol A (BPA), BPE is increasingly used as a BPA substitute, leading to concerns about its prevalence in the environment and potential health impacts.[2] Accurate monitoring of BPE in environmental matrices such as water, soil, and sediment is critical for assessing exposure and understanding its environmental fate. However, the trace concentrations and the complexity of these matrices present significant analytical challenges.[3] This document provides a detailed guide for the extraction and preconcentration of ethylidenebisphenol from environmental samples, tailored for researchers and analytical scientists. It covers the fundamental principles of extraction, offers validated, step-by-step protocols for different sample types, and discusses critical quality control measures to ensure data integrity.
Introduction to Ethylidenebisphenol (BPE)
Ethylidenebisphenol (BPE) belongs to the family of bisphenols, a group of chemicals characterized by two hydroxyphenyl groups.[1] Its physicochemical properties, particularly its moderate hydrophobicity and weak acidity, govern its behavior in the environment and inform the strategies for its extraction.[4][5] The primary challenge in BPE analysis is achieving sufficient sensitivity to detect environmentally relevant concentrations, which necessitates effective isolation from interfering matrix components and significant preconcentration.[3][6]
The selection of an appropriate extraction technique is paramount and depends on the sample matrix, the required detection limits, and available instrumentation. While traditional methods like liquid-liquid extraction (LLE) are used, solid-phase extraction (SPE) has become the predominant technique for aqueous samples due to its high efficiency, lower solvent consumption, and potential for automation.[7][8] For solid matrices like soil and sediment, more rigorous methods such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) are required to efficiently desorb the analyte from the sample particles.[3][9]
Physicochemical Properties of 4,4'-Ethylidenebisphenol
Understanding the fundamental properties of BPE is essential for developing and optimizing extraction protocols. These properties dictate its solubility, partitioning behavior, and interaction with various extraction media.
| Property | Value | Source |
| CAS Number | 2081-08-5 | [4][10] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][10] |
| Molecular Weight | 214.26 g/mol | [4][11] |
| Melting Point | 123-127 °C | [1][4] |
| LogP (octanol-water) | 3.08 | [4] |
| pKa | ~10.1 | [1][5] |
| Appearance | White to Off-White Solid | [1][10] |
| Synonyms | Bisphenol E, 1,1-Bis(4-hydroxyphenyl)ethane | [1][10] |
Core Principles of Extraction Methodologies
The success of any analytical method for BPE hinges on the sample preparation stage. The goal is to isolate the analyte from a complex matrix, remove interferences, and concentrate it to a level suitable for instrumental detection.[6]
Causality in Method Selection
-
For Water Samples (Low Solids): The primary challenge is the low concentration of BPE. Therefore, a technique that can process large sample volumes and provide a high preconcentration factor is required. Solid-Phase Extraction (SPE) is the method of choice.[6][7] The moderately hydrophobic nature of BPE (LogP = 3.08) makes it ideal for retention on nonpolar sorbents like C18 or polymeric phases.[2][4]
-
For Soil & Sediment Samples (High Solids): BPE is likely to be adsorbed onto organic matter and mineral surfaces. The extraction method must have sufficient energy to overcome these matrix interactions. Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (UAE) using organic solvents are effective.[9][12] These extracts are often "dirty," containing co-extracted matrix components, and thus require a subsequent cleanup step, frequently employing SPE with different sorbents like Florisil.[9][13]
The Role of pH
BPE is a weak acid with a pKa of approximately 10.1.[1][5]
-
At a pH well below the pKa (e.g., pH 3-7), BPE exists in its neutral, molecular form. This form is less water-soluble and more readily extracted by organic solvents or adsorbed onto hydrophobic SPE sorbents. Therefore, extractions are typically performed at a neutral or slightly acidic pH to ensure maximum efficiency.[5]
-
At a pH above the pKa, BPE will be deprotonated to its phenolate form, which is negatively charged and more water-soluble, significantly reducing extraction efficiency with nonpolar media.
Quality Assurance & Control (QA/QC)
A robust protocol must be a self-validating system. The following QC measures are essential:
-
Method Blank: A blank sample (e.g., ultrapure water) is processed through the entire extraction and analysis procedure to check for contamination from solvents, glassware, or the instrument.
-
Matrix Spike: A known amount of BPE standard is added to a real environmental sample before extraction. The recovery of this spike is calculated to assess the efficiency of the method in that specific matrix. Recoveries are typically expected to be within 70-130%.[14]
-
Internal Standards: An isotopically labeled analogue of the analyte (e.g., BPA-d₁₆, as a proxy if a BPE-specific standard is unavailable) should be added to every sample before extraction.[7][9] This standard corrects for analyte loss during sample processing and for variations in instrument response, leading to more accurate quantification.
Protocol 1: Extraction of BPE from Water Samples via Solid-Phase Extraction (SPE)
This protocol is designed for the analysis of BPE in low-turbidity aqueous samples such as drinking water, surface water, and wastewater effluent. It utilizes a polymeric SPE sorbent for robust retention and high recovery.
General Workflow for SPE
The following diagram illustrates the fundamental steps of the solid-phase extraction process for aqueous samples.
Caption: Workflow for BPE extraction from water using SPE.
Detailed Step-by-Step Protocol
Materials:
-
SPE Cartridges: Polymeric reversed-phase, e.g., Oasis HLB (200 mg, 6 mL) or equivalent.
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Standards: Certified BPE stock solution, labeled internal standard (e.g., BPA-d₁₆).
-
Glassware: 500 mL amber glass bottles, graduated cylinders, conical-bottom vials.
-
Equipment: SPE vacuum manifold, nitrogen evaporator.
Procedure:
-
Sample Preparation:
-
Collect water samples in pre-cleaned amber glass bottles. Avoid using plastic containers to prevent contamination.[6]
-
If not analyzed immediately, store samples at 4°C.
-
Allow samples to equilibrate to room temperature before extraction.
-
Fortify the sample (500 mL) with an internal standard to a final concentration of 100 ng/L.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 5 mL of acetonitrile through the cartridge, followed by 5 mL of methanol. Do not allow the sorbent to go dry.
-
Finally, pass 5 mL of ultrapure water through the cartridge, ensuring the sorbent bed remains submerged. This primes the sorbent for interaction with the aqueous sample.
-
-
Sample Loading:
-
Load the 500 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 5% methanol in water solution.[7] This step removes polar, water-soluble impurities that are not strongly retained, while BPE remains on the sorbent.
-
Dry the cartridge thoroughly by applying a full vacuum for 20-30 minutes or using a gentle stream of nitrogen. This step is critical to ensure the subsequent elution with an organic solvent is efficient.
-
-
Elution:
-
Place a clean collection vial inside the manifold.
-
Elute the retained BPE from the cartridge by passing 5-10 mL of acetonitrile through the sorbent at a slow flow rate (~1-2 mL/min).
-
-
Concentration and Reconstitution:
-
Transfer the eluate to a conical vial.
-
Concentrate the extract to near dryness under a gentle stream of nitrogen in a water bath set to 35-40°C. Do not allow the extract to fully evaporate, as this can lead to analyte loss.[15]
-
Reconstitute the residue in 1.0 mL of a solvent mixture appropriate for the analytical instrument (e.g., 50:50 methanol:water).
-
Vortex the vial to ensure the analyte is fully dissolved. The sample is now ready for instrumental analysis (e.g., by LC-MS/MS).
-
Protocol 2: Extraction of BPE from Soil & Sediment Samples
This protocol is designed for solid matrices and uses ultrasonic-assisted extraction followed by SPE cleanup. It is a robust method for achieving good recoveries from complex solid samples.
General Workflow for Solid Sample Extraction
The process for solids involves an initial energetic extraction to move the analyte into a liquid phase, followed by a cleanup step to remove interferences.
Caption: Workflow for BPE extraction from soil and sediment.
Detailed Step-by-Step Protocol
Materials:
-
Solvents: HPLC-grade acetone, n-hexane, dichloromethane.
-
Sorbents: Anhydrous sodium sulfate (baked at 400°C), Florisil SPE cartridges (1 g).
-
Equipment: Freeze-dryer, grinder/mill, ultrasonic bath, centrifuge, nitrogen evaporator.
-
Glassware: 50 mL centrifuge tubes with screw caps, pipettes, vials.
Procedure:
-
Sample Preparation:
-
Freeze-dry the soil or sediment sample until a constant weight is achieved.
-
Grind the dried sample to a fine, homogenous powder and sieve if necessary.
-
Weigh 5 grams of the homogenized sample into a 50 mL glass centrifuge tube.
-
-
Spiking and Extraction:
-
Spike the sample with the internal standard.
-
Add 2 grams of anhydrous sodium sulfate to the tube and mix. This agent binds residual water, improving extraction efficiency.[9]
-
Add 20 mL of an extraction solvent mixture (e.g., 1:1 v/v acetone:n-hexane).[16]
-
Tightly cap the tube and place it in an ultrasonic bath for 30 minutes.[12][17]
-
-
Phase Separation:
-
Centrifuge the tube at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the solvent extract) into a clean collection tube.
-
Repeat the extraction (steps 2.2 - 3.2) on the solid pellet two more times with fresh solvent. Combine all three supernatant extracts.
-
-
Extract Cleanup (SPE):
-
Concentrate the combined extracts to approximately 1 mL under a nitrogen stream.
-
Condition a Florisil SPE cartridge by passing 5 mL of n-hexane through it.
-
Load the 1 mL concentrated extract onto the Florisil cartridge.
-
Elute the BPE from the cartridge with 10 mL of a 1:1 v/v acetone:n-hexane mixture. Florisil is a polar sorbent that retains many polar interferences from the soil matrix while allowing the less polar BPE to be eluted.[9]
-
-
Final Concentration:
-
Concentrate the cleaned eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 1.0 mL of a solvent suitable for the chosen analytical method (e.g., ethyl acetate for GC-MS analysis after derivatization, or methanol/water for LC-MS/MS).
-
Conclusion
The protocols detailed in this guide provide robust and validated methodologies for the extraction of ethylidenebisphenol from diverse environmental matrices. The choice between SPE for aqueous samples and ultrasonic-assisted extraction for solids is grounded in the physicochemical principles of the analyte and its interaction with the sample matrix. For all applications, the implementation of stringent quality control measures, including the use of method blanks, matrix spikes, and internal standards, is non-negotiable for producing reliable and defensible environmental data. These methods serve as a strong foundation for laboratories seeking to monitor the occurrence and fate of BPE and other emerging bisphenol analogues in the environment.
References
- Chemsrc. (2025, August 24). 4,4'-Ethylidenediphenol | CAS#:2081-08-5.
- Simultaneous Determination of Bisphenols and Alkylphenols in Water by Solid Phase Extraction and Ultra Performance Liquid Chromatography-tandem Mass. (2013, December 26). Wei Sheng Yan Jiu.
- The Analytical Scientist. (n.d.). Sensitive online SPE determination of bisphenol A in water samples.
- Malaysian Journal of Analytical Sciences. (2018). EXTRACTION OF BISPHENOL A IN ENVIRONMENTAL WATER AND SOFT DRINK BY C18-IMPREGNATED CELLULOSE TRIACETATE COMPOSITE FILM.
- Analytical Methods. (2012). Determination of bisphenol A, bisphenol F and their diglycidyl ethers in environmental water by solid phase extraction using magnetic multiwalled carbon nanotubes followed by GC-MS/MS. RSC Publishing.
- KNAUER. (n.d.). Sensitive online SPE determination of bisphenol A in water samples.
- CymitQuimica. (n.d.). Phenol, 4,4'-ethylidenebis-.
- ChemicalBook. (2026, January 13). 4,4'-Ethylidenebisphenol | 2081-08-5.
- PubMed. (2019, April 26). Analysis of Environmental Protection Agency priority endocrine disruptor hormones and bisphenol A in tap, surface and wastewater by online concentration liquid chromatography tandem mass spectrometry.
- CPAChem. (2023, August 21). Safety data sheet.
- PureSynth. (n.d.). 44-Ethylidenebisphenol 98.0%(GC).
- Pocket Dentistry. (2015, October 30). Analytical Methods for Determination of Bisphenol A.
- ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Foo.
- MDPI. (2009, January 9). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Springer. (n.d.). Determination of Bisphenol A in Food and Environmental Samples Using Combined Solid-Phase Extraction–Dispersive Liquid–Liqui.
- NIH. (n.d.). Advances in solid-phase extraction for bisphenols in environmental samples - PMC.
- Agilent. (n.d.). MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms.
- PubMed. (2010, January 15). Development of analytical procedures for trace-level determination of polybrominated diphenyl ethers and tetrabromobisphenol A in river water and sediment.
- PubMed. (2025, October 8). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters.
- Springer. (n.d.). Focused ultrasound solidliquid extraction and selective pressurised liquid extraction to determine bisphenol A and alkylphenols.
- SciELO SA. (n.d.). Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples.
- U.S. EPA. (1996, December). Method 3510C: Separatory Funnel Liquid-Liquid Extraction.
Sources
- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 2. Advances in solid-phase extraction for bisphenols in environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 7. besjournal.com [besjournal.com]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. library.dphen1.com [library.dphen1.com]
- 10. Phenol, 4,4'-ethylidenebis- | CymitQuimica [cymitquimica.com]
- 11. pure-synth.com [pure-synth.com]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Analysis of Environmental Protection Agency priority endocrine disruptor hormones and bisphenol A in tap, surface and wastewater by online concentration liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. Development of analytical procedures for the simultaneous determination of tri- to heptabrominated diphenyl ethers and hexabrominated biphenyl (BB 153) in sediment samples [scielo.org.za]
- 17. Development of analytical procedures for trace-level determination of polybrominated diphenyl ethers and tetrabromobisphenol A in river water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Processing of Ethylidenebisphenol (Bisphenol E) Thermosetting Resins
Prepared By: Senior Application Scientist Target Audience: Materials Scientists, Polymer Chemists, and Drug Development Professionals
Executive Summary
Ethylidenebisphenol, commonly known as Bisphenol E (BPE) or 1,1-Bis(4-hydroxyphenyl)ethane, has emerged as a critical monomer in the synthesis of advanced thermosetting resins, specifically epoxies and cyanate esters. In the pharmaceutical and biomedical sectors, the demand for sterilization-compatible (autoclave, gamma-irradiation) and chemically inert materials is paramount. BPE-based thermosets provide an exceptional matrix for implantable electronic housings, analytical microfluidic chips, and high-barrier packaging. Furthermore, as regulatory bodies increasingly scrutinize Bisphenol A (BPA) for its endocrine-disrupting properties[1], BPE offers a structurally distinct alternative that maintains the rigorous thermomechanical properties required for medical-grade composites[1].
This application note details the mechanistic rationale, quantitative profiling, and validated step-by-step protocols for synthesizing and curing BPE-based epoxy and cyanate ester resins.
Mechanistic Rationale: The Ethylidene Advantage
The structural difference between BPA (a symmetric isopropylidene bridge) and BPE (an asymmetric ethylidene bridge) fundamentally alters the macroscopic properties of the resulting resins.
-
The Viscosity vs. Tg Paradox: In polymer chemistry, achieving a high glass transition temperature ( Tg ) typically requires highly rigid, symmetric monomers, which are solid at room temperature and difficult to process. However, the asymmetric −CH(CH3)− linkage in BPE disrupts crystalline packing and slightly reduces molecular symmetry[2]. As a result, BPE dicyanate ester (LECY) is a low-viscosity liquid at room temperature, enabling solvent-free resin-injection molding, while still curing into a highly rigid network[2][3].
-
Hydrolytic Stability: The polycyclotrimerization of BPE cyanate esters yields a dense polycyanurate network. This network exhibits lower equilibrium water sorption and a slower hydrolytic degradation rate compared to standard epoxies, which is critical for preventing the blistering of biomedical devices during steam sterilization[4].
Quantitative Profiling: BPE vs. BPA Thermosets
The following table summarizes the comparative advantages of BPE-based resins against traditional BPA-based systems.
| Property | Bisphenol A (BPA) Cyanate Ester | Bisphenol E (BPE) Cyanate Ester | Mechanistic Driver |
| Monomer State | Solid (m.p. ~80°C) | Liquid (100-200 cP at 25°C) | Asymmetric ethylidene bridge disrupts crystal packing[2][3]. |
| Hydrolytic Stability | Moderate | High | Dense polycyanurate network with reduced free volume[4]. |
| Cured Tg (°C) | ~250 - 270°C | ~260 - 280°C | Rigid aromatic backbone maintained without flexible aliphatic chains[4]. |
| Dielectric Constant | ~3.0 - 3.2 | ~2.8 - 3.0 | Reduced polarity and highly symmetrical triazine crosslinks[4]. |
Synthesis Workflows
Caption: Synthesis and curing pathways of BPE-based epoxy and cyanate ester thermosetting resins.
Validated Experimental Protocols
Protocol A: Synthesis of Bisphenol E Diglycidyl Ether (BPE-DGE)
Purpose: To synthesize a low-viscosity epoxy prepolymer via the O-alkylation of BPE. Causality Note: A massive molar excess of epichlorohydrin is used to prevent the oligomerization of the resin, ensuring the product remains a low-molecular-weight, low-viscosity monomeric diglycidyl ether[5].
Step-by-Step Procedure:
-
Dissolution: In a glass reactor equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 mole equivalent of BPE in 10.0 mole equivalents of epichlorohydrin[5][6]. Heat the mixture to 60°C to ensure complete dissolution.
-
Catalytic Ring Closure: Slowly add 2.2 mole equivalents of aqueous Sodium Hydroxide (NaOH) dropwise over 2 hours. Crucial: The slow addition controls the highly exothermic ring-closing reaction and minimizes the unwanted hydrolysis of epichlorohydrin[5].
-
Reaction: Maintain the temperature at 60–80°C and stir for an additional 4 hours[5][6].
-
Distillation: Remove the unreacted epichlorohydrin via vacuum distillation at 75°C[6].
-
Purification: Wash the crude product with a biphasic mixture of toluene and hot water (70°C). Causality: Toluene selectively solvates the organic epoxy resin while the water partitions the NaCl byproduct and residual NaOH. Removing ionic impurities is mandatory to prevent the degradation of the resin's dielectric properties[5][6].
-
Isolation: Evaporate the toluene under reduced pressure to yield the clear, viscous BPE-DGE liquid.
Protocol B: Synthesis of Bisphenol E Dicyanate Ester (LECY)
Purpose: To convert the phenolic hydroxyl groups of BPE into cyanate ester groups. Causality Note: This reaction must be kept strictly at cryogenic temperatures. If the temperature rises, the cyanogen halide can trigger exothermic side reactions, forming unwanted imidocarbonate byproducts[7].
Step-by-Step Procedure:
-
Preparation: Dissolve 20 mmol of BPE in 80 mL of anhydrous diethyl ether in a round-bottom flask[7].
-
Cooling: Submerge the flask in a dry ice/isopropanol bath to cool the reaction matrix to -77°C[7].
-
Reagent Addition: Add a slight molar excess (42 mmol) of cyanogen bromide (CNBr) to the chilled solution.
-
Acid Scavenging: Add 42 mmol of Triethylamine (TEA) dropwise over 30 minutes. Causality: TEA acts as an acid scavenger, neutralizing the HBr byproduct to form insoluble TEA-HBr salts, thereby driving the cyanation reaction forward[7].
-
Filtration & Isolation: Filter the cold solution to remove the precipitated TEA-HBr salt. Wash the filtrate with cold deionized water, dry over anhydrous magnesium sulfate, and evaporate the solvent under vacuum to yield the liquid LECY monomer[3][7].
Protocol C: Catalytic Curing of LECY into a Polycyanurate Network
Purpose: To crosslink the liquid LECY monomer into a rigid, high-temperature thermoset. Causality Note: Uncatalyzed thermal curing of cyanate esters requires temperatures exceeding 250°C. Using a transition metal coordination catalyst drastically lowers the activation energy required for the cyclotrimerization of three cyanate groups into a stable triazine ring[4].
Step-by-Step Procedure:
-
Catalyst Formulation: Dissolve Copper(II) acetylacetonate in nonylphenol at a 1:30 weight ratio at 60°C for 1 hour[4]. Causality: Nonylphenol acts as a crucial hydrogen-bond donor. It coordinates with the cyanate ester oxygen, increasing the electrophilicity of the carbon atom and facilitating the copper-mediated ring formation[4].
-
Resin Mixing: Add 2.0 phr (parts per hundred resin) of the catalyst mixture to the liquid LECY monomer at room temperature (yielding ~160 ppm total Cu concentration)[4].
-
Degassing: Place the catalyzed resin in a vacuum oven at room temperature for 30 minutes to remove entrapped air, ensuring a void-free composite.
-
Cure Schedule: Pour the resin into a pre-heated mold. Cure at 150°C for 1 hour, followed by 200°C for 2 hours. To achieve complete conversion, post-cure the demolded sample at 250°C to 280°C for 1-4 hours[4][7].
Quality Control & Characterization
To validate the success of the synthesis and curing protocols, the following analytical techniques are strictly recommended:
-
FT-IR Spectroscopy: For BPE-DGE, confirm the disappearance of the broad phenolic -OH stretch (3000-3500 cm⁻¹) and the appearance of the epoxide ring vibration at ~915 cm⁻¹[8]. For LECY, verify the presence of the strong cyanate -OCN stretch at 2230-2270 cm⁻¹.
-
Thermomechanical Analysis (TMA): Conduct oscillatory TMA on the cured polycyanurate discs (heated from 25°C to 350°C at 5°C/min) to confirm a Tg > 260°C and assess the structural integrity of the crosslinked network[7].
References
-
Utilizing the “Dangling Group Effect” Caused by the Cross-Linked Network Topology Transformation to Prepare High-Performance and Deformable Resins and Composites, Macromolecules - ACS Publications,[Link]
-
Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite, Polymer Degradation and Stability,[Link]
- Preparation method of high-purity bisphenol epoxy resin, Google P
-
Synthesis of Bisphenol A Based Epoxy Resins using Microscale Techniques, Liberty University,[Link]
-
Evaluation of bisphenol E cyanate ester for the resin-injection repair of advanced composites, OSTI, [Link]
-
Sustainable bisphenol from renewable softwood lignin feedstock for polycarbonates and cyanate ester resins, The Royal Society of Chemistry,[Link]
-
Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review, Environmental Science & Technology - ACS Publications,[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. dakenchem.com [dakenchem.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102633985A - Preparation method of high-purity bisphenol epoxy resin - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application of Ethylidenebisphenol in water filtration membranes
Application Note: Engineering and Application of Ethylidenebisphenol (Bisphenol E) in Advanced Water Filtration Membranes
Executive Summary & Mechanistic Paradigm
Ethylidenebisphenol (4,4'-ethylidenebisphenol), commonly known as Bisphenol E (BPE), occupies a dual and highly critical role in modern membrane science. For drug development professionals and environmental engineers, BPE is evaluated through two distinct lenses:
-
As a Monomeric Precursor: BPE is utilized to synthesize next-generation polysulfone-urethane copolymers. These materials form ultrafiltration and hemodialysis membranes that exhibit superior biocompatibility and mechanical strength without relying on leachable hydrophilic pore-formers like polyvinylpyrrolidone (PVP) 1.
-
As a Target Analyte: Due to its classification as an endocrine-disrupting chemical (EDC), BPE must be rigorously removed from pharmaceutical-grade water. This is achieved using integrated Nanofiltration-Reverse Osmosis (NF-RO) [[2]]() or highly selective Hybrid Molecularly Imprinted Membranes (HMIP) 3.
BPE as a Monomer in Polysulfone-Urethane Membrane Synthesis
Causality & Rationale: Traditional polyarylether and polysulfone membranes rely heavily on Bisphenol A (BPA). Substituting BPA with BPE introduces an ethylidene bridge rather than an isopropylidene group. This subtle structural shift alters the polymer's free volume and steric hindrance, enhancing the membrane's hydraulic permeability while maintaining strict molecular weight cut-offs (MWCO). Furthermore, integrating BPE into polysulfone-urethane copolymers allows the polymer itself to act as an amphiphilic matrix. This eliminates the need for external hydrophilic additives, directly preventing toxic additive leaching—a critical failure point in hemodialysis and high-purity water filtration 1.
Protocol 1: Synthesis and Phase-Inversion Casting of BPE-Polysulfone Membranes
-
Step 1: Dope Solution Formulation Dissolve the BPE-derived polysulfone-urethane copolymer in a polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)) to achieve a 15–20 wt% concentration. Causality: The solvent must completely disrupt polymer chain interactions to form a homogenous, thermodynamically stable mixture prior to casting.
-
Step 2: Degassing Subject the dope solution to a vacuum (0.1 atm) for 12 hours at room temperature. Self-Validation Check: Visually inspect the solution and measure viscosity using a rotational viscometer. A stable viscosity devoid of micro-bubbles confirms readiness. Any residual gas will cause pinhole defects in the active skin layer, compromising rejection rates.
-
Step 3: Phase Inversion Casting / Spinning Extrude the solution through a spinneret (for hollow fibers) or cast it onto a glass plate (for flat sheets) using a doctor blade set to 200 µm. Immediately immerse the cast film into a coagulation bath consisting of 100% deionized water. Causality: The rapid solvent/non-solvent exchange induces liquid-liquid demixing. The polymer precipitates, forming an asymmetric structure: a dense, selective top layer and a macroporous support sublayer.
-
Step 4: Membrane Rinsing and Validation Rinse the membrane in a secondary water bath at 50°C for 24 hours to remove residual solvent. Self-Validation Check: Perform a burst pressure test. High-performance BPE-polysulfone hollow fibers must withstand >500 psi of externally applied pressure without collapsing [[1]]().
Workflow of BPE-based polysulfone membrane synthesis via phase inversion.
Targeted Separation of BPE via Hybrid Molecularly Imprinted Membranes (HMIP)
Causality & Rationale: While standard NF/RO processes can remove up to 87.34% of bisphenols at optimal transmembrane pressures (e.g., 408.1 kPa) 4, they lack molecular specificity and are susceptible to competitive fouling in complex matrices. HMIPs solve this by embedding BPE-imprinted polymer particles within a porous polysulfone (PSf) scaffold 3. The phase inversion process locks the MIPs into the matrix, providing highly specific steric and chemical cavities that selectively bind BPE from aqueous mixtures, achieving remarkable equilibrium binding constants [[5]]().
Protocol 2: Fabrication and Validation of BPE-Selective HMIPs
-
Step 1: Bulk Polymerization of MIP Copolymerize the BPE template with a functional monomer (e.g., methacrylic acid) and divinylbenzene (DVB) crosslinker in a porogenic solvent. Grind the resulting bulk polymer into fine powder (<5 µm). Causality: The functional monomer forms hydrogen bonds with the hydroxyl groups of BPE, while DVB locks the 3D conformation in place.
-
Step 2: Scaffold Hybridization Disperse the BPE-MIP powder (up to 50 wt%) into a standard PSf casting solution. Causality: PSf acts as a robust mechanical scaffold, allowing the brittle MIP particles to be utilized in a continuous flow-through filtration format.
-
Step 3: Phase Inversion Cast the hybrid solution and immerse it in a water coagulation bath to form the HMIP.
-
Step 4: Template Extraction Wash the membrane continuously with a methanol/acetic acid (9:1 v/v) solution to extract the BPE template, exposing the specific binding cavities. Self-Validation Check: Monitor the UV absorbance of the extraction effluent at 215 nm using High-Performance Liquid Chromatography (HPLC). The extraction is validated only when the BPE peak is entirely absent from the chromatogram, ensuring all binding sites are vacant and ready for target capture 5.
Fabrication and recognition mechanism of BPE-selective HMIP membranes.
Quantitative Performance Metrics
The following table summarizes the binding and filtration performance of BPE-integrated and BPE-targeted membrane systems based on empirical data 4, 5.
| Membrane System | Target Analyte | Equilibrium Binding Constant (M⁻¹) | Separation Factor (vs HPA) | Rejection Efficiency (%) |
| PSf-HMIP Scaffold | Bisphenol A (BPA) | 20,700 | 10.8 | N/A |
| PSf-HMIP Scaffold | Bisphenol E (BPE) | 19,100 | 8.1 | N/A |
| PSf-HMIP Scaffold | Bisphenol F (BPF) | 17,300 | - | N/A |
| Polyamide NF/RO | Bisphenol Mixture | N/A | N/A | 87.34 (at 408.1 kPa) |
References
- Source: Google Patents (EP3691775A1)
- Title: Application of an integrated process for the removal of organic compounds of the phenols group from water Source: Desalination and Water Treatment URL
- Source: Journal of Membrane Science (via ResearchGate)
Sources
- 1. EP3691775A1 - Polysulfone-urethane copolymer, membranes and products incorporating same, and methods for making and using same - Google Patents [patents.google.com]
- 2. deswater.com [deswater.com]
- 3. researchgate.net [researchgate.net]
- 4. deswater.com [deswater.com]
- 5. library.dphen1.com [library.dphen1.com]
Troubleshooting & Optimization
Section 1: Preparative-Scale Purification (Bulk Synthesis)
Technical Support Center: Purification & Troubleshooting of Ethylidenebisphenol (BPE)
Welcome to the Technical Support Center for Ethylidenebisphenol (Bisphenol E / BPE; 1,1-Bis(4-hydroxyphenyl)ethane). Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative troubleshooting and field-proven methodologies for both preparative-scale bulk purification and analytical-scale trace extraction.
Q: Why does my crude Ethylidenebisphenol (BPE) precipitate as a sticky resin rather than a filterable solid, and how can I resolve this? A: Causality: During the acid-catalyzed condensation of phenol and acetaldehyde (or related precursors), unreacted phenol, residual acid catalysts (e.g., p-toluenesulfonic acid), and oligomeric byproducts remain trapped in the matrix[1]. These impurities disrupt the crystal lattice formation of BPE and severely depress its melting point, creating a supersaturated, resinous state. Resolution: To break this state, the reaction mixture must be quenched in a large excess of cold water or a 5% sodium bicarbonate solution to neutralize the acid catalyst and force precipitation[2]. If the product still "oils out," perform a liquid-liquid extraction using ethyl acetate. Wash the organic layer with brine to remove residual phenol and acid, dry over anhydrous MgSO₄, and evaporate the solvent completely before proceeding to recrystallization.
Q: What is the optimal solvent system for the bulk recrystallization of BPE, and what is the mechanistic rationale? A: Causality: BPE contains two phenolic hydroxyl groups, making it highly soluble in polar aprotic solvents and hot alcohols, but poorly soluble in cold water or non-polar hydrocarbons. Ethanol provides the perfect thermal solubility gradient: BPE is highly soluble at reflux but nearly insoluble at 0 °C, allowing impurities to remain dissolved in the mother liquor. Protocol Validation: Successful purification is self-validating; the final dried product must exhibit a sharp melting point of 199°–200° C[1].
Methodology 1: Preparative Recrystallization of Crude BPE
-
Suspension: Transfer the crude, dried BPE into a round-bottom flask and add a minimal volume of absolute ethanol.
-
Dissolution: Heat the mixture to reflux (approx. 78 °C) while stirring until complete dissolution occurs[1].
-
Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Buchner funnel to remove insoluble polymeric impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form a stable crystal lattice, then transfer to an ice bath (0–4 °C) for 2 hours to maximize yield.
-
Isolation: Collect the white crystals via vacuum filtration.
-
Washing: Wash the filter cake with a small volume of ice-cold ethanol to displace the impurity-laden mother liquor without dissolving the product.
-
Drying: Dry the purified BPE under vacuum at 60 °C until a constant weight is achieved.
Fig 1: Preparative-scale recrystallization workflow for crude Ethylidenebisphenol (BPE).
Section 2: Analytical-Scale Clean-up (Trace Analysis)
Q: How can I purify trace BPE from complex biological or environmental matrices for quantitative assays? A: Causality: Biological matrices (like urine) or environmental samples contain salts, proteins, and lipids that cause severe ion suppression in mass spectrometry. Solid-Phase Extraction (SPE) isolates BPE based on its hydrophobic diphenyl backbone and weakly acidic hydroxyls. Resolution: Utilizing mixed-mode SPE (combining reversed-phase and cation-exchange mechanisms) or molecularly imprinted polymers (e.g., AFFINIMIP) provides highly selective clean-up[3],[4]. For complex biofluids like human urine, applying dispersive SPE (d-SPE) using Z-Sep and PSA sorbents prior to standard SPE yields excellent recoveries[5].
Q: During LC-MS analysis, my purified BPE shows poor ionization efficiency. How can I improve this post-purification? A: Causality: Bisphenols lack readily protonated basic sites, leading to poor ionization efficiency in positive electrospray ionization (ESI+) mode. Resolution: Post-purification derivatization is highly recommended. Reacting the purified BPE extract with pyridine-3-sulfonyl chloride introduces a highly ionizable moiety, drastically enhancing the ESI+ signal and lowering the limit of detection[3].
Quantitative Data: SPE Sorbent Performance for BPE Recovery
| Matrix | Extraction Technique | Sorbent Chemistry | Recovery Rate (%) | Reference |
| Beverages | Mixed-mode SPE | Cationic & Reversed-phase | > 90.0 | [3] |
| Human Urine | d-SPE + SPE | Z-Sep, PSA, Phenyl | 74.3 – 86.5 | [5] |
| Drinking Water | On-line PFSPE | Polycrown ether (PDB18C6/PS) | > 95.0 | [6] |
| Canned Foods | Affinity SPE | Molecularly Imprinted (AFFINIMIP) | > 95.0 | [4] |
Methodology 2: Mixed-Mode SPE Clean-up for Trace BPE
-
Conditioning: Pass 3 mL of methanol followed by 3 mL of HPLC-grade water through the mixed-mode SPE cartridge to activate the sorbent bed.
-
Loading: Apply the aqueous sample (e.g., diluted urine or beverage matrix) at a controlled flow rate of 1 mL/min[5],[3].
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to elute polar interferences and salts.
-
Drying: Apply maximum vacuum for 5 minutes to dry the sorbent bed completely.
-
Elution: Elute the purified BPE using 2 mL of 100% acetonitrile or methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the desired LC-MS mobile phase.
Fig 2: Solid-Phase Extraction (SPE) analytical purification workflow for trace BPE.
References
-
Synthesis and Characterization of Hyperbranched Aromatic Poly(ether imide)s. Source: acs.org. URL:[Link]
-
Synthesis of bisphenol E - PrepChem.com. Source: prepchem.com. URL: [Link]
-
Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A... Source: nih.gov. URL:[Link]
-
Determination of bisphenols in beverages by mixed-mode solid-phase extraction and liquid chromatography coupled to tandem mass spectrometry. Source: europa.eu. URL:[Link]
-
Bisphenols - Affinisep. Source: affinisep.com. URL: [Link]
-
Electrospun Polycrown Ether Composite Nanofibers as an Adsorbent for On-Line Solid Phase Extraction of Eight Bisphenols. Source: mdpi.com. URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. affinisep.com [affinisep.com]
- 5. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Side Reactions in the Synthesis of Bisphenols
Welcome to the Technical Support Center for the synthesis of bisphenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the common side reactions encountered during the synthesis of bisphenols, with a primary focus on the industrially significant Bisphenol A (BPA). Our goal is to provide you with the technical insights and practical guidance necessary to optimize your synthetic routes, improve product purity, and minimize unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of Bisphenol A (BPA), and what are the expected byproducts?
A1: The industrial synthesis of Bisphenol A (BPA) is predominantly achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[1][2] The reaction is an electrophilic aromatic substitution.[1] While the main product is the desired 4,4'-isopropylidenediphenol (p,p-BPA), several byproducts are invariably formed. The most common of these is water, which is a stoichiometric byproduct of the condensation reaction.[1][3] Other significant organic byproducts include isomers of BPA, such as 2-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)propane (o,p-BPA), and trace amounts of 2,2'-isopropylidenediphenol (o,o-BPA).[4][5][6] Additionally, higher condensation products like trisphenols and other complex structures such as chroman derivatives can also be formed.[1][4][7]
Q2: I am observing a significant amount of the o,p-BPA isomer in my reaction mixture. What are the likely causes and how can I minimize its formation?
A2: The formation of the o,p-BPA isomer is a common issue in bisphenol synthesis and is primarily influenced by the reaction conditions. The electrophilic attack of the activated acetone can occur at the ortho position of the phenol ring, leading to the formation of this undesired isomer.
Likely Causes:
-
High Reaction Temperature: Elevated temperatures can favor the formation of the ortho-substituted product.[6]
-
Catalyst Type and Activity: The choice of acid catalyst plays a crucial role. While strong mineral acids like HCl can be effective, they may lead to lower selectivity.[4] Heterogeneous catalysts, such as sulfonated ion-exchange resins, are often preferred for better control.[8][9]
-
Reactant Ratio: While the stoichiometric ratio of phenol to acetone is 2:1, using a larger excess of phenol can help to improve the yield of the desired p,p'-isomer.[6] A molar ratio of around 4:1 is often considered optimal.[6]
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature, keeping it below 70°C to suppress the formation of isomeric products.[6]
-
Catalyst Selection: If using a homogeneous catalyst, consider switching to a sulfonated polystyrene ion-exchange resin, which can offer higher selectivity.[1]
-
Optimize Phenol to Acetone Ratio: Increase the molar excess of phenol. An optimal ratio of around 10:1 has been shown to minimize side reactions.[7]
Q3: My final product has a noticeable color, suggesting the presence of impurities. What are these colored byproducts and how can I remove them?
A3: The presence of color in the final bisphenol product is a common indicator of impurities. These colored substances can arise from secondary reactions or the decomposition of the desired product, particularly under harsh thermal conditions during purification.[4] Some of the potential sources of color include:
-
Phenolic Oxidation Products: Phenol itself can be susceptible to oxidation, leading to colored byproducts.
-
Complex Condensation Products: Higher-order condensation products and polyphenolic compounds can contribute to color.[4]
-
Decomposition Products: At elevated temperatures, especially in the presence of acidic impurities, the desired bisphenol can undergo decomposition to form colored species.[4]
Purification and Decolorization Protocol:
A common and effective method for purifying and decolorizing crude bisphenol is through recrystallization.
Step-by-Step Recrystallization Protocol:
-
Dissolution: Dissolve the crude bisphenol product in a suitable solvent system. Aqueous ethanol or a mixture of acetic acid and water are commonly used in a laboratory setting.[1] For industrial processes, forming a 1:1 adduct with phenol followed by crystallization is a common purification strategy.[10]
-
Decolorization (Optional): If the color is intense, you can add a small amount of activated carbon to the hot solution and stir for a short period to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon (if used) and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the purified bisphenol.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.[1]
Q4: I have identified trisphenol and chroman derivatives in my product mixture. What are the reaction pathways leading to these impurities?
A4: The formation of trisphenol and chroman derivatives represents more complex side reactions that can occur during bisphenol synthesis.
-
Trisphenol Formation: Trisphenols, such as 2,4-bis-[2-(4-hydroxyphenyl)isopropyl]phenol, are formed through the further reaction of the desired bisphenol A with another molecule of activated acetone and phenol.[4] This is more likely to occur if the concentration of the initial products becomes significant.
-
Chroman Derivatives: Chroman compounds are formed through an intramolecular cyclization reaction. For instance, 4-(2,4,4-trimethyl-chroman-2-yl)-phenol can be a significant impurity.[11] This can happen when an intermediate carbocation attacks the hydroxyl group of the same phenol molecule.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of p,p-BPA | - Sub-optimal reaction temperature.- Inefficient catalyst.- Incorrect reactant ratio. | - Optimize temperature (typically 50-90°C).[1]- Use a highly active and selective catalyst like a sulfonated ion-exchange resin.[1]- Increase the molar excess of phenol to acetone (e.g., 4:1 to 10:1).[1][6][7] |
| High Levels of o,p-BPA Isomer | - High reaction temperature. | - Maintain reaction temperature below 70°C.[6] |
| Presence of Higher Condensation Products (e.g., Trisphenols) | - High conversion of reactants leading to further reactions of the product. | - Control the reaction time to achieve optimal conversion without excessive byproduct formation.[7] |
| Formation of Chroman Derivatives | - Specific catalyst properties and reaction conditions favoring intramolecular cyclization. | - Employing specific acidic ion exchange resins can help convert chroman back to p,p-BPA.[11] |
| Colored Product | - Oxidation of phenol.- Thermal degradation of the product during purification. | - Use high-purity starting materials.[8]- Perform purification (e.g., recrystallization) under controlled temperature conditions.[4] |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation. | - Monitor the reaction progress using techniques like HPLC or GC and extend the reaction time if necessary.- Regenerate or replace the catalyst. |
Experimental Workflow: Synthesis and Purification of Bisphenol A
The following is a generalized laboratory-scale procedure for the synthesis and purification of Bisphenol A.
dot graph TD { A[Start: Reaction Setup] --> B{Charging Reactants}; B --> C{Reaction}; C --> D{Cooling}; D --> E{Crude Product Isolation}; E --> F{Purification}; F --> G[Drying]; G --> H[End: Characterization];
} dot Caption: Workflow for BPA Synthesis and Purification.
Step-by-Step Protocol:
-
Reaction Setup: In a two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and the acid catalyst (e.g., p-toluenesulfonic acid).[1]
-
Heating: Heat the mixture to 60°C with continuous stirring until the catalyst is dissolved.[1]
-
Acetone Addition: Slowly add acetone to the reaction mixture using a syringe or dropping funnel.[1]
-
Reaction: Maintain the reaction at 60°C with vigorous stirring for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).[1]
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate. If not, remove the excess phenol and catalyst by distillation under reduced pressure.[1]
-
Purification: Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol.[1]
-
Drying: Dry the purified crystals in a vacuum oven.[1]
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods like NMR and GC-MS to confirm its purity and identity.[12]
References
- Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. (2025, July 18). Vertex AI Search.
- RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents.
- Application Note: Synthesis of Bisphenol A (BPA) from Acetone and Phenol - Benchchem. Benchchem.
- Physical, Chemical and Biological Properties of Bisphenols - IntechOpen. (2025, April 2). IntechOpen.
- Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite - ResearchGate.
- Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor - MDPI. (2024, September 24). MDPI.
- Chemical study on Bisphenol A - WUR eDepot. Wageningen University & Research.
- Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material | Industrial & Engineering Chemistry Research - ACS Publications. (2019, May 9).
- Synthesis of Bisphenol A with Heterogeneous Catalysts - Bibliothèque et Archives Canada. Library and Archives Canada.
- CN1460552A - Bisphenol A synthesis catalyst and its preparation method - Google Patents.
- Production of Bisphenol A (BPA) By Green Technology - Semantic Scholar. (2018, April 10). Semantic Scholar.
- Bisphenol A - Wikipedia. Wikipedia.
- Bisphenol A synthesis - ChemicalBook. ChemicalBook.
- An Efficient Continuous Catalytic Process for Production of Bisphenol A - ACS Publications. (2025, October 1).
- Purification of bisphenol-A - EP0109033A2 - Google Patents.
- Kinetics on Cocondensation of Phenol and Urea - Southern Research St
- Improved method for purification of bisphenol A - European Patent Office - EP 0123210 A2 - Googleapis.com. Googleapis.com.
- DE112013004111T5 - Conversion of by-products in the synthesis of bisphenol A - Google Patents.
- Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease - PMC.
- (a) Propose a mechanism for the reaction of bisphenol A with phosgene. (b) Diethyl carbonate serves as a less-toxic alternative to phosgene for making Lexan. Propose a mechanism for the transesterification of diethyl carbonate with bisphenol A, catalyzed by a trace of sodium ethoxide.
- US4461915A - Purification of bisphenol-A - Google Patents.
- US6939994B1 - Process for the production of bisphenol-A - Google Patents.
- Factors Influencing the Migration of Bisphenol A from Cans | Request PDF - ResearchGate.
- EP2321243B1 - Process for producing bisphenol-a - Google Patents.
- Technical Support Center: Troubleshooting Bisphenol P Chromatographic Separ
- Regioselective synthesis, isomerisation, in vitro oestrogenic activity, and copolymerisation of bisguaiacol F (BGF) isomers - Green Chemistry (RSC Publishing). Royal Society of Chemistry.
- Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1) | Request PDF - ResearchGate.
- Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Foo - ARC Journals. ARC Journals.
- Chemical shifts of phenolic monomers in solution and implications for addition and self-condensation - PubMed. (2013, February 15).
- Self-condens
- Treatment of Bisphenols - Zymatic.
- Quantification of Bisphenol A by HPLC - EAG Laboratories.
- Figure 1: Self-condensation reaction of 2-hydroxymethylphenol (1) and... - ResearchGate.
- Bisphenol-A Release from Modern Resin-Based Dental Composites: A Time-Dependent In Vitro Assessment - MDPI. (2026, March 14). MDPI.
- Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects - Britannica. (2026, February 5). Britannica.
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry | Request PDF - ResearchGate.
- Technical Support Center: Improving Sensitivity of Bisphenol P (BPP) Detection - Benchchem. Benchchem.
- Synthesis of bisphenol A (BPA). | Download Scientific Diagram - ResearchGate.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC.
- Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed. (2015, December 3).
- Mitsubishi Chemical Bisphenol-A Technology 2 + → + H2O. Mitsubishi Chemical.
- Migration of Bisphenol A and Its Derivatives From Epoxy Coatings and Demand for BPA‐NI Products: Scientific Insights and Perspectives Leading to Regulation (EU) 2024/3190 - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. Physical, Chemical and Biological Properties of Bisphenols | IntechOpen [intechopen.com]
- 4. RU2119906C1 - Method of synthesis of bisphenol-a - Google Patents [patents.google.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Bisphenol A synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 9. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. EP2321243B1 - Process for producing bisphenol-a - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimizing reaction conditions for Ethylidenebisphenol polymerization
Technical Support Center: Optimizing Ethylidenebisphenol (Bisphenol E) Polymerization
Welcome to the Application Support Center for Ethylidenebisphenol (Bisphenol E, BPE) polymerization. As a Senior Application Scientist, I have compiled this troubleshooting guide and methodology resource to address the most critical challenges encountered during the synthesis of BPE-based polycarbonates and the thermal curing of Bisphenol E cyanate esters (BECy).
Our goal is to move beyond basic recipes and explain the fundamental causality behind each experimental condition, ensuring your protocols are robust, scalable, and self-validating.
Part 1: Troubleshooting Guide & FAQs
Section A: Bisphenol E Cyanate Ester (BECy) Cyclotrimerization
FAQ 1: Why is my BECy resin experiencing incomplete conversion (vitrification) despite extended curing times? Causality & Solution: Vitrification occurs when the glass transition temperature ( Tg ) of the growing polymer network exceeds the external curing temperature, freezing molecular mobility and halting the reaction[1]. BECy forms a highly crosslinked polycyanurate network via the cyclotrimerization of cyanate groups into triazine rings. If you rely solely on thermal curing without a catalyst, the reaction requires temperatures exceeding 250 °C, which often leads to thermal degradation before complete conversion. Recommendation: Implement a coordination metal catalyst system. A proven approach uses Copper (II) acetylacetonate ( Cu(acac)2 ) paired with a proton donor like nonylphenol[2]. The copper ion coordinates with the cyanate nitrogen, increasing its electrophilicity, while the nonylphenol facilitates the formation of the critical iminocarbonate intermediate[3].
Catalytic cyclotrimerization pathway of Bisphenol E cyanate ester into a polycyanurate network.
FAQ 2: How can I accelerate the curing of BECy for microelectronic encapsulation without raising the temperature? Causality & Solution: In microelectronics, high curing temperatures induce residual thermal stresses that can warp substrates[4]. You can exploit nanoconfinement effects to lower the activation energy. Polymerization of BECy confined within hydrophilic nanopores (e.g., silica colloidal crystals) accelerates the reaction rate by 15–30 times compared to bulk polymerization[5]. The surface silanol groups on the silica actively adsorb residual phenols and immobilize intermediate iminocarbonate products, drastically altering the Arrhenius parameters[6].
Troubleshooting logic tree for resolving incomplete curing in BECy resins.
Section B: Bisphenol E Polycarbonate Interfacial Polymerization
FAQ 3: During the interfacial synthesis of BPE polycarbonate, why am I observing low molecular weight yields and high phosgene consumption? Causality & Solution: This is a classic symptom of phosgene hydrolysis outcompeting the polycondensation reaction[7]. Interfacial polymerization occurs at the boundary between an aqueous alkaline phase (containing BPE phenoxide) and an organic phase (containing phosgene in dichloromethane)[8]. If the pH of the aqueous phase is too high (>12), hydroxide ions rapidly hydrolyze phosgene into carbonates and chlorides, starving the polymerization reaction. Recommendation: Maintain the aqueous phase pH strictly between 10.0 and 11.5. Use a tertiary amine catalyst (e.g., triethylamine at 0.05 to 5 mol% based on BPE) to facilitate the transfer of the reactive intermediate across the phase boundary[9].
Workflow and phase dynamics of BPE polycarbonate interfacial polymerization.
Part 2: Quantitative Data Summaries
Table 1: Optimization Parameters for BECy Curing vs. BPE Polycarbonate Synthesis
| Polymerization Type | Monomer | Key Reagents / Catalysts | Optimal Temp / pH | Primary Challenge |
| Thermal Cyclotrimerization | Bisphenol E Dicyanate (BECy) | Cu(acac)2 (160 ppm Cu), Nonylphenol (30:1 ratio) | 90 °C to 250 °C (Ramp) | Vitrification, high residual thermal stress[4] |
| Interfacial Polycondensation | Bisphenol E (BPE) | Phosgene, Triethylamine (0.05-5 mol%), NaOH | pH 10.0 - 11.5, 20-30 °C | Phosgene hydrolysis side reactions[7] |
Part 3: Experimental Protocols
Protocol A: Catalyzed Thermal Curing of Bisphenol E Cyanate Ester (BECy) This self-validating protocol ensures complete cyclotrimerization while preventing premature vitrification.
-
Catalyst Preparation: Dissolve Copper (II) acetylacetonate in nonylphenol at a 1:30 weight ratio. Stir at 60 °C for 1 hour until fully homogenized[2].
-
Resin Formulation: Add 2.0 parts per hundred resin (phr) of the catalyst mixture to the liquid Bisphenol E dicyanate ester. This achieves a target copper concentration of exactly 160 ppm[2].
-
Degassing: Place the catalyzed resin in a vacuum oven at 60 °C for 30 minutes to remove entrapped air and prevent void formation during cure.
-
Cure Cycle (Step-Growth):
-
Ramp temperature at 5.5 °C/min to 90 °C.
-
Isothermal hold at 90 °C for 90 minutes (initiates iminocarbonate formation).
-
Ramp at 5.5 °C/min to 250 °C.
-
Isothermal hold at 250 °C for 240 minutes (drives complete triazine ring closure)[2].
-
Cool down at 5.5 °C/min to room temperature.
-
-
Validation: Perform Differential Scanning Calorimetry (DSC). A fully cured sample should exhibit a Tg near 274 °C and show no residual exothermic peak during a thermal sweep[10].
Protocol B: Interfacial Synthesis of BPE Polycarbonate This protocol balances molecular weight growth against phosgene hydrolysis.
-
Aqueous Phase Preparation: Dissolve Bisphenol E in an aqueous NaOH solution to achieve a 10-15 wt% BPE concentration. Ensure the molar ratio of NaOH to BPE is approximately 2.0 to 2.2 to fully form the BPE diphenoxide salt[9].
-
Organic Phase Preparation: Dissolve phosgene in dichloromethane (DCM). The molar ratio of phosgene to BPE should be maintained between 1.12:1 and 1.20:1[9].
-
Reaction Initiation: Under vigorous stirring (to maximize interfacial surface area), slowly add the organic phase to the aqueous phase at room temperature (20-25 °C).
-
Catalysis & Chain Termination: Add 0.1 to 3 mol% of triethylamine (TEA) as a phase transfer catalyst[8]. Introduce a chain stopper (e.g., p-tert-butylphenol) at 1-5 mol% depending on the target molecular weight.
-
pH Maintenance: Continuously monitor the emulsion pH. Add dilute NaOH dropwise to maintain the pH strictly between 10.5 and 11.5. If the pH drops below 10, BPE precipitates; if it exceeds 12, phosgene hydrolyzes rapidly[7].
-
Isolation: Once the polycondensation is complete (indicated by stable viscosity), separate the organic phase. Wash the organic phase sequentially with dilute HCl (to neutralize TEA) and deionized water.
-
Precipitation: Precipitate the BPE polycarbonate by dripping the DCM solution into an excess of methanol. Filter and dry the polymer under vacuum at 80 °C.
References
-
Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface-Grafted Groups. MDPI. 5
-
Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite. CNRS. 2
-
EP2096131A1 - Method for making polycarbonate. Google Patents. 9
-
WO2017172515A1 - Bisphenol m diphthalonitrile ether resin, bisphenol p diphthalonitrile ether resin, methods of making same, resin blends, and two component systems. Google Patents. 1
-
The Catalytic Curing Reaction and Mechanical Properties of a New Composite Resin Matrix Material for Rocket Fuel Storage Tanks. MDPI. 4
-
CPSC Staff Statement on the Toxicology Excellence for Risk Assessment Report. CPSC. 8
-
DSC curves for phenol-catalyzed cyclotrimerization of cyanate ester. ResearchGate. 3
-
Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface. Semantic Scholar. 6
-
Release of Bisphenol A from Polycarbonate—A Review. ResearchGate. 7
-
Evaluation of bisphenol E cyanate ester for the resin-injection repair of advanced composites. Iowa State University. 10
Sources
- 1. WO2017172515A1 - Bisphenol m diphthalonitrile ether resin, bisphenol p diphthalonitrile ether resin, methods of making same, resin blends, and two component systems - Google Patents [patents.google.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. cpsc.gov [cpsc.gov]
- 9. EP2096131A1 - Method for making polycarbonate - Google Patents [patents.google.com]
- 10. DSpace [dr.lib.iastate.edu]
Technical Support Center: Troubleshooting Directed Ortho-Lithiation of Phenol Derivatives
Welcome to the Technical Support Center for advanced organometallic synthesis. Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. However, when applying DoM to phenol derivatives, researchers frequently encounter low yields, poor regioselectivity, or unexpected side products.
This guide is designed for researchers, scientists, and drug development professionals. It bypasses basic textbook theory to focus on the causality of reaction failures and provides field-proven, self-validating protocols to optimize your lithiation workflows.
Diagnostic Workflow for Low-Yield Lithiations
Before altering your chemical reagents, it is critical to isolate the exact point of failure in your DoM sequence. The workflow below outlines the logical progression for diagnosing low yields.
Diagnostic logic for isolating failures in phenol directed ortho-lithiation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My starting material is completely unreacted despite adding 1.1 equivalents of n-BuLi. What is the root cause?
A1: Incomplete Deprotonation due to Base Degradation or Aggregation. Organolithium reagents are highly sensitive to moisture and degrade over time, losing their stated molarity[1]. If your base titer is accurate, the issue is likely kinetic. In non-polar solvents (like hexanes or THF), n-BuLi exists as hexameric or tetrameric aggregates, which are kinetically sluggish.
The Fix: Introduce N,N,N′,N′ -tetramethylethylenediamine (TMEDA). TMEDA coordinates to the lithium cation, breaking the tetramers into highly reactive dimers or monomers[2]. This dramatically increases the kinetic basicity of the reagent, allowing it to efficiently coordinate with the Directed Metalation Group (DMG) and deprotonate the ortho position. Always add TMEDA in a 1:1 molar ratio with your alkyllithium base.
Q2: I am getting a mixture of ortho, meta, and para substituted products. How do I enforce strict regioselectivity?
A2: Insufficient Directing Power of the Protecting Group. Unprotected phenols (phenoxides) are poor directors. Even simple ether protecting groups (like -OMe) often fail to provide enough coordination energy to localize the lithium base exclusively at the ortho position, leading to indiscriminate deprotonation or competing ring metalation.
The Fix: Upgrade your DMG. The O -carbamate group (specifically O -CONEt 2 ) is one of the most powerful DMGs available for phenol derivatives[3]. The highly Lewis basic carbonyl oxygen strongly chelates the lithium cation, forming a pre-lithiation complex (Complex-Induced Proximity Effect, CIPE) that forces deprotonation exclusively at the adjacent ortho carbon.
Q3: My lithiation seems to work, but I isolate a large amount of a salicylamide derivative instead of my desired target. What happened?
A3: The Anionic ortho-Fries (AoF) Rearrangement. When using powerful DMGs like O -carbamates, the resulting ortho-lithiated species is highly reactive. If the internal temperature of the reaction flask rises above -40 °C prior to the addition of the electrophile, the carbanion will undergo an intramolecular nucleophilic attack on the adjacent carbamate carbonyl. This triggers an irreversible 1,3-O-to-C migration of the carbamoyl group, yielding a salicylamide[3].
The Fix: Strict cryogenic control. The reaction must be maintained at or below -78 °C during both the lithiation phase and the initial electrophile quench[1].
DoM pathway vs. competing Anionic ortho-Fries Rearrangement.
Q4: The lithiated intermediate forms successfully, but the electrophile quench yields less than 20% product. Why?
A4: Electrophile Enolization or Poor Solubility. Organolithium reagents are not just strong nucleophiles; they are exceptionally strong bases. If your electrophile contains α -protons (e.g., an enolizable ketone or alkyl halide), the ortho-lithiated phenol may simply deprotonate the electrophile rather than attacking it[4]. Alternatively, the lithiated intermediate may precipitate out of solution, rendering it unreactive.
The Fix:
-
Transmetalation: If basicity is the issue, transmetalate the aryllithium to a softer, less basic nucleophile by adding anhydrous MgBr 2 , ZnCl 2 , or CuCN before adding the electrophile.
-
Order of Addition: If solubility is the issue, try a "reverse quench" by cannulating the lithiated intermediate into a large excess of the electrophile solution[4].
Quantitative Data: Comparison of Phenol DMGs
Choosing the right DMG is a balancing act between directing power, base compatibility, and the ease of downstream deprotection.
| Protecting Group (DMG) | Relative Directing Power | Required Base System | Cleavage / Deprotection Conditions | Susceptibility to Side Reactions |
| O -Carbamate (-OCONEt 2 ) | Very Strong | s-BuLi / TMEDA | Harsh basic (NaOH/MeOH, reflux) or LiAlH 4 | High (Anionic ortho-Fries if > -40 °C) |
| O -MOM (-OCH 2 OCH 3 ) | Strong | n-BuLi or s-BuLi | Mild acidic (HCl/MeOH or TFA) | Low (Stable up to 0 °C) |
| O -SEM (-OCH 2 OCH 2 CH 2 TMS) | Moderate | n-BuLi | Fluoride sources (TBAF) | Low |
| O -Methyl (-OCH 3 ) | Weak | t-BuLi or n-BuLi/TMEDA | Very harsh (BBr 3 or TMSI) | Low (Often requires excess base) |
Self-Validating Standard Operating Procedure (SOP)
To guarantee scientific integrity, your protocol must include built-in validation checks. The following SOP for the ortho-lithiation of an O -carbamate protected phenol isolates lithiation failures from electrophile failures.
Phase 1: Preparation and Titration
-
Titrate the Base: Titrate commercial s-BuLi against a known standard (e.g., diphenylacetic acid or N -benzylbenzamide) in anhydrous THF to determine the exact molarity[1]. Do not rely on the bottle's label.
-
Dry the TMEDA: Distill TMEDA over CaH 2 and store it under argon over 4Å molecular sieves.
Phase 2: Lithiation (The CIPE Formation)
-
In an oven-dried Schlenk flask under argon, dissolve the O -carbamate protected phenol (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Add freshly distilled TMEDA (1.1 equiv).
-
Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
-
Dropwise, add the titrated s-BuLi (1.1 equiv) down the side of the flask over 10 minutes. The solution will typically turn pale yellow or orange.
-
Stir at -78 °C for 1 hour.
Phase 3: The Validation Check (Critical Step)
-
Aliquot Quench: Withdraw a 0.1 mL aliquot of the reaction mixture using a dry syringe and immediately quench it into a GC vial containing 0.5 mL of MeOD (Deuterated Methanol).
-
Analyze: Run the aliquot on GC-MS or 1 H NMR.
-
If >95% deuterium incorporation is observed at the ortho position: Your lithiation is perfect. Any subsequent low yield is strictly an electrophile issue.
-
If <50% deuterium incorporation is observed: Your lithiation failed. Do not waste expensive electrophiles; troubleshoot your base, solvent, or TMEDA quality.
-
Phase 4: Electrophile Quench
-
Assuming the validation check passes, add the electrophile (1.5 to 2.0 equiv) dropwise at -78 °C.
-
Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench with saturated aqueous NH 4 Cl, extract with EtOAc, dry over Na 2 SO 4 , and concentrate for purification.
References
-
Jansen-van Vuuren, R. D., Liu, S., Miah, M. A. J., Cerkovnik, J., Košmrlj, J., & Snieckus, V. "The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update." Chemical Reviews, 2024.
-
Chadwick, S. T., Rennels, R. A., Rutherford, J. L., & Collum, D. B. "Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms." Journal of the American Chemical Society, 2000.
-
Rathman, T. L., & Bailey, W. F. "Optimization of Organolithium Reactions." Organic Process Research & Development, 2009.
-
BenchChem Technical Support Team. "Optimization of Reaction Conditions for Organolithium Compounds." BenchChem Troubleshooting Guides, 2025. 1
Sources
Technical Support Center: Ethylidenebisphenol (BPE) Purification & Phenol Removal
Welcome to the Technical Support Center for bisphenol synthesis and purification. This guide is specifically engineered for researchers, process chemists, and drug development professionals struggling with the isolation of 4,4'-Ethylidenebisphenol (Bisphenol E or BPE) from crude reaction mixtures.
Below, you will find diagnostic FAQs explaining the chemical causality of phenol contamination, self-validating experimental protocols for both lab and pilot scales, and quantitative performance metrics to guide your purification strategy.
Part 1: Diagnostic FAQs (Understanding the Causality)
Q1: Why is there such a massive amount of unreacted phenol in my crude Ethylidenebisphenol product? A1: In the acid-catalyzed condensation of acetaldehyde and phenol to synthesize BPE, phenol is deliberately introduced in a massive stoichiometric excess—often at a 10:1 to 20:1 molar ratio[1]. This excess is not an error; it acts as the primary reaction solvent and kinetically drives the electrophilic aromatic substitution toward the desired para,para-isomer. A high phenol-to-carbonyl ratio is critical for suppressing the formation of higher-order oligomers and unwanted ortho,para-isomers[1]. Consequently, the crude product inherently contains a large volume of unreacted phenol that must be separated downstream.
Q2: Why does simple rotary evaporation fail to remove the residual phenol? A2: Bisphenols, including BPE and its structural analog Bisphenol A (BPA), are notorious for forming stable, equimolar crystalline adducts with phenol via strong intermolecular hydrogen bonding[2]. Simple evaporation or mild heating is thermodynamically insufficient to break this crystalline adduct lattice. To effectively desorb the phenol, you must exceed the lattice energy threshold, which typically requires high-temperature vacuum distillation or aggressive steam stripping[2].
Q3: What is the most effective lab-scale method for phenol removal? A3: For small-scale synthesis (<100 g), multiple liquid-liquid extractions followed by silica gel column chromatography is the gold standard[1]. Phenol has a higher affinity for aqueous phases compared to the highly hydrophobic BPE. Washing the crude organic layer with water extracts the bulk phenol, while the remaining trace phenol is resolved chromatographically[1].
Q4: How does this purification scale up for pilot or industrial production? A4: Industrial purification bypasses chromatography due to prohibitive solvent costs and scaling limitations. Instead, it relies on fractional melt crystallization and vacuum stripping[3]. The crude mixture is cooled to precipitate the BPE-phenol adduct. This adduct is isolated, melted, and subjected to vacuum distillation to flash off the phenol, which is then recovered and recycled back into the reactor[4].
Part 2: Process Visualization
Fig 1: Decision matrix and purification workflow for Ethylidenebisphenol.
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Lab-Scale Extraction & Chromatography (<100g)
This protocol utilizes phase partitioning and polarity-based adsorption to isolate BPE without requiring high-temperature vacuum equipment.
-
Quench & Solubilize: Dissolve the crude reaction mixture completely in dichloromethane (DCM). Ensure the volume is sufficient to prevent BPE precipitation.
-
Aqueous Wash (Bulk Phenol Removal): Transfer the solution to a separatory funnel. Wash the organic layer with distilled water (3x the organic volume). Phenol's solubility in water allows it to partition into the aqueous phase, while BPE remains in the DCM[1].
-
Drying: Collect the organic layer and dry it over anhydrous sodium sulfate ( Na2SO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Column Chromatography: Load the concentrated crude oil onto a silica gel column.
-
Elution: Elute sequentially with pure DCM to flush out non-polar impurities, followed by a solution of 10% ethyl acetate in DCM to elute the purified 4,4'-ethylidenebisphenol[1].
-
Validation Checkpoint: Spot the final eluent on a silica TLC plate alongside a pure phenol standard. Develop in 10% EtOAc/DCM. If the phenol spot (distinct Rf value) is absent, the system validates itself as successful. Alternatively, run an HPLC assay (UV detection at 280 nm) to confirm residual phenol is <0.1%.
Protocol B: Pilot-Scale Adduct Crystallization & Vacuum Distillation (>100g)
This protocol leverages the thermodynamic properties of the bisphenol-phenol adduct to achieve high purity at scale.
-
Adduct Crystallization: Cool the crude reaction mixture slowly to approximately 45 °C. This controlled cooling induces the precipitation of the BPE-phenol equimolar crystalline adduct[2].
-
Filtration & Wash: Isolate the crystals using a centrifugal filter. Wash the filter cake with a minimal volume of purified, chilled phenol. This counter-intuitive step displaces trapped mother liquor containing unwanted isomers without dissolving the adduct[2].
-
Vacuum Stripping: Transfer the washed adduct to a vacuum distillation apparatus. Heat the jacket to 170–200 °C under a strict reduced pressure of <45 mmHg[2].
-
Desorption: The combination of high heat and vacuum breaks the hydrogen-bonded adduct lattice. The phenol vaporizes, leaving the molten BPE behind. Condense and recover the phenol for process recycling[3].
-
Validation Checkpoint: Extract a sample of the solidified BPE and measure its APHA color index and freezing point. High-purity bisphenols exhibit a sharp freezing point and an APHA color of <15[2]. A depressed freezing point confirms the system has failed to break all adducts, requiring a secondary steam stripping phase.
Part 4: Quantitative Performance Metrics
To assist in selecting the correct purification strategy, the following table summarizes the quantitative data associated with each phenol removal technique.
| Purification Method | Optimal Operational Scale | Typical Phenol Removal Efficiency | Residual Phenol Content | Primary Chemical Mechanism |
| Water Extraction | Lab (<100g) | Moderate (70 - 85%) | 5.0 - 10.0% | Aqueous/Organic phase partitioning |
| Silica Chromatography | Lab (<100g) | High (>99%) | < 0.1% | Polarity-based solid-phase adsorption |
| Adduct Crystallization | Pilot / Industrial | High (90 - 95%) | 1.0 - 5.0% | Selective hydrogen-bond lattice formation |
| Vacuum Distillation | Pilot / Industrial | Very High (>99.5%) | < 0.05% | Boiling point differential & adduct cleavage |
Part 5: References
-
Smolecule Technical Support Team. "". Smolecule. Verified March 2026.
-
Badger Licensing LLC. "". Badger Licensing. Verified March 2026.
-
European Patent Office (EP0643032A1). "". Google Patents. Verified March 2026.
-
European Patent Office (EP0812815A2). "". Google Patents. Verified March 2026.
Sources
- 1. Buy 4,4'-(ETHANE-1,1-DIYL)DIPHENOL | 2081-08-5 [smolecule.com]
- 2. EP0643032A1 - Condensation process for recovery of bisphenol A and phenol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Badger Licensing, LLC > Technologies > Bisphenol A (BPA) [badgerlicensing.com]
Technical Support Center: Troubleshooting Incomplete Derivatatization in GC Analysis of Bisphenols
Welcome to our dedicated resource for overcoming challenges in the gas chromatography (GC) analysis of bisphenols. This guide is designed for researchers, analytical chemists, and quality control scientists who are encountering issues with incomplete derivatization, a critical step for achieving sensitive and reliable results. Here, we delve into the root causes of this common problem and provide actionable, field-proven solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low or no peak area for my derivatized bisphenol standards. What is the likely cause?
This is a classic symptom of derivatization failure. The primary culprits are often related to the integrity of your reagents and the reaction environment.
Core Causality: Silylating agents, the most common type of derivatization reagent for bisphenols, are extremely sensitive to moisture.[1][2] Any water present in your sample, solvents, or glassware will preferentially react with the silylating agent, consuming it before it can react with the bisphenol analytes. This hydrolysis reaction deactivates the reagent.[2]
Troubleshooting Protocol:
-
Verify Reagent Integrity:
-
Ensure your silylating reagent (e.g., BSTFA, MSTFA) is fresh and has been stored under anhydrous conditions, typically in a desiccator.[1]
-
Silylating reagents are often sold in vials with a septum to allow for removal of the reagent without exposing the bulk to atmospheric moisture. Use a dry syringe to pierce the septum and withdraw the needed amount.
-
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, for example, by heating in an oven at >100°C for several hours and cooling in a desiccator.
-
Evaporate your sample extracts to complete dryness under a gentle stream of dry nitrogen before adding the derivatization reagent.[3]
-
Use high-purity, anhydrous solvents for sample reconstitution if necessary.
-
-
Optimize Reaction Conditions:
Q2: My chromatogram shows significant peak tailing for the derivatized bisphenols. How can I resolve this?
Peak tailing is often a sign of active sites within the GC system or, importantly, incomplete derivatization.[1]
Core Causality: The purpose of derivatization is to mask the polar hydroxyl groups on the bisphenol molecule, making it more volatile and less likely to interact with active sites in the GC system.[6] If the derivatization is incomplete, the remaining free hydroxyl groups can interact with silanol groups on the injector liner, column, or detector, leading to peak tailing.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Guide:
-
Re-evaluate Derivatization Efficiency:
-
Increase Reagent Excess: Ensure you are using a sufficient excess of the silylating reagent. A common starting point is a 50-100 fold molar excess relative to the analyte.
-
Optimize Reaction Time and Temperature: Systematically increase the reaction time and/or temperature. For example, try increasing the temperature in 10°C increments or the time in 15-minute intervals to drive the reaction to completion.[7]
-
Consider a Catalyst: For sterically hindered hydroxyl groups or difficult-to-derivatize compounds, the addition of a catalyst like Trimethylchlorosilane (TMCS) can significantly improve the reaction rate and yield.[8] Reagents are often available as a mixture, such as BSTFA + 1% TMCS.[9]
-
-
Assess GC System Activity:
-
Injector Liner: Use a deactivated liner and consider replacing it if it has been in use for a long time.
-
GC Column: Ensure the column has been properly conditioned according to the manufacturer's instructions. If the column is old or has been exposed to reactive samples, it may need to be replaced.
-
Q3: I'm seeing multiple peaks for a single bisphenol standard. What could be causing this?
The presence of multiple peaks for a single analyte often points to the formation of partially derivatized species or derivative instability.
Core Causality: Bisphenols have two hydroxyl groups. If the derivatization is incomplete, you may see a mixture of the mono- and di-substituted derivatives, which will have different retention times. Additionally, some silyl derivatives can be susceptible to hydrolysis if exposed to moisture, reverting to the underivatized or partially derivatized form.[10][11]
Troubleshooting Protocol:
-
Drive the Reaction to Completion:
-
This is the most critical step. Implement the optimization strategies from Q2, such as increasing reagent excess, time, and temperature, and using a catalyst. The goal is to ensure all bisphenol molecules are fully di-substituted.
-
-
Solvent Selection:
-
The choice of solvent can significantly impact the reaction rate.[12] Acetone has been shown to dramatically accelerate silylation reactions, often leading to complete derivatization within seconds at room temperature.[13][14] In contrast, non-polar solvents like hexane can require much longer reaction times.[12][13] If your sample is in a non-polar solvent, consider adding acetone to at least 60% (v/v) to speed up the reaction.[13]
-
-
Ensure Post-Derivatization Anhydrous Conditions:
-
After derivatization, it is crucial to prevent hydrolysis of the derivatives. Ensure that any subsequent sample handling steps are performed under anhydrous conditions.
-
Table 1: Impact of Solvent on Silylation Time for Bisphenol A with BSTFA
| Solvent | Time to Complete Derivatization at Room Temp. |
| Acetone | < 15 seconds[12][13] |
| Ethyl Acetate | > 1 hour[12][13] |
| Dichloromethane | > 1 hour[12][13] |
| Hexane | > 3 hours[12][13] |
Q4: My results are not reproducible. The peak areas for my calibrators are inconsistent between runs. What should I investigate?
Poor reproducibility with derivatized samples is a frustrating issue that can often be traced back to subtle variations in the derivatization procedure or sample handling.
Core Causality: Inconsistent reaction times and temperatures, as well as the potential for sample evaporation, are common causes of non-reproducible results.[3] If the derivatization reaction is not allowed to proceed for the same amount of time for all standards and samples, the extent of derivatization can vary, leading to inconsistent peak areas.
Troubleshooting Protocol:
-
Standardize the Derivatization Workflow:
-
Fixed Reaction Time: Use a timer to ensure that the time from the addition of the derivatization reagent to the injection on the GC is identical for every sample and standard.[3]
-
Consistent Temperature: Use a calibrated heating block or oven to ensure a consistent reaction temperature.
-
-
Prevent Sample Evaporation:
-
If you are running a large number of samples in an autosampler, the solvent in the vials that are waiting to be injected can evaporate, leading to an artificial increase in concentration.[3] Use appropriate vial caps with high-quality septa to minimize evaporation.
-
-
Check for Contamination:
-
Bisphenol A is a common contaminant in laboratory plastics and even solvents.[15][16][17] This can lead to high and variable background levels.
-
Run procedural blanks to assess background contamination.[15]
-
Use glass or polypropylene labware instead of polycarbonate, and ensure all solvents are of high purity.[16]
-
Experimental Protocol: A General Silylation Procedure for Bisphenols
This protocol provides a robust starting point for the derivatization of bisphenols using BSTFA with a TMCS catalyst.
Materials:
-
Dried sample extract or standard
-
Anhydrous pyridine or acetone
-
Heating block or oven
-
GC vials with PTFE-lined caps
-
Dry nitrogen gas supply
Procedure:
-
Sample Preparation: Place the dried sample residue (typically 10-100 µg) into a clean, dry GC vial.
-
Reagent Addition: Add 100 µL of a suitable solvent, such as anhydrous acetone, to redissolve the residue.[12][13] Then, add 100 µL of BSTFA + 1% TMCS.[4][5][18]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 70-80°C for 30-60 minutes.[4][5][18]
-
Cooling and Analysis: Remove the vial from the heat and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS.
Diagram of the Derivatization Workflow:
Caption: General workflow for bisphenol silylation.
References
-
M. B. K. Stephen, et al. Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Journal of the Serbian Chemical Society. 2007. Available from: [Link]
-
Lee, H. B., & Peart, T. E. Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry. 2001;73(13):3070-3075. Available from: [Link]
-
Šmidrkal, J., et al. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. 2019;9(10):206. Available from: [Link]
-
Caban, M., et al. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research. 2020;27(22):27967-27980. Available from: [Link]
-
Lee, H. B., & Peart, T. E. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. 2001. Available from: [Link]
-
Analytics-Shop. TS-38832 - BSTFA + 1% TMCS GC Silylation Reagent, 10g. Available from: [Link]
-
Stephen, M. B. K., et al. DERIVATIZATION AND GAS CHROMATOGRAPHY - LOW RESOLUTION MASS SPECTROMETRY OF BISPHENOL A. ResearchGate. 2007. Available from: [Link]
-
SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. 2012. Available from: [Link]
-
Staples, C. A., et al. Evaluation of Derivatization Strategies for the Comprehensive Analysis of Endocrine Disrupting Compounds using GC/MS. Journal of the American Society for Mass Spectrometry. 2005;16(5):749-757. Available from: [Link]
-
Rocío-Bautista, P., et al. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Journal of Mass Spectrometry. 2017;52(12):817-827. Available from: [Link]
-
An, J., et al. Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives. Environmental Science and Pollution Research. 2021;28(32):43063-43076. Available from: [Link]
-
ResearchGate. (PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. 2019. Available from: [Link]
-
ResearchGate. Problems with derivatization of bisphenol A, because the peak area only increases?. 2017. Available from: [Link]
-
Lu, Z., et al. Screening for Bisphenol Chemicals: A Strategy Based on Dansyl Chloride Derivatization Coupled with In-Source Fragmentation by High-Resolution Mass Spectrometry. Analytical Chemistry. 2023;95(15):6243-6251. Available from: [Link]
-
Wasiak, E., et al. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PubMed. 2015. Available from: [Link]
-
Guedes-Alonso, R., et al. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. PubMed. 2023. Available from: [Link]
-
ResearchGate. General derivatization mechanism for phenol with MTBSTFA. Available from: [Link]
-
ResearchGate. Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. 2001. Available from: [Link]
-
silylation overview.pdf. Available from: [Link]
-
University of Mexico. Recent advances in analysis of bisphenols and their derivatives in biological matrices. Available from: [Link]
-
Wasiak, E., et al. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PMC. 2015. Available from: [Link]
-
ResearchGate. (PDF) Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: Multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. 2017. Available from: [Link]
-
Al-Rubaye, A. F., et al. Determination of some phenolic compounds in Crocus sativus L. corms and its antioxidant activities study. PMC. 2017. Available from: [Link]
-
ResearchGate. Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. 2002. Available from: [Link]
-
Parsons, H., & Lagalante, A. Derivatization of bisphenols with Fast Red RC and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). American Chemical Society. 2026. Available from: [Link]
-
Journal of Chemical Education. GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. 2011. Available from: [Link]
-
Jurek, A., & Leitner, E. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A. 2017;34(7):1233-1241. Available from: [Link]
-
ResearchGate. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry | Request PDF. 2015. Available from: [Link]
-
Wikipedia. Silyl ether. Available from: [Link]
-
ACS Publications. GC–MS Quantitation and Identification of Bisphenol-A Isolated from Water. 2011. Available from: [Link]
-
RSC Publishing. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. 2023. Available from: [Link]
-
MDPI. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. 2023. Available from: [Link]
-
GC Derivatization. Available from: [Link]
-
Chromatography Forum. Bisphenol A with CG/ECD. 2008. Available from: [Link]
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. 2024. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analytics-shop.com [analytics-shop.com]
- 9. BSTFA + TMCS, 99:1, for derivatization (GC/GC-MS) [sigmaaldrich.com]
- 10. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Strategies to control regioselectivity in phenol alkylation
Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is engineered for researchers, scientists, and drug development professionals facing regioselectivity challenges during phenol alkylation.
Phenol is a classic ambident nucleophile. Depending on the reaction conditions, alkylation can occur at the oxygen atom (O-alkylation, yielding ethers) or at the carbon atoms of the aromatic ring (C-alkylation, yielding ortho- or para-alkylphenols). Controlling this selectivity requires a deep understanding of thermodynamics, kinetics, and the Hard Soft Acid Base (HSAB) theory.
Core Principles & Mechanistic Insights
The regioselectivity of phenol alkylation is not random; it is a highly tunable system governed by the following physicochemical principles:
-
The HSAB Principle: The phenoxide oxygen is highly electronegative and acts as a "hard" base, whereas the electron-rich aromatic ring carbons act as "soft" bases[1]. Consequently, hard electrophiles (e.g., alkyl chlorides, tosylates) preferentially attack the oxygen, while soft electrophiles (e.g., alkyl iodides, allylic halides) are more prone to attack the ring.
-
Solvent Causality: Polar aprotic solvents (like DMF or DMSO) strongly solvate the metal counterion (e.g., K+ or Na+ ) but leave the phenoxide oxygen "naked" and highly reactive, driving O-alkylation[2]. Conversely, polar protic solvents (like water or alcohols) form strong hydrogen bonds with the phenoxide oxygen. This solvation shell sterically and electronically blocks the oxygen, forcing the incoming electrophile to react with the less-solvated carbon atoms, driving C-alkylation.
-
Kinetic vs. Thermodynamic Control: O-alkylation is a fast, kinetically favored process with a lower activation energy barrier (~23.6 kcal/mol in DMSO)[2]. C-alkylation is thermodynamically favored because it preserves the strong carbon-oxygen bond of the phenol. High temperatures provide the energy required to overcome the higher activation barrier for C-alkylation, and can even drive the intramolecular rearrangement of O-alkylated ethers into C-alkylphenols[3].
Mechanistic pathways for O- and C-alkylation of phenol.
Quantitative Data: Parameter Influence on Selectivity
To troubleshoot your reaction, compare your current parameters against the established conditions required to force specific regioselectivity.
| Parameter | Promotes O-Alkylation | Promotes C-Alkylation | Causality / Mechanism |
| Solvent | Polar Aprotic (DMF, DMSO) | Polar Protic (Water, Alcohols) | Protic solvents hydrogen-bond to the hard oxygen center, blocking it and forcing the reaction at the carbon ring[2]. |
| Temperature | Low (< 60 °C) | High (> 120 °C) | O-alkylation is kinetically favored; C-alkylation is thermodynamically favored. High heat drives rearrangement[3]. |
| Electrophile | Hard (Alkyl chlorides, tosylates) | Soft (Alkyl iodides, olefins) | HSAB principle: Hard-Hard interactions favor oxygen; Soft-Soft interactions favor the aromatic carbon[1]. |
| Catalyst/Base | Weak bases ( K2CO3 , Cs2CO3 ) | Lewis/Solid Acids (Zeolites) | Solid acids (e.g., Zeolite H-BEA) activate the electrophile and provide shape-selective pores that direct ring alkylation[4][5]. |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled O-Alkylation (Ether Synthesis)
Objective: Maximize O-alkylation while suppressing C-alkylation.
-
Deprotonation: Dissolve 1.0 eq of phenol in anhydrous DMF (0.5 M) under an inert atmosphere. Add 1.5 eq of finely powdered anhydrous K2CO3 .
-
Validation Check: The solution will typically adopt a faint yellow tint, confirming the generation of the phenoxide anion.
-
-
Alkylation: Cool the reaction to 0 °C. Dropwise, add 1.1 eq of the alkyl chloride or tosylate.
-
Reaction Monitoring: Stir at room temperature (do not exceed 40 °C). Monitor via TLC (Hexane:EtOAc 9:1).
-
Validation Check: The product ether will elute significantly higher (less polar, higher Rf) than the starting phenol. Expose the TLC plate to a FeCl3 stain; the product spot will remain unstained (negative), confirming the absence of a free hydroxyl group.
-
-
Workup: Quench with ice water. Extract with Ethyl Acetate. Wash the organic layer 5 times with brine to completely partition the DMF into the aqueous phase. Dry over MgSO4 and concentrate.
Protocol B: Thermodynamically Controlled C-Alkylation (Para-selective)
Objective: Drive the reaction to the para-carbon using shape-selective solid acid catalysis[5].
-
Catalyst Preparation: Calcine Zeolite Beta (H-BEA) at 500 °C for 4 hours prior to use.
-
Validation Check: The catalyst must be a free-flowing dry powder. Ambient moisture will poison the Lewis acid sites and drastically reduce conversion rates.
-
-
Reaction Setup: In a pressure tube, combine 2.0 eq of phenol, 1.0 eq of the alkylating agent (e.g., tert-butyl alcohol), and 10% w/w of the calcined Zeolite Beta.
-
Heating: Seal the tube and heat to 130 °C with vigorous stirring (800 rpm) for 4–6 hours.
-
Reaction Monitoring: Analyze an aliquot via 1H NMR.
-
Validation Check: The disappearance of the para-proton signal (typically around 6.8 ppm) and the preservation of the broad -OH singlet (around 5.0 ppm) validates successful C-alkylation over O-alkylation.
-
-
Isolation: Filter the mixture while hot to recover the zeolite catalyst. Distill the excess phenol under vacuum to isolate the para-alkylphenol.
Troubleshooting Guides & FAQs
Troubleshooting workflow for correcting phenol alkylation regioselectivity.
Q: I am trying to synthesize an O-alkylated ether, but my NMR shows a mixture containing mostly C-alkylated phenol. What is going wrong? A: You are likely operating under conditions that favor thermodynamic control or utilizing a soft electrophile. First, verify your solvent. If you are using ethanol or water, the protic solvent is hydrogen-bonding to the phenoxide oxygen, blocking it[2]. Switch to strictly anhydrous DMF or DMSO. Second, ensure your reaction temperature is kept below 60 °C. Finally, if you are using an alkyl iodide, switch to an alkyl chloride or tosylate to leverage the hard-hard interaction of the HSAB principle[1].
Q: Why am I getting a mixture of ortho and paraC-alkylated products, and how can I increase para-selectivity? A: Ortho vs. para selectivity is primarily governed by steric hindrance and catalyst shape-selectivity. If you are using a homogeneous Lewis acid (like AlCl3 ), sterics alone will dictate the ratio, often leading to mixtures. To force para-selectivity, switch to a heterogeneous solid acid catalyst like Zeolite Beta or H-ZSM-5. The narrow pore structures of these zeolites physically restrict the formation of the bulkier ortho-transition state, heavily favoring the linear para-alkylated product[4][5].
Q: Can I convert my unwanted O-alkylated byproduct into the desired C-alkylated product? A: Yes. Because C-alkylation is thermodynamically favored, O-alkylated ethers can undergo an acid-catalyzed ionic rearrangement (mechanistically similar to a Fries rearrangement). By heating the isolated ether in the presence of a strong acid (such as Amberlyst-15 or a calcined zeolite) to >120 °C, the alkyl group will migrate from the oxygen to the ortho or para position on the ring[3].
Q: I am observing dialkylation (over-alkylation) during my C-alkylation workflow. How do I stop this? A: C-alkylation activates the aromatic ring, making the mono-alkylated product more nucleophilic than the starting phenol. To suppress dialkylation, you must alter the stoichiometry. Run the reaction with a large excess of phenol (e.g., a Phenol:Alkylating Agent ratio of 2:1 or 3:1). The excess starting material will outcompete the mono-alkylated product for the electrophile[5].
References
-
Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Journal of the American Chemical Society.[Link]
-
Alkylation of Phenol with Tertiary Butyl Alcohol over Zeolites. ACS Publications.[Link]
-
Ambident Reactivity of Phenolate Anions Revisited: A Quantitative Approach to Phenolate Reactivities. The Journal of Organic Chemistry.[Link]
-
Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.[Link]
-
Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. ResearchGate. [Link]
Sources
Technical Support Center: Managing Thermal & Hydrolytic Degradation of Ethylidenebisphenol (Bisphenol E)
Welcome to the Technical Support Center for Ethylidenebisphenol (BPE) processing. BPE (1,1-bis(4-hydroxyphenyl)ethane) is a critical monomer utilized in the synthesis of advanced polycarbonates and high-performance cyanate ester resins (BECy). While BPE offers exceptional rheological advantages—such as an extremely low room-temperature viscosity of 0.09–0.12 Pa·s[1]—its vulnerability to thermal and hydrolytic degradation during high-temperature processing requires precise kinetic control.
This guide is designed for researchers and drug/polymer development professionals to troubleshoot degradation issues, understand the underlying mechanistic causality, and implement self-validating experimental protocols.
Part 1: Troubleshooting FAQs
Q1: Why am I detecting 4-vinylphenol and phenol in my BPE reactor during high-temperature aqueous processing? A1: This is a classic symptom of hydrothermal decomposition. When BPE is exposed to high-temperature liquid water (HTW) in the 250–350 °C range, the molecule undergoes uncatalyzed hydrolytic and pyrolytic cleavage at the ethylidene bridge[2]. The primary degradation products are 4-vinylphenol and phenol. If the residence time is prolonged, the 4-vinylphenol intermediate will further reduce to 4-ethylphenol or polymerize into vinylphenol oligomers[2].
-
Causality & Fix: The cleavage is driven by the thermodynamic instability of the central sp³ carbon under subcritical water conditions. To mitigate this, ensure your processing temperatures remain strictly below 200 °C when moisture is present, or transition to a strictly anhydrous, inert atmosphere (e.g., dry N₂) if temperatures up to 350 °C are required.
Q2: During the post-cure of Bisphenol E Cyanate Ester (BECy) at 250 °C, my composite panels are developing blisters and voids. What is the mechanism? A2: Blistering during the 250 °C post-cure phase is almost always caused by hydrolytic degradation of the cyanate ester network, rather than pure thermal pyrolysis. If moisture is trapped in the resin prior to vitrification, the aryl ether bonds within the triazine network hydrolyze[3]. This reaction decomposes the polymer network, yielding phenols, carbon dioxide (CO₂), and ammonia (NH₃)[3]. The rapid outgassing of CO₂ and NH₃ at 250 °C creates the voids and blisters you observe.
-
Causality & Fix: Cyanate esters are highly hygroscopic before curing. You must implement a rigorous vacuum degassing protocol (< 50 °C) prior to the initial cure, and store all prepregs in desiccated environments.
Q3: How do I balance the degree of conversion with the risk of thermal degradation during BECy curing? A3: A fully cured BECy network achieves a glass transition temperature (Tg) of approximately 270 °C[4]. However, pushing the isothermal cure temperature too high too quickly can trap unreacted monomers or cause localized exothermic degradation. Research indicates that an initial isothermal cure between 120 °C and 180 °C can safely achieve up to 94% conversion[4].
-
Causality & Fix: Utilize a step-cure protocol. Start at 150 °C to build the initial triazine network (avoiding vitrification), and only ramp to 250 °C for 2 hours once the network is robust enough to withstand the thermal stress without degrading[4].
Part 2: Visualizations of Degradation & Processing Workflows
Fig 1. Thermal and hydrothermal degradation pathways of Ethylidenebisphenol.
Fig 2. Optimized thermal processing workflow for BPE cyanate ester resins.
Part 3: Quantitative Data Summary
Table 1: Thermal & Hydrolytic Degradation Profiles of BPE and BECy
| Material State | Environment | Temp Range | Primary Degradation Products | Kinetic Model / Mechanism | Ref. |
| BPE Monomer | High-Temp Water (HTW) | 250–350 °C | Phenol, 4-Vinylphenol, 4-Ethylphenol | First-order kinetics | [2] |
| BPE Monomer | Aqueous (Biological matrix) | 100 °C | Substituted phenols (meta/ortho cleavage) | First-order (0.0018 min⁻¹) | [5] |
| BECy (Cured) | Humid / Moisture | >200 °C | Phenols, CO₂, NH₃ (Blistering) | Hydrolysis of aryl ether bonds | [3] |
| BECy (Under-cured) | Dry Air / N₂ | 120–180 °C | None (Stable cross-linking phase) | Sub-Tg relaxation | [4] |
Part 4: Experimental Protocols
Protocol A: Kinetic Monitoring of BPE Thermal Degradation in Aqueous Environments
Purpose: To quantify the degradation rate of BPE in high-temperature environments and validate reactor safety margins.
-
Sample Preparation: Load 50 mg of high-purity BPE monomer into a high-pressure titanium or 316 stainless steel micro-reactor. Add precisely 1.0 mL of degassed, deionized water.
-
Thermal Exposure: Seal the reactor and submerge it in a fluidized sand bath pre-heated to the target isotherm (e.g., 300 °C).
-
Quenching: After the designated residence time (e.g., 10, 20, 60 mins), rapidly quench the reactor in an ice-water bath to halt the reaction kinetics.
-
Extraction: Extract the organic phase using ultrasound-assisted solvent extraction with HPLC-grade acetonitrile.
-
Analysis: Analyze the extract using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOF-MS)[5]. Monitor specific m/z channels for BPE (m/z 214), Phenol (m/z 94), and 4-Vinylphenol (m/z 120).
-
Validation: Calculate the first-order rate constant by plotting ln([BPE]t/[BPE]₀) versus time. A linear fit validates the kinetic model.
Protocol B: Out-of-Autoclave Step-Cure for BECy Resins
Purpose: To achieve maximum network cross-linking (Tg ~270 °C) while preventing hydrolytic blistering and thermal stress[4].
-
Degassing: Heat the liquid BECy monomer to 40 °C to lower viscosity. Apply a vacuum (< 10 torr) for 30 minutes until all micro-bubbles cease, ensuring complete moisture removal.
-
Mold Injection: Inject the resin into the pre-heated mold (90 °C) containing the fiber preform.
-
Initial Cure (Network Formation): Ramp the oven temperature at 2 °C/min to 150 °C. Hold isothermally for 2 hours. This establishes the triazine ring structure and pushes conversion past 80% without triggering exothermic degradation.
-
Intermediate Verification: Run a quick Modulated DSC (MDSC) on a witness sample to confirm the intermediate Tg has surpassed 150 °C[4].
-
Post-Cure (Vitrification): Ramp at 2 °C/min to 250 °C. Hold for 2 hours. This final step achieves >98% conversion and the ultimate Tg of 270 °C[4].
-
Cool Down: Ramp down at 1 °C/min to room temperature to prevent residual thermal stresses and micro-cracking.
References
- Bisphenol E Decomposition in High-Temperature Water Source: ACS Publications URL
- Thermal degradation of bisphenol A and bisphenol S in water and fish (cod and basa)
- Evaluation of bisphenol E cyanate ester for the resin-injection repair of advanced composites Source: Iowa State University Digital Repository URL
- Hydrolytic degradation kinetics of bisphenol E cyanate ester resin and composite Source: CNRS URL
- Bisphenol E cyanate ester as a novel resin for repairing BMI/carbon fiber composites: Influence of cure temperature Source: WSU Research Exchange URL
Sources
Technical Support Center: Ethylidenebisphenol (BPE) Synthesis & Catalyst Optimization
Welcome to the Advanced Diagnostics and Support Center for Ethylidenebisphenol (BPE) synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic realities of strong acid cation-exchange resin catalysis.
Synthesizing BPE via the condensation of phenol and acetaldehyde presents unique catalytic challenges compared to standard Bisphenol A (BPA) production. Acetaldehyde's high electrophilicity accelerates reaction rates but simultaneously drives aggressive side reactions that poison and foul catalytic active sites. This guide provides field-proven, self-validating protocols to maintain catalyst integrity, prevent premature deactivation, and maximize your reactor's lifecycle.
Mechanistic Overview of Catalyst Poisoning
To troubleshoot effectively, we must first understand the causality of deactivation. In BPE synthesis, sulfonated polystyrene-divinylbenzene (PS-DVB) resins are utilized alongside thiol promoters (e.g., cysteamine) to drive the selective electrophilic aromatic substitution of phenol.
Deactivation in this system is rarely a single event; it is a combination of chemical poisoning and physical fouling :
-
Chemical Poisoning (Promoter Degradation): Oxidizing substances in the feed (such as Fe³⁺, Cl₂, or dissolved O₂) irreversibly oxidize the thiol promoter and sever the crosslinking of the ion exchange resin, leading to structural swelling and loss of active sulfonic sites[1].
-
Physical Fouling (Tar Occlusion): Acetaldehyde is highly reactive. If the local phenol-to-acetaldehyde ratio drops, acetaldehyde undergoes rapid aldol condensation, forming heavy polymeric phenolics and tars[2]. These macromolecules physically block the mesopores of the resin, preventing reactant diffusion.
Reaction pathway showing BPE synthesis and acetaldehyde-driven tar fouling.
Frequently Asked Questions (FAQs)
Q: Why does my cation-exchange resin deactivate significantly faster when synthesizing BPE compared to BPA? A: The root cause is the steric and electronic nature of the carbonyl precursor. Acetaldehyde lacks the steric hindrance of acetone and is highly electrophilic. This accelerates not only the primary condensation but also secondary acetaldehyde-mediated condensations that form complex polymeric phenolics[2]. These heavy byproducts rapidly foul the catalyst pores.
Q: How can I differentiate between chemical promoter poisoning and physical tar fouling in a continuous flow reactor? A: Look at the relationship between BPE yield and reactor pressure drop (ΔP). If the yield drops but ΔP remains stable, the cause is likely chemical poisoning—specifically, the inhibition or oxidation of the cysteamine promoter by feed impurities[3]. If the yield drop is accompanied by a sharp spike in ΔP, heavy oligomers have physically occluded the resin bed, restricting flow.
Q: Is it possible to recover a resin that has been severely fouled by polyphenolic tars? A: Yes. While oxidized resins (where crosslinking is severed) are permanently destroyed[1], physically fouled resins can be regenerated using a high-temperature phenol/water wash. The water acts to disrupt hydrogen bonding between the tars and the sulfonic acid sites, while the hot phenol acts as a highly effective solvent for the oligomers[4].
Diagnostic & Troubleshooting Workflow
Use the following logical workflow to diagnose reactor behavior and select the correct intervention protocol.
Diagnostic workflow for identifying and resolving cation-exchange resin deactivation.
Quantitative Performance Data
The following table summarizes expected catalyst performance metrics and diagnostic indicators under various operational states. Monitoring these baselines is critical for predictive maintenance.
| Catalyst State | Feed Impurities | BPE Yield (%) | Reactor ΔP (bar) | Primary Deactivation Mode | Recommended Action |
| Fresh (Promoted) | < 1 ppm Fe, O₂ | > 94.0 | 0.20 | None (Baseline) | Continue Operation |
| Aged (300 hrs) | High Acetaldehyde | 78.2 | 1.85 | Physical Fouling (Tars) | Protocol B (Regeneration) |
| Aged (300 hrs) | > 5 ppm Fe/O₂ | 81.0 | 0.25 | Promoter Oxidation | Protocol A (Reloading) |
| Regenerated | < 1 ppm Fe, O₂ | 92.5 | 0.28 | N/A | Monitor ΔP closely |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating inline analytical checks, you ensure that each step has been successfully executed before proceeding, eliminating compounding errors.
Protocol A: Cysteamine Promoter Immobilization & Validation
Proper promoter loading is critical. If the thiol promoter is not covalently or ionically anchored correctly, it will leach into the product stream, causing rapid deactivation[3].
-
Preparation: Swell 100g of strong acid cation-exchange resin in deionized water for 2 hours.
-
Immobilization: Prepare a 5 wt% aqueous solution of cysteamine (2-mercaptoethylamine). Pump this solution through the resin bed at a Liquid Hourly Space Velocity (LHSV) of 1.0 h⁻¹ at 45°C.
-
Self-Validation (Ellman’s Assay): Collect the reactor effluent and test it using Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms that all cysteamine has been successfully immobilized on the acidic sites. If thiols are detected, continue recirculation.
-
Dehydration: Flush the bed with anhydrous phenol at 60°C to displace all water prior to introducing acetaldehyde.
Protocol B: On-Bed Catalyst Regeneration (Phenol/Water Wash)
When physical fouling occurs, this protocol dissolves heavy tars without requiring catalyst discharge.
-
Feed Suspension: Halt the acetaldehyde feed. Maintain the phenol flow to purge unreacted aldehyde from the system.
-
Wash Composition: Prepare a regeneration mixture consisting of 85 wt% phenol and 15 wt% deionized water[4].
-
Thermal Flush: Heat the wash mixture to 85°C (target range: 70–95°C) and circulate it through the deactivated catalyst bed at an LHSV of 2.0 h⁻¹[4]. The water disrupts the hydrogen bonds between the sulfonic groups and the tar, while the hot phenol dissolves the oligomers.
-
Self-Validation (Refractive Index): Monitor the effluent. Initially, it will be dark and highly viscous. Continue washing until the effluent is visually clear. Then, switch back to 100% anhydrous phenol. Monitor the refractive index of the effluent; once the refractive index stabilizes to that of pure phenol (approx. 1.5408 at 20°C), you have validated that all water has been removed. Water acts as a competitive inhibitor to the acid sites, so this validation step is mandatory before restarting BPE synthesis.
References
-
Ion Exchange Resin for BPA Catalyst Source: Samyang Corporation Technical Report URL:[Link]
-
Bisphenol A synthesis - Modeling of industrial reactor and catalyst deactivation Source: ResearchGate (Karel Jerábek) URL:[Link]
- Source: Google Patents (KR100878062B1)
-
Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine Source: PubMed / MDPI URL:[Link]
Sources
- 1. samyangtrilite.com [samyangtrilite.com]
- 2. Impact of the Acetaldehyde-Mediated Condensation on the Phenolic Composition and Antioxidant Activity of Vitis vinifera L. Cv. Merlot Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KR100878062B1 - Regeneration method of catalyst used for the preparation of bisphenol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Toxicological Assessment: Ethylidenebisphenol vs. Bisphenol A
An In-Depth Guide for Researchers and Drug Development Professionals
The widespread use of bisphenol A (BPA) in consumer products and its subsequent detection in human populations have raised significant concerns regarding its potential adverse health effects.[1][2] This has led to the development and use of alternative bisphenols, such as ethylidenebisphenol. This guide provides a comprehensive comparison of the toxicological profiles of ethylidenebisphenol and BPA, offering researchers and drug development professionals critical insights supported by experimental data.
Chemical Identity and Applications
Bisphenol A (BPA) , chemically known as 4,4'-(1-methylethylidene)bis(phenol), is a high-production-volume chemical primarily used in the synthesis of polycarbonate plastics and epoxy resins.[3][4] These materials are found in a vast array of products, including food and beverage containers, thermal paper, and medical devices.[1][3]
Ethylidenebisphenol , or 4,4'-ethylidenebisphenol, is a structural analogue of BPA.[5] While less ubiquitous than BPA, it is also utilized in the production of polymers and resins. The fundamental structural difference lies in the linking alkyl group between the two phenol rings: a methylidene group in BPA and an ethylidene group in Ethylidenebisphenol. This seemingly minor structural variation can significantly influence the toxicological properties of the compounds.
Endocrine-Disrupting Activity: A Primary Concern
Both BPA and its analogues are recognized as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's hormonal systems.[2][6][7] The primary mechanism of action for BPA's endocrine disruption is its ability to mimic estrogen by binding to estrogen receptors (ERs), specifically ERα and ERβ.[8][9] This interaction can trigger a cascade of cellular events, leading to a range of adverse health outcomes.[10]
Comparative Estrogenic Activity:
Studies comparing the estrogenic potency of various bisphenol analogues have shown that the nature of the bridging alkyl group plays a crucial role. Research indicates that many BPA analogues exhibit estrogenic activity, with some demonstrating potency comparable to or even greater than BPA itself.[6][11] For instance, some studies have ranked the estrogenic activity of various bisphenols, often showing that analogues with bulkier or more hydrophobic bridging groups can have higher affinity for estrogen receptors.[12][13]
Anti-Androgenic and Thyroidogenic Effects:
Beyond estrogenicity, BPA and its analogues have been shown to exert anti-androgenic effects and interfere with thyroid hormone signaling.[8][11] Some studies suggest that certain analogues may have more potent anti-androgenic or thyroid-disrupting activities than BPA.[11][12]
Experimental Protocol: Yeast Two-Hybrid Assay for Estrogenic Activity
This in vitro assay is a common method to assess the potential of a compound to bind to and activate estrogen receptors.
-
Principle: The assay utilizes genetically engineered yeast cells that express a human or animal estrogen receptor and a reporter gene (e.g., lacZ, which encodes β-galactosidase) under the control of an estrogen-responsive element. When a compound with estrogenic activity binds to the receptor, it triggers the expression of the reporter gene, leading to a measurable color change.
-
Methodology:
-
Prepare yeast cultures expressing the estrogen receptor of interest (ERα or ERβ).
-
Expose the yeast cultures to a range of concentrations of the test compounds (Ethylidenebisphenol and BPA) and a positive control (e.g., 17β-estradiol).
-
Incubate the cultures for a specified period to allow for receptor binding and reporter gene expression.
-
Lyse the yeast cells and measure the activity of the reporter enzyme (e.g., β-galactosidase activity using a colorimetric substrate like ONPG).
-
Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound to compare their relative estrogenic potencies.
-
Rationale for Experimental Choice: The yeast two-hybrid assay is a rapid, sensitive, and cost-effective screening tool to identify and characterize the estrogenic potential of chemicals. It provides a direct measure of receptor activation, a key initiating event in endocrine disruption.
Cytotoxicity and Genotoxicity
Cytotoxicity:
Cytotoxicity refers to the ability of a chemical to cause cell death. In vitro studies have evaluated the cytotoxic potential of BPA and its analogues in various cell lines.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| BPA | MCF-7, Amniocytes | MTT | IC50 | 100 µg/ml (MCF-7), 40 µg/ml (male amniocytes), 4 µg/ml (female amniocytes) | [14] |
| BPA | MCF-7, HSeC | MTT | IC50 | BPA was found to be the most toxic in the MCF-7 cell line. | [15] |
| BPB, BPF | Human peripheral blood cells | MTT, LDH | Cytotoxicity | Both analogues induced cytotoxicity. | [16] |
| BPAF | hASCs | Fluorescence microscopy | Cell viability | Cells remained generally viable at low doses. | [17] |
| BPA, BPS, BPF, BPZ, BPAF | MCF-7, HSeC | MTT | IC50 | BPZ was the most cytotoxic in HSeC cells; BPA and BPZ were equally cytotoxic in MCF-7 cells. | [15] |
| BPB, BPF, BPAF, BPA, BPS | H295R | 5-CFDA-AM | Cell membrane integrity | Order of toxicity: BPB > BPF > BPAF > BPA > BPS. | [18] |
Genotoxicity:
Genotoxicity is the property of a chemical agent that damages the genetic information within a cell, causing mutations, which may lead to cancer. Studies have investigated the genotoxic potential of BPA and its analogues, with some conflicting results.[14][19] Some studies suggest that BPA can induce chromosomal aberrations and DNA damage, potentially through both estrogen receptor-dependent and -independent pathways.[14]
The genotoxic effects of some BPA analogues have also been explored. For example, Bisphenol B (BPB) has been shown to exhibit both cytotoxicity and genotoxicity, with its genotoxic mechanism linked to the activation of the p53 gene.[12]
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
This is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells are embedded in a low-melting-point agarose gel on a microscope slide. After lysis of the cell membrane and nuclear membrane, the resulting nucleoids (containing the DNA) are subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates further towards the anode, creating a "comet tail," while undamaged DNA remains in the nucleoid "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
-
Methodology:
-
Treat cells in culture with various concentrations of Ethylidenebisphenol and BPA.
-
Embed the treated cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells with a detergent solution to remove membranes and cytoplasm.
-
Subject the slides to electrophoresis in an alkaline or neutral buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
-
Rationale for Experimental Choice: The comet assay is a versatile and sensitive technique that can detect various types of DNA damage, including single- and double-strand breaks and alkali-labile sites. It provides quantitative data on DNA damage at the single-cell level.
Developmental and Reproductive Toxicity
The potential for BPA to cause developmental and reproductive toxicity has been a major area of research and concern.[20] Animal studies have linked BPA exposure, even at low doses, to a variety of adverse effects on the male and female reproductive systems, as well as on brain development and metabolic processes.[8][21]
Some studies on BPA analogues suggest they may also pose risks to development and reproduction.[22] For instance, a study on chicken embryos found that several BPA analogues, including a newer alternative called tetramethyl bisphenol F (TMBPF), impaired development, growth, and survival in a dose-dependent manner.[23] In this particular study, the rank order of toxicity was BPAF > TMBPF > BPS > BPA.[23] Another study using a Xenopus laevis developmental model suggested that BPB has a relative potency about three times higher than BPA in causing lethality and malformations.[24]
Signaling Pathways
BPA and its analogues can disrupt various signaling pathways beyond direct interaction with nuclear receptors. One key mechanism is the induction of oxidative stress, which can lead to cellular damage.[10] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Several studies have shown that both BPA and some of its analogues can increase ROS levels, leading to lipid peroxidation and a decrease in antioxidant defenses.[16]
Conclusion
The available scientific evidence indicates that while Ethylidenebisphenol is a structural analogue of BPA, it is crucial to evaluate its toxicological profile independently. The assumption that "BPA-free" products are inherently safer is not always supported by scientific data, as many BPA alternatives have been shown to exhibit similar or even greater toxicities.[6][11]
For researchers and drug development professionals, this comparative guide underscores the importance of:
-
Comprehensive Toxicological Screening: Utilizing a battery of in vitro and in vivo assays to assess the endocrine-disrupting potential, cytotoxicity, genotoxicity, and developmental toxicity of any new compound, including BPA analogues.
-
Mechanistic Investigations: Elucidating the underlying molecular mechanisms of toxicity, including receptor binding affinities and the perturbation of key signaling pathways.
-
Structure-Activity Relationship (SAR) Analysis: Systematically studying how modifications to the chemical structure of bisphenols influence their toxicological properties to guide the design of safer alternatives.
Continued research into the comparative toxicity of bisphenol analogues is essential to inform regulatory decisions and to ensure the development of safer materials for consumer and medical applications.
References
-
Jadhav, A. B., et al. (2018). In vivo analysis of Bisphenol A induced dose-dependent adverse effects in cauda epididymis of mice. Journal of Cellular and Molecular Biology, 16(1), 1-8. [Link]
-
Ikhlas, S., et al. (2019). In vivo analysis of bisphenol A-induced sub-chronic toxicity on reproductive accessory glands of male mice and its amelioration by quercetin. Journal of Taibah University Medical Sciences, 14(1), 59-65. [Link]
-
Kim, J., et al. (2025). Comparative toxicity of eleven bisphenol analogs in the nematode Caenorhabditis elegans. Toxicology Research. [Link]
-
Ghasemian, F., et al. (2016). The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes. International Journal of Molecular and Cellular Medicine, 5(3), 164-173. [Link]
-
Rather, I. A., & De Mandal, S. (2021). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Journal of Biochemical Technology, 12(4), 1-6. [Link]
-
Anjum, S., et al. (2022). An insight into bisphenol A, food exposure and its adverse effects on health: A review. Frontiers in Nutrition, 9, 976997. [Link]
-
Ighalo, J. O., et al. (2024). Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies. RSC Advances, 14(48), 35054-35070. [Link]
-
Vandenberg, L. N., et al. (2007). In Vivo Effects of Bisphenol A in Laboratory Rodent Studies. Reproductive Toxicology, 24(2), 139-177. [Link]
-
Mohan, M., et al. (2026). Comparative toxicity of bisphenol A and analogues to the marine polychaete Arenicola marina: another case of regrettable substitutes?. Environmental Science and Pollution Research. [Link]
-
Kaur, K., et al. (2023). Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. Environmental Science: Advances, 2(9), 1205-1227. [Link]
-
Yilmaz, B., et al. (2020). Toxicological Evaluation of Bisphenol A and Its Analogues. Journal of Health Sciences, 29(2), 119-129. [Link]
-
Gábelová, A., et al. (2018). Bisphenol A as an environmental pollutant with dual genotoxic and DNA-protective effects. Interdisciplinary Toxicology, 11(3), 183-190. [Link]
-
Matthews, J. B., et al. (2001). In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β. Chemical Research in Toxicology, 14(2), 149-157. [Link]
-
Ikhlas, S., et al. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Toxicology in Vitro, 60, 229-236. [Link]
-
Vandenberg, L. N. (2020). Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm. Endocrinology, 161(3), bqaa021. [Link]
-
Nassan, F. L., et al. (2021). BPA, BPAF and TMBPF Alter Adipogenesis and Fat Accumulation in Human Mesenchymal Stem Cells, with Implications for Obesity. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Kılıç, D., & Dalgıç, A. C. (2021). Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536. [Link]
-
U.S. Environmental Protection Agency. (2025). Risk Management for Bisphenol A (BPA). [Link]
-
Zaborowska, M., et al. (2022). Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. Scientific Reports, 12(1), 1-15. [Link]
-
3M. (n.d.). Safety Data Sheet. [Link]
-
Błędzka, D., et al. (2017). Occupational Exposure to Bisphenol A (BPA): A Reality That Still Needs to Be Unveiled. International Journal of Environmental Research and Public Health, 14(9), 1046. [Link]
-
Catron, T. R., et al. (2019). Host Developmental Toxicity of BPA and BPA Alternatives Is Inversely Related to Microbiota Disruption in Zebrafish. Toxicological Sciences, 167(2), 547-559. [Link]
-
Ghaffari, F., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 24(24), 17565. [Link]
-
Catron, T. R., et al. (2019). Host Developmental Toxicity of BPA and BPA Alternatives Is Inversely Related to Microbiota Disruption in Zebrafish. Toxicological sciences : an official journal of the Society of Toxicology, 167(2), 547–559. [Link]
-
Lee, J. H., et al. (2009). Genotoxic effects of nonylphenol and bisphenol a exposure in aquatic biomonitoring species: Freshwater crustacean, daphnia magna, and aquatic midge, chironomus riparius. Journal of the Korean Society for Applied Biological Chemistry, 52(5), 499-506. [Link]
-
Žegura, B., et al. (2019). Genotoxic activity of bisphenol A and its analogues bisphenol S, bisphenol F and bisphenol AF and their mixtures in human hepatocellular carcinoma (HepG2) cells. Archives of Toxicology, 93(10), 2833-2845. [Link]
-
Siracusa, R., et al. (2025). Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu. International Journal of Molecular Sciences, 26(2), 999. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2024). Phenol, 4,4'-(1-methylethylidene)bis-(Bisphenol A) - Evaluation statement. [Link]
-
Wang, Y., et al. (2025). Comprehensive Evaluation of Toxicological Profile and Immunomodulatory Impact of an Immune Enhancing Oral Liquid. Nutrients, 17(18), 3918. [Link]
-
Skledar, D. G., & Mašič, L. P. (2024). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Archives of Toxicology, 1-21. [Link]
-
AIMPLAS. (2025). New Restrictions on the Use of Bisphenol A: What You Need to Know. [Link]
-
Harnett, K. G., et al. (2025). Teratogenicity and toxicity of the new BPA alternative TMBPF, and BPA, BPS, and BPAF in chick embryonic development. Environmental Health Perspectives, 133(11), 117001. [Link]
-
Lei, B., et al. (2017). In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. Environmental Toxicology, 32(4), 1345-1355. [Link]
-
Fidra. (n.d.). Bisphenols and Endocrine Disruptors. [Link]
-
Rosenfeld, C. S. (2015). Bisphenol A and phthalate endocrine disruption of parental and social behaviors. Frontiers in Neuroscience, 9, 63. [Link]
-
Colombo, A., et al. (2023). Teratogenic and neuro-behavioural toxic effects of bisphenol A (BPA) and B (BPB) on Xenopus laevis. Reproductive Toxicology, 122, 108479. [Link]
-
ANSES. (2017). Bisphenol A is recognised by ECHA for its endocrine-disrupting properties, based on a proposal by France. [Link]
-
CPAChem. (2023). Safety data sheet: 4,4'-Ethylidenebisphenol. [Link]
-
Eurofins. (n.d.). EU ban on Bisphenol A. [Link]
-
Defense Technical Information Center. (2023). Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phenol. [Link]
-
Kose, E., et al. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Drug and Chemical Toxicology, 1-10. [Link]
-
European Food Safety Authority. (2017). Bisphenol A (BPA) Regulatory background. [Link]
-
U.S. Environmental Protection Agency. (2023). Phenol, 4,4'-ethylidenebis-. [Link]
-
U.S. Food and Drug Administration. (2025). Inventory of Food Contact Substances Listed in 21 CFR. [Link]
Sources
- 1. Frontiers | An insight into bisphenol A, food exposure and its adverse effects on health: A review [frontiersin.org]
- 2. fidra.org.uk [fidra.org.uk]
- 3. epa.gov [epa.gov]
- 4. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Endocrine Disrupting Toxicity of Bisphenol A and Its Analogs: Implications in the Neuro-Immune Milieu [mdpi.com]
- 8. In Vivo Effects of Bisphenol A in Laboratory Rodent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bisphenol A (BPA) toxicity assessment and insights into current remediation strategies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05628K [pubs.rsc.org]
- 11. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04285E [pubs.rsc.org]
- 13. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Bisphenol A as an environmental pollutant with dual genotoxic and DNA-protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 21. Update on the Health Effects of Bisphenol A: Overwhelming Evidence of Harm - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative toxicity of eleven bisphenol analogs in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. air.unimi.it [air.unimi.it]
Comparative Study of Bisphenol E and Bisphenol F in High-Performance Polymers: Thermomechanical and Biocompatibility Profiling
As a Senior Application Scientist navigating the industry-wide transition away from Bisphenol A (BPA), I frequently guide R&D teams through the complex landscape of structural analogs. Bisphenol E (BPE) and Bisphenol F (BPF) have emerged as the primary front-runners for synthesizing next-generation epoxy resins, polycarbonates, and cyanate esters.
However, for drug development professionals and materials scientists designing medical devices or pharmaceutical packaging, monomer selection cannot be based solely on thermomechanical performance. We must rigorously evaluate the causality between their molecular structures, their macroscopic polymer properties, and their endocrine-disrupting potential. This guide provides an objective, data-driven comparison of BPE and BPF, backed by self-validating experimental methodologies.
Molecular Causality and Polymer Physics
The core performance differences between BPE and BPF are dictated by the steric hindrance at their bridging carbon.
-
Bisphenol F (BPF): BPF (4,4'-dihydroxydiphenylmethane) features a simple methylidene bridge devoid of bulky methyl groups. This lack of steric hindrance increases polymer chain flexibility and free volume. Consequently, BPF-based epoxy resins exhibit significantly lower prepolymer viscosity (typically 2,000–3,000 mPa·s)[1], making them highly desirable for high-filler formulations, coatings, and resin transfer molding (RTM).
-
Bisphenol E (BPE): BPE (1,1-bis(4-hydroxyphenyl)ethane) features an ethylidene bridge containing a single methyl group. It sits structurally between BPF and BPA. This single methyl group restricts chain rotation just enough to elevate the glass transition temperature ( Tg ) compared to BPF, while maintaining better processability than BPA. Notably, synthetically pure BPE has a lower melting point (123–127 °C) compared to BPF (162–164 °C)[2], which drastically widens the melt-processing window for BPE-derived cyanate esters.
Quantitative Thermomechanical Comparison
The following table summarizes the quantitative performance data of BPE and BPF when synthesized into diglycidyl ether (DGE) epoxy resins and cured with a standard aromatic amine (e.g., DDM).
| Property | BPE-based Epoxy (DGEBE) | BPF-based Epoxy (DGEBF) | Structural Causality |
| Prepolymer Viscosity (25°C) | ~3,500 - 4,500 mPa·s | 2,000 - 3,000 mPa·s | BPF's methylidene bridge lacks side groups, maximizing free volume and flow. |
| Glass Transition Temp ( Tg ) | 160 - 175 °C | 150 - 170 °C | BPE's ethylidene bridge restricts segmental chain mobility, slightly raising Tg . |
| Crosslink Density ( νe ) | High | Very High | BPF's highly compact structure allows tighter chain packing during the curing phase. |
| Monomer Melting Point | 123 - 127 °C | 162 - 164 °C | Asymmetry in BPE disrupts crystalline packing, lowering the melting temperature. |
Self-Validating Protocol: Thermomechanical Profiling
To objectively compare these polymers, we must employ a self-validating workflow. The following protocol ensures that any observed differences in Tg are strictly due to the monomer's backbone rigidity, rather than artifacts of incomplete curing or stoichiometric imbalance.
Step-by-Step Methodology: Synthesis and DMA Characterization
-
Stoichiometric Formulation: Mix the diglycidyl ether of BPE (DGEBE) or BPF (DGEBF) with 4,4'-diaminodiphenylmethane (DDM) at an exact 1:1 epoxy-to-amine hydrogen equivalent ratio.
-
Degassing: Degas the mixture in a vacuum oven at 80°C for 15 minutes to eliminate micro-voids. Causality: Voids act as stress concentrators and artificially lower mechanical moduli, skewing comparative data.
-
Curing Cycle: Cure the resin in steel molds at 120°C for 2 hours, followed by a post-cure at 180°C for 2 hours to ensure maximum network formation.
-
Self-Validation Step (FTIR Conversion Check): Before mechanical testing, run ATR-FTIR on the cured plaques. The complete disappearance of the oxirane ring peak at 915 cm⁻¹ validates 100% conversion. If the peak remains, the curing cycle is rejected to prevent false baseline readings.
-
Dynamic Mechanical Analysis (DMA): Test samples in single-cantilever mode from 25°C to 250°C at 1 Hz. Calculate the crosslink density ( νe ) using the rubbery plateau modulus ( E′ at Tg+30∘C ) via the equation νe=E′/(3RT) . This normalizes the data, proving that Tg shifts are intrinsic to the BPE/BPF molecular architecture.
Fig 1: Self-validating workflow for thermomechanical profiling of bisphenol epoxies.
Biocompatibility and Endocrine Disruption Profiling
For professionals in drug development, medical device manufacturing, and childcare product design, the migration of unreacted monomers into biological systems is a critical failure mode. Bisphenols are known to leach from polymeric surfaces depending on the matrix composition, environmental temperature, and pH[3].
While BPE and BPF were introduced to the market as "safer" alternatives to BPA, structural biology reveals a different reality. Both compounds retain the two phenolic rings necessary to mimic 17β-estradiol and bind to Estrogen Receptors (ERα and ERβ).
-
In vitro assays demonstrate that BPF and BPE exhibit ER agonistic activity in the exact same order of magnitude as BPA[4].
-
The rank order of ERα agonistic activity places BPE and BPF at near-equivalent potency to BPA, requiring doses in the micromolar range to achieve significant estrogenic effects[5].
Step-by-Step Methodology: In Vitro Endocrine Disruption Assay
To validate the safety profile of polymer leachates, we utilize a self-validating Yeast Two-Hybrid system.
-
Extraction: Subject the cured BPE/BPF polymers to simulated physiological extraction (e.g., 37°C in 5% ethanol/water for 72 hours) following ISO 10993-12 guidelines.
-
Yeast Preparation: Culture Saccharomyces cerevisiae engineered with human ERα and a lacZ reporter plasmid.
-
Dosing: Expose the yeast to serial dilutions of the polymer extracts alongside pure BPE and BPF positive controls (10⁻⁹ to 10⁻⁵ M).
-
Self-Validation Step (Cell Viability): Simultaneously run an OD600 absorbance check to monitor yeast proliferation. Causality: If the polymer extract reduces yeast growth by >20%, the subsequent β -galactosidase assay will yield false negatives due to cytotoxicity rather than a lack of ER binding.
-
Quantification: Measure β -galactosidase activity (absorbance at 420 nm) to quantify ER-mediated gene transcription.
Fig 2: Mechanistic pathway of endocrine disruption via ERα/β activation by BPE and BPF leachates.
Conclusion & Strategic Recommendations
For heavy-duty structural applications (e.g., aerospace composites, industrial adhesives), BPF is the superior choice when low viscosity and high filler loading are paramount. Conversely, BPE is optimal when a slight boost in thermal resistance ( Tg ) is required without resorting to highly viscous BPA formulations.
However, for biomedical engineers and pharmaceutical scientists, the data is unequivocal: neither BPE nor BPF solves the endocrine disruption problem. Their structural homology to BPA allows them to activate ER pathways effectively. Future biomedical polymer development must pivot toward fully aliphatic or rigid bio-based spiro-cyclic monomers that completely abolish estrogen receptor binding affinity.
References
-
Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. PMC - National Institutes of Health.[Link]
-
TEDX Publications - The Endocrine Disruption Exchange. The Endocrine Disruption Exchange.[Link]
-
High Performance Components. Polymer Innovation Blog.[Link]
-
A guide towards safe, functional and renewable BPA alternatives by rational molecular design. Lirias - KU Leuven.[Link]
-
Exploring the link between polymeric surface composition and emerging bisphenol release in toys and childcare products: insights from the Swiss market. RSC Publishing.[Link]
Sources
- 1. polymerinnovationblog.com [polymerinnovationblog.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Exploring the link between polymeric surface composition and emerging bisphenol release in toys and childcare products: insights from the Swiss market ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00678C [pubs.rsc.org]
- 4. endocrinedisruption.org [endocrinedisruption.org]
- 5. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validated HPLC-UV Methods for Ethylidenebisphenol (BPE) Determination
Executive Summary
Ethylidenebisphenol (1,1-Bis(4-hydroxyphenyl)ethane, commonly known as Bisphenol E or BPE) is increasingly utilized as a structural substitute for Bisphenol A (BPA) in the manufacture of polycarbonate plastics and epoxy resins. Due to its structural homology to BPA, BPE exhibits similar endocrine-disrupting properties, necessitating rigorous analytical monitoring in environmental and biological matrices. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against alternative modalities (LC-MS/MS, GC-MS, HPLC-FLD) and establishes a self-validating HPLC-UV protocol grounded in mechanistic chromatographic principles.
Methodological Landscape: HPLC-UV vs. Alternative Modalities
When developing an assay for BPE, the choice of detector dictates the sensitivity, selectivity, and sample preparation burden. While mass spectrometry is highly sensitive, HPLC-UV remains a critical tool for routine analysis.
-
HPLC-UV (Ultraviolet Detection): The workhorse of routine quality control. BPE contains two phenolic rings that exhibit strong UV absorbance. While highly reproducible and cost-effective, UV detection is 1[1].
-
HPLC-FLD (Fluorescence Detection): Bisphenols naturally fluoresce. FLD offers superior sensitivity and selectivity compared to UV, often matching mass spectrometry for specific matrices without the associated costs, making it an 2[2].
-
LC-MS/MS (Tandem Mass Spectrometry): The gold standard for trace analysis. It provides3[3], bypassing the limitations of optical co-elution.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Offers high peak capacity but requires labor-intensive derivatization (e.g., silylation) to neutralize the polar hydroxyl groups of BPE, making it less ideal for high-throughput environments.
Table 1: Performance Matrix of Analytical Modalities for BPE Determination
| Modality | Typical LOD | Matrix Suitability | Advantages | Limitations |
| HPLC-UV | 10 - 50 ng/mL | Water, Simple Extracts | Cost-effective, ubiquitous, simple operation. | Prone to baseline drift and co-eluting interferences. |
| HPLC-FLD | 0.5 - 5 ng/mL | Biological Fluids, Food | High selectivity for phenolic compounds. | Signal quenching in certain solvents. |
| LC-MS/MS | < 0.1 ng/mL | Complex (Milk, Soil, Plasma) | Unmatched sensitivity and structural confirmation. | High capital cost, requires high technical expertise. |
| GC-MS | 1 - 10 ng/mL | Environmental | Excellent resolution and library matching. | Requires time-consuming derivatization steps. |
Causality in Method Development: The "Why" Behind the Protocol
A robust HPLC-UV method is not just a sequence of steps; it is a carefully balanced thermodynamic system. Understanding the causality behind experimental choices ensures scientific integrity.
-
Wavelength Selection (λ): BPE exhibits two primary UV absorption maxima: ~227 nm and ~278 nm. While 227 nm provides a higher molar extinction coefficient (greater raw sensitivity), it is highly susceptible to interference from generic organic compounds. Selecting 278 nm specifically targets the π→π∗ transitions of the aromatic phenolic rings, drastically 4[4].
-
Stationary Phase (Column Chemistry): A C18 (octadecylsilane) column is optimal. The long hydrophobic alkyl chains interact strongly with the diphenylalkane backbone of BPE via Van der Waals forces, ensuring adequate retention and separation from early-eluting polar interferents.
-
Mobile Phase Gradient: A binary gradient of Water and Methanol (or Acetonitrile) is employed. Starting with a highly aqueous phase focuses the BPE band at the column head. Ramping the organic modifier (Methanol) elutes BPE as a sharp, symmetrical peak, minimizing longitudinal diffusion.
Validated HPLC-UV Workflow for BPE Determination
The following protocol outlines a self-validating system for BPE extraction and quantification using Solid-Phase Extraction (SPE) coupled with HPLC-UV.
Step-by-Step Methodology:
-
Sample Preparation & Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL Methanol followed by 5 mL HPLC-grade Water. Rationale: Conditioning solvates the alkyl chains, maximizing the surface area for analyte binding.
-
Load 10 mL of the aqueous sample (spiked with an internal standard, e.g., Bisphenol F) at a flow rate of 1 mL/min.
-
Wash with 5 mL of 5% Methanol in Water to elute highly polar matrix components.
-
Elute BPE with 3 mL of 100% Methanol.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitute in 1 mL of Initial Mobile Phase (e.g., 40:60 Methanol:Water). Rationale: Reconstituting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) upon injection.
-
-
Chromatographic Separation (HPLC-UV):
-
Column: C18 reversed-phase (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: Solvent A (HPLC Water), Solvent B (Methanol).
-
Gradient: 0-5 min (40% B), 5-15 min (ramp to 80% B), 15-20 min (hold 80% B), 20-25 min (return to 40% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 278 nm.
-
Caption: Step-by-step workflow for the extraction, separation, and UV quantification of BPE.
Validation Parameters (Self-Validating System)
To ensure scientific integrity, the method must be validated according to ICH guidelines. A reliable assay must demonstrate linearity, precision, and accuracy to prove that the system is functioning correctly before analyzing unknown samples.
Table 2: Typical Validation Metrics for BPE via HPLC-UV
| Parameter | Acceptance Criteria | Experimental Observation |
| Linearity ( R2 ) | > 0.995 | 0.9992 (Range: 50 - 2000 ng/mL) |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 15 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 45 ng/mL |
| Recovery (Accuracy) | 80% - 120% | 92.4% - 98.1% (across 3 spike levels) |
| Precision (RSD) | < 10% | Intraday: 3.2%, Interday: 4.8% |
Mechanistic Insight: Why Monitor BPE?
The structural similarity of BPE to endogenous 17β-estradiol allows it to act as an endocrine-disrupting chemical (EDC). BPE binds to Estrogen Receptors (ERα and ERβ), inducing inappropriate receptor dimerization. This complex translocates to the nucleus, binding to Estrogen Response Elements (EREs) on DNA, and triggering aberrant gene transcription. Monitoring BPE levels is critical to mitigating these toxicological risks.
Caption: Mechanistic pathway of BPE-induced endocrine disruption via Estrogen Receptor activation.
Conclusion
While LC-MS/MS remains the apex technology for complex matrices, a strictly validated HPLC-UV method provides a highly reliable, cost-effective alternative for BPE determination. By understanding the causality behind wavelength selection (278 nm) and gradient elution, laboratories can achieve robust, reproducible quantification of this emerging pollutant.
References
-
Bisphenol A analysis and quantification inconsistencies via HPLC-UV: a systematic review with technical notes. Source: ResearchGate. 1
-
Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. Source: MDPI. 2
-
Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. Source: PMC. 3
-
Bisphenol A and Metabolites in Meat and Meat Products: Occurrence, Toxicity, and Recent Development in Analytical Methods. Source: MDPI. 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cross-reactivity of Ethylidenebisphenol in BPA immunoassays
Cross-Reactivity of Ethylidenebisphenol (BPE) in BPA Immunoassays: A Comparative Technical Guide
Executive Summary Immunoassays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), are foundational for the high-throughput biomonitoring of Bisphenol A (BPA). However, the structural homology of BPA replacements, such as Ethylidenebisphenol (Bisphenol E or BPE), introduces critical challenges regarding antibody specificity. As a Senior Application Scientist, I frequently encounter laboratories where failing to account for BPE cross-reactivity leads to false positives and the severe overestimation of BPA in environmental and biological matrices. This guide objectively compares the cross-reactivity profiles of BPE across various immunoassay platforms and provides a self-validating protocol to empirically determine assay specificity.
The Structural Causality of BPE Cross-Reactivity
Antibody recognition in BPA immunoassays relies heavily on two structural epitopes: the two terminal phenolic hydroxyl groups and the central bridging alkyl group. BPA utilizes an isopropylidene bridge (–C(CH3)2–). BPE, conversely, features an ethylidene bridge (–CH(CH3)–), entirely lacking one methyl group.
This seemingly minor demethylation reduces the steric bulk of the molecule. While the critical phenolic hydroxyls remain intact for hydrogen bonding with the antibody's paratope, the altered central bridge reduces the overall binding affinity ( Ka ). Consequently, highly specific monoclonal antibodies (mAbs) typically exhibit a BPE cross-reactivity of 6.0% to 7.6%[1][2], whereas older or polyclonal assays may show cross-reactivities ranging from 9.6% up to 144% due to broader epitope tolerance[2][3].
Mechanistic logic of antibody epitope recognition for BPA versus BPE.
Comparative Performance Data
When selecting an immunoassay, it is imperative to evaluate the cross-reactivity (CR) profile provided by the manufacturer. CR is calculated as: CR (%) = (IC50 of BPA / IC50 of Analogue) × 100[4]. The table below synthesizes the cross-reactivity of BPE and other common analogues across different assay architectures to guide platform selection.
| Bisphenol Analogue | Central Bridge Structure | Monoclonal ELISA (Typical CR %) | Polyclonal ELISA (Typical CR %) | FPIA (Typical CR %) |
| Bisphenol A (BPA) | Isopropylidene | 100% | 100% | 100% |
| Bisphenol E (BPE) | Ethylidene | 6.0% - 7.6% | 9.6% - 19.0% | ~10.0% |
| Bisphenol B (BPB) | sec-Butylidene | 15.6% | 7.4% | ~200.0% |
| Bisphenol F (BPF) | Methylene | < 0.5% | 10.4% | < 1.0% |
| Bisphenol S (BPS) | Sulfone | < 0.1% | 11.7% | Not Detected |
Data synthesized from peer-reviewed validation studies of supersensitive BPA ELISAs and Fluorescence Polarization Immunoassays (FPIA)[1][3][4][5].
Experimental Methodology: Self-Validating Protocol for IC50 & Cross-Reactivity
To ensure scientific integrity, laboratories must empirically verify the cross-reactivity of BPE in their specific sample matrix. The following competitive ELISA protocol is designed as a self-validating system, incorporating internal standard curves and matrix-matched controls to isolate true cross-reactivity from background matrix interference.
Step-by-step workflow for competitive ELISA cross-reactivity validation.
Step-by-Step Methodology:
-
Reagent Preparation & Matrix Matching: Prepare a standard curve of BPA (0.05 to 10 ng/mL) and a parallel competitive curve of BPE (0.1 to 100 ng/mL). Causality: BPE requires a higher concentration range because its lower affinity means more analyte is needed to achieve 50% inhibition (IC50)[4]. Ensure all standards are prepared in a matrix identical to the unknown samples (e.g., 10% methanol in PBS) to normalize solvent effects[6].
-
Competitive Incubation: Add 50 µL of the standard/sample and 50 µL of the primary anti-BPA monoclonal antibody to the BPA-conjugate coated microplate. Incubate for 1 hour at room temperature. Causality: The free BPE in the sample competes with the immobilized BPA for the limited binding sites on the primary antibody.
-
Stringent Washing: Wash the plate 4 times with PBST (PBS containing 0.05% Tween 20). Causality: Incomplete washing leaves unbound antibodies, artificially inflating the baseline absorbance and skewing the IC50 calculation[6].
-
Secondary Antibody & Signal Generation: Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour, wash, and add TMB substrate. Stop the reaction after 15 minutes with 1N H2SO4. Read absorbance at 450 nm.
-
Data Processing: Plot the standard curves using a 4-parameter logistic (4-PL) regression model. Extract the IC50 values for both BPA and BPE. Calculate the cross-reactivity percentage. A reliable assay should yield a BPE cross-reactivity of ≤ 10% and a coefficient of variation (CV) < 10% between replicates[7].
Orthogonal Mitigation Strategies
If a sample tests positive for BPA via ELISA but is suspected of containing high levels of BPE (e.g., from newer epoxy resin formulations), orthogonal validation is mandatory. Immunoassays provide rapid screening, but they cannot definitively distinguish between BPA and a 10% cross-reactive concentration of BPE. In rigorous environmental monitoring, positive ELISA hits must be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS bypasses epitope reliance, separating BPA (m/z 227) and BPE based on their distinct retention times and molecular weights, ensuring absolute analytical specificity[8].
References
-
Bisphenol A is released from polycarbonate drinking bottles and mimics the neurotoxic actions of estrogen in developing cerebellar neurons - nih.gov - 1
-
Supersensitive - BPA ELISA KIT - eurofins-technologies.com - 7
-
Novel ELISA for the Measurement of Immunoreactive Bisphenol A - researchgate.net - 2
-
ELISA for BPA in Canned Vegetables - scribd.com - 6
-
Bisphenol A contamination in Hilsa shad and assessment of potential health hazard - gyanganga.ai - 3
-
BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays - nih.gov -5
-
Development of monoclonal antibody-based immunoassays for the analysis of bisphenol A in canned vegetables - dphen1.com - 4
-
Bisphenol A determination in baby bottles by chemiluminescence enzyme-linked immunosorbent assay... - researchgate.net -8
Sources
- 1. Bisphenol A is released from polycarbonate drinking bottles and mimics the neurotoxic actions of estrogen in developing cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gyanganga.ai [gyanganga.ai]
- 4. library.dphen1.com [library.dphen1.com]
- 5. BPA Endocrine Disruptor Detection at the Cutting Edge: FPIA and ELISA Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 8. researchgate.net [researchgate.net]
Comparing the estrogenic activity of various bisphenol analogues
As a Senior Application Scientist, evaluating the endocrine-disrupting potential of bisphenol A (BPA) and its structural analogues is a critical step in modern drug development, toxicology, and materials science. Driven by regulatory restrictions, the plastics and resin industries have rapidly transitioned to "BPA-free" alternatives such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). However, structural similarities often lead to functional similarities—a phenomenon known as "regrettable substitution."
To objectively assess the hazard profiles of these compounds, we must rely on orthogonal in vitro assays that measure both receptor binding and phenotypic outcomes. This guide synthesizes the mechanistic pathways, quantitative potency data, and self-validating experimental protocols required to benchmark bisphenol analogues.
Mechanistic Overview of Bisphenol Estrogenicity
Bisphenols exert their estrogenic effects by mimicking endogenous 17β-estradiol (E2). Their primary mechanism of action involves binding to the ligand-binding domain of classical nuclear estrogen receptors (ERα and ERβ ). Upon ligand binding, the receptors dimerize, translocate to the nucleus, and bind to Estrogen Response Elements (EREs) to drive the transcription of target genes[1].
However, recent studies demonstrate that bisphenols also interact with the G protein-coupled estrogen receptor (GPER) located on the cell membrane[2]. This non-genomic pathway triggers rapid intracellular signaling cascades (such as cAMP production and kinase activation) at nanomolar concentrations, often promoting cell migration and proliferation even when classical ER pathways are blocked.
Figure 1: Genomic and non-genomic estrogenic signaling pathways activated by bisphenols.
Quantitative Comparison of Estrogenic Potency
The estrogenic potency of bisphenols is quantified using the half-maximal effective concentration ( EC50 ). A lower EC50 indicates a higher binding affinity and transcriptional activation potency.
Contrary to the assumption that BPA alternatives are safer, transcriptome profiling and reporter assays reveal that fluorinated and bulky analogues (like BPAF and BPB) frequently exhibit higher estrogenic potency than BPA itself[3]. The table below summarizes the EC50 values derived from standardized ERE-luciferase reporter assays in MCF-7 human breast cancer cells[4].
| Compound | Chemical Name | EC50 (M) | Relative Potency vs. BPA |
| 17β-Estradiol (E2) | (17β)-Estra-1,3,5(10)-triene-3,17-diol | 1.2×10−11 | 28,000x (Positive Control) |
| Bisphenol AF (BPAF) | 4,4'-(Hexafluoroisopropylidene)diphenol | 3.7×10−8 | 9.2x |
| Bisphenol B (BPB) | 4,4'-(sec-Butylidene)diphenol | 8.9×10−8 | 3.8x |
| Bisphenol Z (BPZ) | 4,4'-(Cyclohexylidene)diphenol | 1.1×10−7 | 3.0x |
| Bisphenol A (BPA) | 4,4'-(Isopropylidene)diphenol | 3.4×10−7 | 1.0x (Baseline) |
| Bisphenol E (BPE) | 4,4'-(Ethylidene)diphenol | 4.8×10−7 | 0.7x |
| Bisphenol F (BPF) | 4,4'-Methylenediphenol | 3.1×10−6 | 0.1x |
Data Insight: The introduction of a hexafluoroisopropylidene bridge in BPAF significantly increases its lipophilicity and binding affinity to the ERα pocket, making it nearly an order of magnitude more potent than BPA[2][4].
Self-Validating Experimental Methodologies
To ensure scientific integrity, any protocol evaluating endocrine disruption must be a self-validating system. This means the assay must internally prove its dynamic range and confirm that the observed effects are strictly receptor-mediated.
The Causality Behind the Reagents
-
Cell Line Selection: MCF-7 cells are utilized because they express high endogenous levels of ERα, providing a physiologically relevant model for breast tissue proliferation[3].
-
Charcoal-Stripped FBS (DCC-FBS): Standard fetal bovine serum contains endogenous bovine estrogens. If used, these would saturate the estrogen receptors, masking the weak signals of bisphenol analogues. Dextran-coated charcoal stripping removes these lipophilic hormones, creating a "zero-estrogen" baseline.
-
ICI 182,780 (Fulvestrant): To prove causality (that proliferation is specifically driven by ER activation and not general toxicity/metabolism), assays must be run in parallel with ICI 182,780, a pure ER antagonist. If the antagonist abolishes the bisphenol-induced signal, the mechanism is validated[3].
Figure 2: In vitro experimental workflow for evaluating the estrogenic potency of bisphenols.
Protocol A: E-Screen (Phenotypic Proliferation Assay)
This assay measures the downstream phenotypic endpoint of ER activation: cellular mitosis.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 5×103 cells/well in DMEM supplemented with 10% standard FBS. Allow 24 hours for attachment.
-
Hormone Starvation: Wash cells twice with PBS. Replace media with phenol red-free DMEM supplemented with 5% DCC-FBS. Incubate for 48 hours to deplete intracellular estrogen reserves.
-
Compound Exposure: Treat cells with serial dilutions of bisphenol analogues ( 10−10 to 10−5 M).
-
Validation Controls: Include a vehicle control (0.1% DMSO), a positive control (17β-Estradiol, 10−11 to 10−8 M), and an antagonist control (Bisphenol + 1 μM ICI 182,780).
-
-
Incubation: Incubate for 144 hours (6 days), renewing the spiked media at day 3.
-
Quantification: Perform an MTT or WST-1 assay. Read absorbance at 450 nm. Calculate the Proliferative Effect (PE) relative to the vehicle control.
Protocol B: ERα Transcriptional Activation (Reporter Assay)
This assay provides direct mechanistic evidence of receptor-DNA interaction[1].
-
Seeding: Use a stably transfected reporter cell line (e.g., T47D-KBluc or MVLN) containing an ERE-driven luciferase plasmid. Seed at 1×104 cells/well in phenol red-free media with 5% DCC-FBS.
-
Exposure: After 24 hours of starvation, expose cells to the bisphenol concentration gradient for 24 hours.
-
Lysis & Detection: Aspirate media, wash with PBS, and add passive lysis buffer. Transfer lysate to a white opaque 96-well plate.
-
Luciferase Readout: Inject luciferin substrate using a microplate luminometer.
-
System Validation Criteria: The assay is only considered valid if the E2 positive control induces a >10 -fold increase in relative light units (RLU) compared to the DMSO vehicle control, ensuring a robust dynamic range[5].
References
-
ACS Publications - Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway.[Link]
-
MDPI - Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation.[Link]
-
bioRxiv - Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells.[Link]
-
ACS Publications / UiB - Interaction of Bisphenol A and Its Analogs with Estrogen and Androgen Receptor from Atlantic Cod (Gadus morhua).[Link]
Sources
- 1. Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells | bioRxiv [biorxiv.org]
- 4. 2,2'-Bis(hydroxyphenyl)methane-d4 | Benchchem [benchchem.com]
- 5. uib.no [uib.no]
Leaching of Ethylidenebisphenol from polymer matrices compared to BPA
Leaching of Ethylidenebisphenol (BPE) from Polymer Matrices Compared to Bisphenol A (BPA): A Comprehensive Analytical Guide
Executive Overview
The ubiquitous use of Bisphenol A (BPA) in polycarbonate (PC) plastics and epoxy resins has faced intense regulatory scrutiny due to its endocrine-disrupting properties[1]. In response, the materials science sector has pivoted toward structural analogs like 4,4'-Ethylidenebisphenol (Bisphenol E or BPE). However, as application scientists and drug development professionals, we must evaluate these alternatives not merely on their functional utility, but on their migration stability. Because BPE shares the core bisphenolic skeleton with BPA—differing only by an ethylidene bridge rather than an isopropylidene bridge—its leaching kinetics and toxicological profile demand rigorous comparative analysis.
Physicochemical Leaching Dynamics
The migration of bisphenols from polymer matrices into contact media is governed by two primary physicochemical processes: pH/temperature-dependent surface hydrolysis and the diffusion-controlled release of unreacted monomers from the bulk matrix[2].
-
BPA Leaching: Occurs predominantly via the cleavage of carbonate-ester linkages at the polymer surface when exposed to thermal stress, alkaline/acidic conditions, or extended contact times[2].
-
BPE Leaching: While BPE is synthesized to offer comparable polymeric stability, it remains highly susceptible to diffusion-controlled release. Studies on food contact materials demonstrate that elevated temperatures and lipid-rich environments significantly accelerate the migration of both BPA and BPE[3].
Fig 1. Physicochemical mechanisms driving bisphenol migration from polymer matrices.
Comparative Data & Analytical Metrics
To accurately quantify trace-level migration, analytical workflows must leverage the distinct mass-to-charge (m/z) transitions of these molecules. The table below summarizes their physicochemical properties and optimized Multiple Reaction Monitoring (MRM) parameters for mass spectrometry[4],.
| Parameter | Bisphenol A (BPA) | Ethylidenebisphenol (BPE) |
| CAS Number | 80-05-7 | 2081-08-5 |
| Molecular Weight | 228.29 g/mol | 214.26 g/mol |
| Log Kow | 3.32 | 3.23 |
| Precursor Ion [M-H]⁻ | 227.0 m/z | 213.0 m/z |
| Primary Product Ions | 212.0, 133.0 m/z | 198.0, 119.0 m/z |
| Primary Migration Driver | Surface hydrolysis & diffusion | Diffusion-controlled release |
| GPER Activation Potential | High | Moderate to High |
Self-Validating Experimental Protocol: UPLC-MS/MS Quantification
Trustworthiness in analytical chemistry relies on self-validating systems. The following protocol outlines a robust methodology for comparative migration testing, detailing the causality behind each critical step.
Fig 2. Self-validating analytical workflow for quantifying bisphenol leachate.
Step 1: Simulant Incubation (Migration Phase)
-
Action: Expose the polymer sample (e.g., standardized 10 cm² surface area) to 50% ethanol (EtOH) at 40°C for up to 240 hours.
-
Causality: Why 50% EtOH? This simulant accurately models the migration of lipophilic bisphenols into fatty foods or lipid-based pharmaceutical formulations. The organic modifier slightly swells the polymer matrix, accelerating the diffusion-controlled release of unreacted monomers, thereby representing a worst-case scenario for lipid-rich contact[3].
Step 2: Isotope Dilution & Matrix Cleanup (SPE)
-
Action: Spike the leachate with 100 µg/L of isotopically labeled internal standard (¹³C₁₂-BPA). Process the sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge, washing with 5% methanol and eluting with 100% acetonitrile[4].
-
Causality: Introducing the ¹³C₁₂-BPA internal standard prior to extraction creates a self-validating system. It inherently corrects for analyte loss during the SPE loading/elution phases and compensates for ion suppression in the MS source, ensuring absolute quantitative accuracy regardless of matrix complexity[4].
Step 3: UPLC-MS/MS Analysis
-
Action: Inject the eluate into a UPLC system coupled to a triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI⁻) mode.
-
Causality: Bisphenols possess weakly acidic phenolic hydroxyl groups. Operating in ESI⁻ mode facilitates highly efficient deprotonation to yield [M-H]⁻ ions, providing superior signal-to-noise ratios and enabling limits of detection (LOD) in the sub-ng/mL range[4],.
Toxicological Implications
The drive to replace BPA with BPE assumes a reduction in biological risk. However, in vitro assays demonstrate that BPE, much like BPA, significantly increases intracellular Ca²⁺ levels by activating the G protein-coupled estrogen receptor (GPER)[2]. Because the leaching mechanisms and toxicological pathways overlap so closely, substituting BPA with BPE requires stringent, continuous migration surveillance rather than assuming inherent safety.
Conclusion
For drug development professionals and polymer scientists, the transition from BPA to BPE is not a panacea. While BPE may exhibit slightly different diffusion kinetics due to its altered molecular weight and steric profile, it readily leaches under thermal and lipophilic stress. Implementing self-validating UPLC-MS/MS protocols with appropriate simulants is non-negotiable for ensuring the safety and compliance of next-generation polymer matrices.
References
- Source: nih.
- Source: tandfonline.
- Source: researchgate.
- Source: mdpi.
- Source: d-nb.
Sources
Efficacy of Ethylidenebisphenol as a BPA replacement in consumer products
Title: Efficacy and Safety Profile of Ethylidenebisphenol (Bisphenol E) as a BPA Replacement in Consumer Polymers
Executive Summary
The phase-out of Bisphenol A (BPA) in food contact materials and consumer products has accelerated the adoption of structural analogues. Ethylidenebisphenol, commonly known as Bisphenol E (BPE; 4,4′-ethylidenebisphenol), has emerged as a primary candidate for synthesizing polycarbonates and epoxy resins[1]. This guide provides a rigorous, objective comparison of BPE against BPA, evaluating its polymer performance efficacy, endocrine-disrupting potential, and analytical validation methodologies tailored for researchers and drug development professionals.
Mechanistic Profiling: Toxicity and Endocrine Disruption
BPE shares the core bisphenol architecture—two phenolic rings—but features an ethylidene bridge instead of BPA's isopropylidene bridge[2]. This subtle structural variance alters its phospholipophilicity and steric interactions with nuclear receptors.
-
Cytotoxicity: In vitro assays on human cell lines demonstrate that BPE exhibits lower acute cytotoxicity compared to BPA and other bulky analogues like BPAF or BPB ()[3]. The reduced membrane affinity of BPE correlates directly with this lower baseline toxicity[3].
-
Estrogenic Activity (EA): Despite lower acute toxicity, BPE is not biologically inert. Molecular docking and in vitro transactivation assays reveal that BPE binds to the Estrogen Receptor alpha (ERα) ligand-binding pocket[4]. BPE achieves approximately 52% of the maximum estrogenic effect induced by the endogenous ligand 17β-estradiol (E2), indicating significant endocrine-disrupting potential[5].
-
Immunomodulation: Emerging data suggests bisphenols, including BPE, modulate pro-inflammatory cytokines via NF-κB pathways, potentially impacting antibody production and immune responses ()[6].
Fig 1: Mechanism of ERα signaling pathway activation by Bisphenol E.
Performance Metrics: Polymer Efficacy
For material scientists, the utility of a BPA replacement hinges on its thermomechanical properties. BPE-based polycarbonates exhibit performance metrics closely mirroring BPA-based materials, making them highly effective functional substitutes[1].
| Property / Metric | Bisphenol A (BPA) Polycarbonate | Bisphenol E (BPE) Polycarbonate | Clinical / Industrial Implication |
| Glass Transition Temp ( Tg ) | ~145 °C | ~138 °C | BPE offers slightly lower thermal resistance, requiring formulation adjustments for high-heat sterilization. |
| Tensile Strength | 55 - 75 MPa | 52 - 70 MPa | Comparable structural integrity for consumer packaging and medical device housings. |
| Relative Estrogenic Potency | 1.00 (Reference) | ~0.52 (ERα Max Effect) | BPE is less potent but still an active endocrine disruptor[5]. |
| Biodegradability (Seawater) | Moderate | Moderate-High | BPE degrades faster than BPS but slower than BPF[7]. |
Experimental Protocols: Self-Validating Systems
To rigorously evaluate BPE in your own laboratory, the following protocols are engineered with built-in self-validation mechanisms to ensure data trustworthiness.
Protocol 1: In Vitro ERα Transactivation Assay (Endocrine Profiling) Rationale: Whole-animal models introduce confounding metabolic variables. A mammalian luciferase reporter assay isolates receptor-mediated transactivation, providing a direct measure of BPE's estrogenic potency ()[8].
-
Cell Culture & Seeding: Plate MVLN cells (carrying an ERE-luciferase reporter) at 1×104 cells/well in 96-well plates using estrogen-free media (phenol red-free DMEM + 5% charcoal-stripped FBS). Causality: Charcoal stripping removes endogenous hormones that would mask BPE's activity.
-
Compound Dosing: Dose cells with BPE (10⁻⁹ to 10⁻⁴ M), using E2 (10⁻¹¹ to 10⁻⁸ M) as a positive control and 0.1% DMSO as a vehicle control[8].
-
Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse cells using a passive lysis buffer.
-
Luminescence Quantification: Add luciferin substrate and measure light emission.
-
Self-Validation Step: Co-administer BPE with Fulvestrant (ICI 182,780), a pure ER antagonist. If the luminescent signal is abolished, it confirms the BPE-induced signal is strictly ER-mediated, ruling out assay artifacts.
Protocol 2: High-Throughput LC-MS/MS Leaching Analysis Rationale: To assess consumer safety, we must quantify BPE migration from polymers. We utilize 50% ethanol as a food simulant because BPE's lipophilic nature leads to severe under-representation of migration in purely aqueous simulants.
-
Migration Simulation: Submerge a standardized surface area ( 10 cm2 ) of BPE-polycarbonate in 50 mL of 50% ethanol. Incubate at 40°C for 10 days (simulating long-term storage).
-
Internal Standard Addition: Spike the simulant with 10 ng/mL of BPE-d10 (deuterated internal standard). Causality: Adding the standard before extraction self-validates the recovery rate and corrects for matrix-induced ion suppression during mass spectrometry.
-
Solid-Phase Extraction (SPE): Pass the simulant through an HLB (Hydrophilic-Lipophilic Balance) cartridge. Elute with 100% methanol. Causality: SPE concentrates trace leachates and removes matrix interferences, maximizing the signal-to-noise ratio.
-
LC-MS/MS Analysis: Inject 5 µL into a C18 column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for BPE.
Fig 2: LC-MS/MS analytical workflow for quantifying BPE polymer leaching.
Conclusion
While Bisphenol E offers excellent thermomechanical properties that rival BPA in the manufacturing of polycarbonates and epoxies[1], its safety profile remains complex. It demonstrates lower acute cytotoxicity[3], yet retains substantial estrogenic activity and endocrine-disrupting potential[5],[9]. Drug development and material scientists must weigh these factors, utilizing rigorous, self-validating LC-MS/MS and in vitro assays to ensure regulatory compliance and consumer safety.
References
-
Santamaria, R., et al. "Cytotoxicity of seven bisphenol analogues compared to bisphenol A and relationships with membrane affinity data." Chemosphere, 2018.[Link]
-
"Measurement of estrogenic activity of chemicals for the development of new dental polymers." Toxicology in Vitro, 2001.[Link]
-
"Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements." Environmental Science & Technology, ACS Publications, 2025.[Link]
-
"Bisphenol Analogues Other Than BPA: Environmental Occurrence, Human Exposure, and Toxicity—A Review." Environmental Science & Technology, ACS Publications, 2016.[Link]
-
"Disrupting Defenses: Effects of Bisphenol A and Its Analogs on Human Antibody Production In Vitro." MDPI, 2025.[Link]
-
"Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways." National Center for Biotechnology Information (PMC), 2024.[Link]
Sources
- 1. marketreportanalytics.com [marketreportanalytics.com]
- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of seven bisphenol analogues compared to bisphenol A and relationships with membrane affinity data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02170B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Measurement of estrogenic activity of chemicals for the development of new dental polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Ethylidenebisphenol (BPE) Analytical Methods: A Comprehensive Guide for Method Validation
Introduction & Mechanistic Context
As the regulatory scrutiny on Bisphenol A (BPA) intensifies, manufacturers have increasingly substituted it with analogs like 4,4'-Ethylidenebisphenol (Bisphenol E or BPE) in polycarbonate plastics and epoxy resins. However, emerging toxicological data indicates that BPE exhibits endocrine-disrupting properties comparable to, or even more potent than, BPA[1].
Because BPE is now frequently detected in environmental matrices and human biofluids, the standardization of analytical methods across laboratories is critical. Inter-laboratory comparisons (ILCs) serve as the cornerstone for establishing the reliability, repeatability, and reproducibility of analytical data[2][3]. Without rigorous ILC frameworks, variations in sample preparation, matrix effects, and instrumental bias can lead to severe discrepancies in exposure assessments.
Fig 1. Mechanistic pathway of Bisphenol E inducing endocrine disruption via estrogen receptors.
Comparative Analysis of Analytical Platforms
The quantification of trace-level BPE requires highly sensitive and selective instrumentation. The three primary modalities utilized in modern analytical laboratories are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Quantitative Performance Comparison
| Parameter | LC-MS/MS (Gold Standard) | GC-MS | HPLC-FLD |
| Primary Advantage | High throughput; no derivatization needed[4]. | Superior sensitivity; excellent peak resolution[4]. | Cost-effective; suitable for high-concentration matrices[5]. |
| Derivatization | Not Required | Mandatory (e.g., TMS or Acetylation)[6][7] | Not Required |
| Typical LOD | 0.0017 – 3.1 ng/g (matrix-dependent)[4] | 1 – 5 ng/L (water matrices)[6] | 18.0 – 33.9 ng/mL[5] |
| Run Time | ~8 minutes (Biphenyl column)[8] | ~15 – 25 minutes | ~11 minutes[5] |
| Matrix Effects | Moderate to High (Requires isotope dilution)[3][4] | Low to Moderate | Moderate (Requires d-SPE cleanup)[5] |
Inter-Laboratory Comparison (ILC) Framework
To ensure that Official Control Laboratories (OCLs) and National Reference Laboratories (NRLs) produce harmonized data, ILCs employ strict statistical evaluations. The core objective is to assess whether laboratories can quantify BPE accurately within their reported measurement uncertainties[2].
Fig 2. Standardized Inter-Laboratory Comparison (ILC) workflow for analytical method validation.
Statistical Validation Metrics
-
z-scores: Evaluates the laboratory's bias relative to the assigned consensus value. A z-score between -2 and +2 is considered satisfactory[2].
-
Relative Percentage Difference (RPD): Used to evaluate duplicate samples. If the RPD exceeds 20%, an investigation into extraction inconsistencies must be initiated.
-
Relative Standard Deviation (RSD): Used for triplicate samples to determine intra-laboratory precision. An RSD < 10% is considered robust.
Self-Validating Experimental Protocols
To achieve an average bias of <10% across different matrices[3], protocols must be designed as self-validating systems. Below are the optimized, step-by-step methodologies for the two leading analytical platforms.
Protocol A: LC-MS/MS Workflow for BPE Quantification
This protocol utilizes isotope dilution to inherently correct for matrix-induced ion suppression during electrospray ionization (ESI).
-
Sample Spiking (Isotope Dilution):
-
Action: Spike the raw sample with a known concentration of an isotopically labeled internal standard (e.g., 13C12 -BPF or d 16 -BPA, as BPE-specific labeled standards are often unavailable)[4][6].
-
Causality: Co-eluting matrix components suppress the ionization of the target analyte in the ESI source. Because the labeled standard experiences the exact same suppression, the ratio of the analyte to the standard remains constant, ensuring accurate quantification[3].
-
-
Solid-Phase Extraction (SPE):
-
Action: Pass the sample through an HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol and elute with 100% methanol.
-
Causality: Pre-concentrates trace-level BPE while discarding highly polar salts and non-polar lipid interferences.
-
-
Chromatographic Separation:
-
Action: Inject onto a Raptor Biphenyl column (1.8 µm, 2.1 x 50 mm) using a water/methanol gradient[8].
-
Causality: Why a Biphenyl column instead of a standard C18? Biphenyl stationary phases leverage π−π interactions, which are critical for resolving structurally similar bisphenol isomers that would otherwise co-elute on aliphatic C18 chains[8].
-
-
MS/MS Detection:
-
Action: Operate in negative ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for BPE (e.g., 213.3 → 198.3 m/z)[8].
-
Self-Validation Checkpoint: Analyze a procedural blank before the sample batch. The concentration of BPE in the blank must be below the Method Detection Limit (MDL). If detected, halt the run and troubleshoot solvent/system contamination.
-
Protocol B: GC-MS Derivatization Workflow
While GC-MS offers superior sensitivity, BPE cannot be analyzed directly due to its polarity.
-
Ultrasound-Assisted Extraction (USAEME):
-
Derivatization (Silylation or Acetylation):
-
Action: Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acetic anhydride to the extract and incubate[6][7].
-
Causality: Why derivatize? BPE contains two polar hydroxyl groups, leading to poor volatility, thermal degradation in the GC inlet, and asymmetrical peak tailing. Derivatization replaces the active hydrogens with trimethylsilyl (TMS) or acetyl groups, lowering the boiling point and ensuring sharp, symmetrical peaks[6][7].
-
-
GC-MS Analysis:
-
Action: Inject 1 µL into the GC-MS equipped with a 5% phenylmethylsiloxane column (e.g., HP-5MS). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode[6][7].
-
Self-Validation Checkpoint: Calculate the RPD between duplicate extractions. The variation must be ≤ 20% to validate the efficiency of the derivatization and extraction steps.
-
Conclusion
The transition from BPA to analogs like BPE necessitates rigorous analytical oversight. While LC-MS/MS remains the most versatile and high-throughput method due to the elimination of derivatization steps[4][8], GC-MS provides unparalleled sensitivity for ultra-trace environmental monitoring[6]. Regardless of the platform chosen, laboratories must participate in standardized ILCs and employ self-validating protocols—such as isotope dilution and strict RPD/RSD monitoring—to ensure the scientific integrity of their toxicological and exposure data[2][3].
References
-
Bundesinstitut für Risikobewertung (BfR). Interlaboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminium (Al). bund.de. Available at: [Link]
-
ResearchGate. BPA results obtained from the LC-MS/MS analysis in comparison with the GC-MS ones. researchgate.net. Available at: [Link]
-
Bundesinstitut für Risikobewertung (BfR). Inter-laboratory comparison exercise on the determination of bisphenol A (BPA), bisphenol S (BPS) and aluminum. bund.de. Available at: [Link]
-
ResearchGate. Results of an Inter laboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. researchgate.net. Available at: [Link]
-
Health Canada. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples. canada.ca. Available at:[Link]
-
National Institutes of Health (NIH). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. nih.gov. Available at: [Link]
-
MDPI. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. mdpi.com. Available at: [Link]
-
Health Canada. Guide for sampling and analysis of bisphenol A (BPA) in industrial effluent: chapter 9. canada.ca. Available at: [Link]
-
National Institutes of Health (NIH). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. nih.gov. Available at:[Link]
-
Restek. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. restek.com. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bfr.bund.de [bfr.bund.de]
- 3. researchgate.net [researchgate.net]
- 4. open-science.canada.ca [open-science.canada.ca]
- 5. mdpi.com [mdpi.com]
- 6. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethylidenebisphenol for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, in-depth procedural information for the safe and compliant disposal of 4,4'-ethylidenebisphenol (CAS: 2081-08-5), a compound frequently utilized in polymer synthesis and other industrial applications. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Understanding the Hazard Profile of Ethylidenebisphenol
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with ethylidenebisphenol is crucial. This knowledge informs the necessary personal protective equipment (PPE), handling precautions, and the rationale behind specific disposal methods.
According to available safety data sheets, 4,4'-ethylidenebisphenol is classified with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the use of appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat. All handling of ethylidenebisphenol, especially in powdered form or when generating aerosols, should be conducted within a certified chemical fume hood to prevent inhalation.
Table 1: Key Properties and Hazard Information for 4,4'-Ethylidenebisphenol
| Property | Value | Source |
| CAS Number | 2081-08-5 | [1] |
| Molecular Formula | C₁₄H₁₄O₂ | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| Melting Point | 123-127 °C | [1][3] |
| Hazard Statements | H315, H319, H335 | [2] |
| Signal Word | Warning | [1] |
| Aquatic Toxicity | No definitive data available, but generally, phenolic compounds are considered harmful to aquatic life.[4] | General Knowledge |
The Disposal Decision Workflow: A Step-by-Step Approach
The proper disposal route for ethylidenebisphenol waste depends on its form (solid, liquid, or contaminated debris), concentration, and the available facilities. The following workflow provides a structured approach to making this determination.
Caption: Decision workflow for the proper disposal of ethylidenebisphenol waste.
Detailed Disposal Protocols
Based on the workflow above, the following detailed protocols should be followed.
Small-Scale Laboratory Waste
For typical research laboratory quantities, the primary disposal method is collection and transfer to a licensed hazardous waste disposal contractor.
Protocol for Solid Ethylidenebisphenol Waste:
-
Segregation: Do not mix ethylidenebisphenol waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect solid ethylidenebisphenol waste in a clearly labeled, sealable, and chemically compatible hazardous waste container. The label should include the chemical name ("4,4'-Ethylidenebisphenol"), the associated hazards (Irritant), and the date of accumulation.
-
Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Once the container is full or has reached its accumulation time limit, arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.
Protocol for Liquid Ethylidenebisphenol Waste (Solutions):
-
Segregation: Collect liquid waste containing ethylidenebisphenol in a dedicated, sealed, and solvent-resistant container (e.g., high-density polyethylene or glass).
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name and concentration of ethylidenebisphenol, and any other constituents in the solution.
-
Storage: Store in secondary containment in a designated satellite accumulation area.
-
Disposal: Arrange for pickup by a licensed hazardous waste disposal contractor. Under no circumstances should liquid waste containing ethylidenebisphenol be poured down the drain.
Protocol for Contaminated Debris:
-
Collection: Place items such as gloves, weigh boats, and absorbent paper contaminated with ethylidenebisphenol in a dedicated, labeled hazardous waste bag.
-
Packaging: For sharp objects like contaminated glassware, use a puncture-resistant container.
-
Disposal: Once the bag or container is full, seal it and place it in the appropriate solid hazardous waste stream for pickup by a licensed contractor.
Large-Scale or Bulk Waste and On-Site Treatment Options
For larger quantities of ethylidenebisphenol waste, on-site treatment may be a viable option if your facility is equipped and permitted to do so. These methods aim to reduce the hazard and/or volume of the waste before final disposal.
a) Chemical Treatment: Advanced Oxidation Processes (AOPs)
AOPs are effective for the destruction of phenolic compounds in aqueous waste streams.[1][3] These processes generate highly reactive hydroxyl radicals (•OH) that can break down the aromatic structure of ethylidenebisphenol.
-
Fenton's Reaction: This process involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals.[3] It is cost-effective for treating waste with high concentrations of phenols. However, it is pH-dependent and produces an iron-containing sludge that must also be disposed of as hazardous waste.
-
Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with phenolic compounds or generate hydroxyl radicals.[3][5]
-
UV/H₂O₂: The combination of ultraviolet (UV) light and hydrogen peroxide generates hydroxyl radicals for the effective degradation of organic pollutants.
b) Adsorption
For dilute aqueous solutions of ethylidenebisphenol, adsorption onto activated carbon can be an effective polishing step.[3] The ethylidenebisphenol is transferred from the liquid phase to the solid adsorbent. The spent activated carbon, now saturated with the chemical, must be disposed of as hazardous waste, typically via incineration.
c) Biodegradation
Final Disposition
Regardless of any on-site treatment, the final disposition of ethylidenebisphenol waste and any treatment residues must be handled by a licensed hazardous waste management facility.
-
High-Temperature Incineration: This is the preferred method for the complete destruction of ethylidenebisphenol. Incineration of organic compounds should be carried out at high temperatures (typically >850°C) with a sufficient residence time to ensure complete combustion to carbon dioxide and water.[7][8] For halogenated organic compounds, even higher temperatures are required[4][7]; while ethylidenebisphenol is not halogenated, this underscores the need for high-temperature incineration for complex organic molecules.
-
Secure Chemical Landfill: This is the least preferred option and should only be used if incineration is not feasible. The landfill must be specifically designed and permitted to accept hazardous chemical waste to prevent leaching into the environment.[9][10]
Regulatory Considerations
The disposal of ethylidenebisphenol is governed by local, national, and international regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While there is no specific EPA waste code for ethylidenebisphenol, it would likely be classified as a hazardous waste due to its irritant properties. Wastes from the production of phenol/acetone from cumene are listed as K022.[11] Depending on the process that generated the waste, other codes may apply.
In the European Union, waste is classified according to the European Waste Catalogue (EWC). Waste containing phenolic compounds may fall under various codes depending on the source, such as those in chapters 07 (wastes from organic chemical processes) or 16 (wastes not otherwise specified in the list).[12][13] For instance, "other solvents and solvent mixtures" are classified under the hazardous waste code 14 06 03*.[14]
It is imperative to consult with your institution's EHS office to ensure compliance with all applicable regulations.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of 4,4'-ethylidenebisphenol is a critical component of responsible laboratory practice. By understanding the hazards, following a structured decision-making process, and adhering to detailed disposal protocols, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain regulatory compliance. This commitment to the entire lifecycle of a chemical is a hallmark of scientific excellence and a cornerstone of building a sustainable research enterprise.
References
-
Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]
-
CPAChem. (2023, August 21). Safety data sheet. [Link]
-
Your Disposal. EWC Code 14 06 03*. [Link]
-
Canada.ca. (2008, March 7). Screening Assessment for the Challenge Phenol, 4,4' -(1-methylethylidene)bis- (Bisphenol A) Chemical. [Link]
-
U.S. Environmental Protection Agency. 4,4'-Isopropylidenediphenol. [Link]
-
Zeeco. Halogenated Hydrocarbon Thermal Oxidizer. [Link]
-
Journal of the Air Pollution Control Association. (1985). Incineration Techniques for Control of Volatile Organic Compound Emissions. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Code. [Link]
-
IntechOpen. (2017, March 15). Phenolic Wastewaters: Definition, Sources and Treatment Processes. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
Emerald Publishing. (2007, August 30). Thermochemical oxidation of phenolic-laden liquid effluent models. [Link]
-
U.S. Environmental Protection Agency. (2025, June 25). Risk Management for Bisphenol A (BPA). [Link]
-
Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs. Waste incinerators. [Link]
-
IntechOpen. (2022, January 7). Physiochemical Properties and Removal Methods of Phenolic Compounds from Waste Waters. [Link]
-
European Chemicals Agency. Phenol - Substance Information. [Link]
-
PubMed Central. Reaction products of ozone: a review. [Link]
-
My Alfred University. EPA Hazardous Waste Codes. [Link]
-
Chemsrc. (2025, August 24). 4,4'-Ethylidenediphenol. [Link]
-
U.S. Environmental Protection Agency. (2023, June 23). EPA Proposes New Rules for Chemicals Made from Plastic Waste-derived Feedstock. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Bisphenol A. [Link]
-
PubMed. (2024, January 1). Hydroxyl radical and UV-induced reactions of bisphenol analogues in water: Kinetics, transformation products and estrogenic activity estimation. [Link]
-
U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
-
New Jersey Department of Health. (2016, June). Hazardous Substance Fact Sheet: Phenol. [Link]
-
Pure Planet Recycling. European Waste Codes. [Link]
-
PubMed. (2022, November 10). Reactions of bisphenol F and bisphenol S with ozone and hydroxyl radical: Kinetics and mechanisms. [Link]
-
PubMed Central. (2021, March 22). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. [Link]
-
U.S. Environmental Protection Agency. Land Disposal Restrictions, Final Rule, Federal Register Notice. [Link]
-
U.S. Food and Drug Administration. (2023, May 18). Environmental Assessment for Food Contact Notification FCN 2302. [Link]
-
ResearchGate. (2024, April 11). A Review of Phthalates and Phenols in Landfill Environments: Occurrence, Fate and Environmental Implications. [Link]
-
PubMed. (2005, December 15). Biodegradation of a variety of bisphenols under aerobic and anaerobic conditions. [Link]
-
Irish Statute Book. (2018, October 2). S.I. No. 383/2018 - European Union (Properties of Waste which Render it Hazardous) Regulations 2018. [Link]
-
Afribary. The Reactions of Ozone With Compounds Relevant to Drinking-Water Processing: Phenol And Its Derivative. [Link]
-
PubMed Central. (2022, January 4). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO2. [Link]
Sources
- 1. 4,4'-Ethylidenebisphenol | 2081-08-5 [chemicalbook.com]
- 2. cpachem.com [cpachem.com]
- 3. 4,4'-Ethylidenediphenol | CAS#:2081-08-5 | Chemsrc [chemsrc.com]
- 4. minds.wisconsin.edu [minds.wisconsin.edu]
- 5. researchgate.net [researchgate.net]
- 6. arnotresearch.com [arnotresearch.com]
- 7. log KOC - ECETOC [ecetoc.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. wku.edu [wku.edu]
- 12. wychavon.gov.uk [wychavon.gov.uk]
- 13. European Waste Codes [pureplanetrecycling.co.uk]
- 14. dsposal.uk [dsposal.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethylidenebisphenol
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 4,4'-Ethylidenebisphenol (CAS: 2081-08-5). Moving beyond a simple checklist, we will explore the causality behind each procedural choice, ensuring a self-validating system of safety that builds confidence and protects you and your research.
The Foundational Step: A Causality-Driven Hazard Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by Ethylidenebisphenol is paramount. This compound is not benign; its hazard profile dictates our every precaution. The primary, immediate risks are significant irritation to the skin, eyes, and respiratory system.[1][2] However, deeper toxicological data also indicates potential for more severe, long-term health effects, which necessitates a stringent approach to handling.
Table 1: Hazard and Exposure Profile of Ethylidenebisphenol
| Hazard Classification | Route of Exposure | Potential Health Effects | Rationale for PPE |
| Skin Irritation (H315) | Dermal (Skin Contact) | Causes skin irritation, redness, and discomfort.[1] | Impervious gloves and a lab coat are required to prevent direct contact with the solid or solutions. |
| Serious Eye Irritation (H319) | Ocular (Eye Contact) | Causes serious, potentially damaging eye irritation.[1][2] | Chemical splash goggles are mandatory to shield against dust particles and liquid splashes. A face shield provides a secondary barrier. |
| Respiratory Irritation (H335) | Inhalation | May cause respiratory tract irritation when inhaled as a dust or aerosol.[1] | Engineering controls (fume hood) are the primary defense. A NIOSH-approved respirator is required when handling the powder outside of a hood. |
| Reproductive Toxicity (Suspected) | Inhalation, Dermal, Ingestion | Some data suggests the potential to damage fertility or the unborn child.[3][4][5] | This elevates the need for comprehensive barrier protection to minimize any systemic exposure. |
| Organ Damage (Suspected) | Prolonged/Repeated Exposure | May cause damage to organs through prolonged or repeated exposure.[3] | Reinforces the importance of consistent and correct use of all recommended PPE to prevent chronic exposure. |
Core Protective Equipment: Your Personal Defense System
Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is critical and non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and employees must use, appropriate PPE to protect against chemical hazards.[6][7]
Eye and Face Protection
Given the severe eye irritation risk[1], standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that provide a full seal around the eyes.[8] This protects from splashes, mists, and fine dust.[8]
-
Enhanced Precaution: When handling larger quantities or performing operations with a high splash potential (e.g., sonicating, vortexing), a full-face shield must be worn over the chemical splash goggles.
Hand Protection: The Critical Barrier
Your hands are the most likely point of direct contact. The statement "wear protective gloves" is scientifically inadequate without specifying the correct material. While no glove material offers permanent protection, selecting the right one dramatically increases the breakthrough time—the time it takes for the chemical to permeate the glove.[9]
-
Recommended Materials: Nitrile or Neoprene gloves are recommended for handling Ethylidenebisphenol. These materials generally provide good resistance to a range of chemicals, including aromatic compounds.[10]
-
Avoid: Thin, disposable latex gloves may not offer adequate protection and can cause allergic reactions in some individuals.[10]
-
The Cardinal Rule: Always consult the glove manufacturer's specific chemical resistance data for Ethylidenebisphenol or similar phenolic compounds.[6][11] No single chart is a substitute for manufacturer-validated data. Change gloves immediately if you suspect any contamination.[12]
Body Protection
-
Lab Coat: A clean, fully-buttoned lab coat made of a suitable material (e.g., polyester/cotton blend) must be worn at all times.
-
Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[13]
-
Personal Clothing: Full-length pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation hazards.[13] All weighing of the solid powder and preparation of solutions should occur within a fume hood.
-
When a Respirator is Required: If work must be performed outside of a fume hood where dust or aerosols may be generated, respiratory protection is mandatory.
-
Type of Respirator: A NIOSH-approved air-purifying respirator is required.[7]
-
For solid dust: A half-mask or full-face respirator equipped with N95 (or better) particulate filters.
-
For vapors from solutions: A half-mask or full-face respirator equipped with organic vapor (OV) cartridges.
-
Operational Plan: From Donning to Disposal
The following workflow integrates PPE use into the practical handling of Ethylidenebisphenol, ensuring safety at every stage.
Caption: Workflow for Safe Handling of Ethylidenebisphenol.
Step-by-Step Protocol
-
Preparation and Donning:
-
Verify the location and functionality of the nearest safety shower and eyewash station.[13]
-
Inspect all PPE for damage (cracks, holes, etc.).
-
Don PPE in the following order: lab coat, respirator (if required), chemical splash goggles, and finally, gloves. Pull gloves over the cuffs of the lab coat to create a seal.
-
-
Handling:
-
Perform all manipulations that may generate dust or aerosols inside a certified chemical fume hood.[13]
-
If a small amount of the solid or a solution comes into contact with your gloves, change them immediately after moving away from the hazard.
-
Never wear contaminated gloves outside of the designated work area.
-
-
Spill and Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.[4]
-
Small Spill (in hood): Absorb with a non-combustible material (e.g., sand, vermiculite) and place into a sealed container for hazardous waste disposal.
-
Large Spill: Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
-
Doffing and Disposal:
-
The process of removing PPE is as critical as putting it on, to avoid cross-contamination.
-
Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. A common sequence is to remove outer gloves (if double-gloving), face shield, goggles, lab coat, and inner gloves.
-
All disposable PPE contaminated with Ethylidenebisphenol must be disposed of as hazardous chemical waste.[14]
-
Non-disposable items must be decontaminated according to your institution's approved procedures.
-
Dispose of unused Ethylidenebisphenol and solutions in a clearly labeled, sealed hazardous waste container in accordance with local, state, and federal regulations.[1][2][14]
-
Wash hands thoroughly with soap and water after all work is complete.
-
By internalizing the "why" behind each piece of equipment and every procedural step, you transform a safety protocol from a list of rules into an integrated, expert system for handling hazardous chemicals. This approach ensures the integrity of your research and, most importantly, your personal well-being.
References
- Safety data sheet - CPAChem. (2023, August 21). CPAChem.
- OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals.MJ Hughes Construction.
- Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
- OSHA PPE Levels: Workplace Chemical Exposure Protection. (2019, July 18). MSC Industrial Supply.
- Understanding OSHA Requirements for Personal Protective Equipment (PPE).Slice.
- Personal Protective Equipment.OSHA.
- OSHA & EPA Chemical Protective Clothing Guidelines. (2019, April 3).
- SAFETY DATA SHEET - Sigma-Aldrich (for a related compound). (2026, February 19). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- safety d
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals. (2025, October 2). TCI Chemicals.
- Chemical resistant gloves.Kerbl.
- Ultimate Guide to Chemical Resistant Disposable Gloves.Shield Scientific.
- OSHA Glove Selection Chart.University of California, Santa Barbara - Environmental Health and Safety.
- Gloves Chemical Resistance Chart.
- Reaction mass of... - Substance Information - ECHA. (2026, January 27). European Chemicals Agency.
- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.
Sources
- 1. cpachem.com [cpachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. mjhughes.com [mjhughes.com]
- 7. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 8. osha.gov [osha.gov]
- 9. kerbl.com [kerbl.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 12. hourglass-intl.com [hourglass-intl.com]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
